Technical Documentation Center

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Core Science & Biosynthesis

Foundational

Introduction: The Pyrazole-4-carbaldehyde Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" due to its pre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" due to its presence in a multitude of commercially available drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. Among its many functionalized derivatives, pyrazole-4-carbaldehydes are of paramount importance. They serve as versatile synthetic intermediates, enabling further molecular elaboration through reactions of the aldehyde group to construct complex, poly-functionalized systems with potential therapeutic applications ranging from anti-inflammatory and analgesic to anticancer agents.[3][4][5]

This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a representative substituted pyrazole aldehyde. The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale behind key experimental choices, reflecting field-proven insights for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule, 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1) , can be disconnected at the C4-formyl bond. This suggests the formylation of a precursor, 1-(sec-butyl)-3-methyl-1H-pyrazole (2) . The Vilsmeier-Haack reaction is the premier choice for this transformation, renowned for its efficacy in formylating electron-rich heterocyclic systems.[1][6]

The precursor (2) can be derived from the commercially available 3-methyl-1H-pyrazole (3) via N-alkylation with a suitable sec-butyl electrophile, such as sec-butyl bromide. This two-step sequence provides a clear and efficient path from simple starting materials to the desired functionalized pyrazole.

G Target Target: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1) Precursor1 Precursor: 1-(sec-butyl)-3-methyl-1H-pyrazole (2) Target->Precursor1 C-C Disconnection (Formylation) StartingMaterial Starting Material: 3-methyl-1H-pyrazole (3) Precursor1->StartingMaterial C-N Disconnection (Alkylation)

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Experimental Protocols

The synthesis is logically divided into two primary stages: the regioselective N-alkylation of 3-methyl-1H-pyrazole followed by the Vilsmeier-Haack formylation of the resulting intermediate.

Part 1: Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole

The N-alkylation of an unsymmetrical pyrazole like 3-methyl-1H-pyrazole presents a significant challenge: regioselectivity. The tautomeric nature of the pyrazole ring means that alkylation can occur at either nitrogen atom, leading to a mixture of the desired 1,3-disubstituted isomer and the 1,5-disubstituted isomer (1-sec-butyl-5-methyl-1H-pyrazole). The ratio of these isomers is influenced by factors such as the steric bulk of the alkylating agent, the nature of the base, and the solvent.[7][8] While enzymatic methods can achieve exceptional regioselectivity[9], classical chemical synthesis requires careful optimization and purification.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent & Reagent Addition: Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil. Add anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0 °C. Add sec-butyl bromide (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of regioisomers, must be purified. Fractional distillation under vacuum or column chromatography on silica gel is typically required to isolate the desired 1-(sec-butyl)-3-methyl-1H-pyrazole isomer.[7]

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is used to completely deprotonate the pyrazole, forming the pyrazolate anion. This enhances its nucleophilicity for the subsequent SN2 reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the pyrazolate anion relatively free and highly reactive.

  • Temperature Control: The initial deprotonation and alkylation are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Part 2: Vilsmeier-Haack Formylation to Yield 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[2][6] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the most electron-rich position of the pyrazole ring, which is the C4 position.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Py 3-Methyl-1H-pyrazole Reagents1 1. NaH, DMF 2. sec-Butyl Bromide Py->Reagents1 Iso_Mix Mixture of Isomers Reagents1->Iso_Mix Purify Purification (Distillation / Chromatography) Iso_Mix->Purify Precursor 1-(sec-butyl)-3-methyl-1H-pyrazole Purify->Precursor Reagents2 POCl₃, DMF (Vilsmeier Reagent) Precursor->Reagents2 Target 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde Reagents2->Target

Caption: Overall synthetic workflow.

Experimental Protocol:

  • Vilsmeier Reagent Preparation (Critical Safety Step): In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents) and cool it to 0 °C in an ice-salt bath. CAUTION: This step is highly exothermic and the reagents are hazardous.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 10 °C.[6] A thick, colorless precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve the purified 1-(sec-butyl)-3-methyl-1H-pyrazole (1.0 equivalent) from Part 1 in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction & Monitoring: After the addition, allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction's completion by TLC.[6]

  • Work-up (Critical Safety Step): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. CAUTION: The work-up is highly exothermic. Very slowly and carefully, pour the reaction mixture onto the crushed ice.[6]

  • Neutralization & Extraction: Once the Vilsmeier reagent is fully hydrolyzed, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium acetate solution until the pH is ~7-8. Extract the product with ethyl acetate or DCM (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the final product as a solid or oil.[10]

Mechanism of Vilsmeier-Haack Formylation:

G cluster_1 1. Vilsmeier Reagent Formation cluster_2 2. Electrophilic Aromatic Substitution cluster_3 3. Hydrolysis DMF DMF POCl3 POCl₃ DMF->POCl3 + Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ (Vilsmeier Reagent) POCl3->Vilsmeier Reagent Sigma Complex Sigma Complex (Cationic Intermediate) Vilsmeier Reagent->Sigma Complex Pyrazole 1-(sec-Bu)-3-Me-Pyrazole Pyrazole->Vilsmeier Reagent Attack at C4 Iminium Iminium Salt Intermediate Sigma Complex->Iminium - HCl (Aromatization) Hydrolysis H₂O (Work-up) Iminium->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Sources

Exploratory

Technical Guide: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes

[1] Executive Summary & Strategic Value The pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing bioactive agents with anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Value

The pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing bioactive agents with anti-inflammatory (e.g., Celecoxib analogs), antibacterial, and anticancer properties. While pyrazoles can be synthesized via various routes, the Vilsmeier-Haack (VH) reaction offers a unique, atom-economical advantage: it effects simultaneous cyclization and formylation of hydrazone precursors in a single pot.

This guide details the "Double Vilsmeier-Haack" methodology.[1] Unlike standard aromatic formylations, this protocol transforms non-cyclic hydrazones directly into 4-formylpyrazoles, requiring precise control over stoichiometry and temperature to manage the competing kinetics of ring closure versus formylation.

Mechanistic Underpinnings: The "Double" Vilsmeier Sequence

To master this synthesis, one must understand that it is not merely a formylation of an existing ring. It is a cascade reaction.

The Cascade Logic
  • Reagent Formation: Interaction of POCl

    
     and DMF generates the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[2]
    
  • Hydrazone Activation: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: Intramolecular attack occurs, closing the pyrazole ring.

  • Formylation: A second equivalent of the Vilsmeier reagent attacks the electron-rich C4 position of the newly formed pyrazole.

  • Hydrolysis: Aqueous workup converts the iminium intermediates into the final aldehyde.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of an acetophenone phenylhydrazone into 1,3-diphenylpyrazole-4-carbaldehyde.

VilsmeierMechanism Start Acetophenone Hydrazone Inter1 N-Formylated Intermediate Start->Inter1 -HCl VH_Reagent Vilsmeier Reagent (Chloromethyleniminium Salt) VH_Reagent->Start Electrophilic Attack Pyrazole_Int Pyrazoline Intermediate VH_Reagent->Pyrazole_Int Electrophilic Subst. at C4 Cyclization Intramolecular Cyclization Inter1->Cyclization Cyclization->Pyrazole_Int Ring Closure Formylation C4-Formylation (2nd Eq. VH Reagent) Pyrazole_Int->Formylation Iminium Diformylated Iminium Species Formylation->Iminium Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Product Pyrazole-4- carbaldehyde Hydrolysis->Product Final Product

Caption: Mechanistic cascade of the double Vilsmeier-Haack reaction converting hydrazones to formyl-pyrazoles.

Strategic Protocol: Synthesis of 1,3-Diphenylpyrazole-4-carbaldehyde

Objective: Synthesis of 1,3-diphenylpyrazole-4-carbaldehyde from acetophenone phenylhydrazone. Scale: 10 mmol basis (scalable to 100 mmol).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Acetophenone Phenylhydrazone Substrate1.0Dried thoroughly; moisture kills the VH reagent.
POCl

Reagent3.0Excess required for both cyclization and formylation.
DMF Solvent/Reagent10-12 volMust be anhydrous (<0.05% water).
NaHCO

/ NaOH
QuenchExcessNeutralization is exothermic; control strictly.
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Generation (The "Cold" Phase)
  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a CaCl

    
     drying tube (or N
    
    
    
    inlet), and a thermometer.
  • Charging: Add anhydrous DMF (5 mL per mmol substrate) to the flask. Cool to 0–5 °C in an ice-salt bath.

  • Activation: Add POCl

    
     (3.0 equiv) dropwise over 15–20 minutes.
    
    • Critical Checkpoint: The solution should turn pale yellow or semi-solid (the Vilsmeier salt). Do not let temperature rise above 10 °C to prevent thermal decomposition.

Phase 2: Substrate Addition & Cyclization
  • Addition: Dissolve the Acetophenone Phenylhydrazone (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.

    • Observation: The mixture may darken (orange/red) as the hydrazone reacts.

  • Transition: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature (RT) over 1 hour.

Phase 3: Thermal Drive (The "Hot" Phase)
  • Heating: Heat the reaction mixture to 70–80 °C for 4–6 hours.

    • Causality: Heat is required to drive the aromatization/cyclization step. Room temperature is often insufficient for the "double" reaction.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the hydrazone and the appearance of a polar, UV-active aldehyde spot.

Phase 4: Workup & Isolation
  • Quenching: Cool the mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Neutralize the acidic solution to pH 7–8 using saturated NaHCO

    
     solution or 2N NaOH.
    
    • Safety: Evolution of CO

      
       will be vigorous.
      
  • Crystallization: The solid product usually precipitates upon neutralization. Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol or Ethanol/DMF mixtures.

Experimental Workflow Diagram

Workflow Step1 Step 1: 0°C DMF + POCl3 (Generate Salt) Step2 Step 2: 0-10°C Add Hydrazone (Slow Addition) Step1->Step2 Step3 Step 3: 70-80°C Heat 4-6h (Cyclization) Step2->Step3 Step4 Step 4: Quench Ice/Water (Hydrolysis) Step3->Step4 Step5 Step 5: pH 7-8 Neutralize (Precipitation) Step4->Step5 Final Pure Pyrazole-4- carbaldehyde Step5->Final Recrystallize

Caption: Operational workflow for the synthesis of pyrazole-4-carbaldehydes.

Critical Parameters & Troubleshooting (Trustworthiness)

To ensure reproducibility, researchers must control the following variables. This section acts as a self-validating system for the protocol.

VariableRiskMitigation Strategy
Moisture POCl

hydrolysis; low yield.
Use fresh POCl

and anhydrous DMF. Use a drying tube.
Temperature (Addition) Exotherm > 10°C causes "tars".Add POCl

very slowly. Keep internal temp < 5°C.
Temperature (Reaction) < 60°C leads to incomplete cyclization.Maintain 70–80°C for at least 4 hours.
Stoichiometry < 2.5 equiv POCl

yields mono-formylated acyclic byproducts.
Always use ≥ 3.0 equiv POCl

.
pH Control Acidic pH during workup traps product as salt.Ensure pH reaches 7–8. Stirring the ice slurry is crucial for hydrolysis.

Common Failure Mode: Formation of a sticky tar instead of a precipitate.

  • Cause: Polymerization of DMF or decomposition of hydrazone due to rapid heating.

  • Fix: Ensure the "Cold Phase" (Step 2/3) is maintained for at least 30 mins before heating.

Substrate Scope & Applications

The robustness of this protocol allows for various substitutions on the phenyl rings.

Substituent Effects
Substituent (R)Electronic EffectImpact on YieldNotes
-H, -CH

, -OMe
Electron DonatingHigh (80-95%) Facilitates electrophilic attack at C4.
-Cl, -Br, -F Weakly WithdrawingGood (70-85%) Standard conditions apply.
-NO

, -CF

Strong WithdrawingModerate (50-65%) May require longer heating times (8-10h) or higher temp.
Medicinal Chemistry Applications

The resulting 4-formylpyrazoles are versatile precursors:

  • Schiff Bases: Condensation with amines yields azomethines with antibacterial activity.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields pyrazolyl-chalcones (anticancer).

  • Fused Heterocycles: Precursors for pyrazolo[3,4-d]pyrimidines.[3]

References

  • Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction on hydrazones." Journal of Heterocyclic Chemistry. (Foundational mechanism).

  • Shetty, P., et al. (2020). "Synthesis and biological evaluation of 1,3-diphenylpyrazole-4-carbaldehyde derivatives." RSC Advances. (Protocol optimization and bioactivity).

  • Kalirajan, R., et al. (2017). "Vilsmeier-Haack synthesis of pyrazole derivatives." Journal of Applied Pharmaceutical Science.

  • Mohamed, A. A., et al. (2022). "Recent advances in the synthesis of pyrazoles via Vilsmeier-Haack reaction." Egyptian Journal of Chemistry.

  • Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[2][4][5][6][7][8][9][10][11] Comprehensive Organic Synthesis. (Comprehensive review of the reagent).

Sources

Foundational

biological activity of pyrazole-4-carbaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole-4-Carbaldehyde Derivatives Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole-4-Carbaldehyde Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its many functionalized forms, pyrazole-4-carbaldehyde derivatives have emerged as particularly versatile intermediates and potent bioactive agents. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across key therapeutic areas. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents. We will explore the causality behind synthetic strategies, delve into the molecular pathways modulated by these compounds, and provide validated experimental protocols for their synthesis and evaluation.

The Pyrazole-4-Carbaldehyde Scaffold: A Gateway to Bioactivity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This unique electronic configuration makes them valuable pharmacophores in a variety of drug molecules.[1] The introduction of a carbaldehyde (formyl) group at the C4 position creates a highly reactive and versatile chemical handle. This aldehyde group serves as a key building block for further molecular elaboration, allowing for the synthesis of diverse compound libraries, including hydrazones, (thio)semicarbazones, chalcones, and various heterocyclic-fused systems.[3][4] The inherent biological activity of the pyrazole core, combined with the synthetic accessibility provided by the 4-formyl group, makes these derivatives a focal point of significant research in modern drug discovery.[5][6]

Core Synthesis Strategy: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction efficiently formylates activated aromatic rings, and in the context of pyrazoles, it is typically used to cyclize and formylate precursor hydrazones in a one-pot process.[7][8] The reaction involves treating a hydrazone intermediate with the Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6][9] This method's reliability and broad substrate scope have established it as the standard for accessing this class of compounds.

Below is a generalized workflow for this critical synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Vilsmeier-Haack Reaction cluster_final Final Product A Substituted Acetophenone C Condensation (e.g., in Ethanol with a catalytic amount of acid) A->C B Hydrazide Derivative (e.g., Benzoylhydrazine) B->C D Hydrazone Intermediate C->D Formation of C=N bond E Vilsmeier Reagent (POCl₃ / DMF) D->E Cyclization & Formylation F 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde E->F

General Synthesis Workflow.

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives and their subsequent products have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5][10] The mechanism often involves interference with essential cellular processes in the microbes. The presence of the pyrazole ring, often combined with other pharmacophores introduced via the aldehyde handle, is crucial for this bioactivity.

Mechanism & Structure-Activity Relationship (SAR)

The antimicrobial efficacy is highly dependent on the substituents attached to the pyrazole ring and its derivatives. For instance, the introduction of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), on the phenyl rings attached to the core structure often enhances antibacterial and antifungal activity.[9][11] These groups can modulate the electronic properties and lipophilicity of the molecule, potentially improving cell wall penetration or interaction with microbial targets. Many derivatives, such as hydrazones and (thio)semicarbazones, act as chelating agents for essential metal ions or interfere with enzymatic functions within the pathogen.[3]

Performance Data

The following table summarizes the antimicrobial activity of representative pyrazole-4-carbaldehyde derivatives against common pathogens.

Compound IDSubstituentsTest OrganismActivity MetricResultReference
[III]c 3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl)S. aureusZone of Inhibition25 mm[5]
[III]e 3-(4-nitrophenyl)-5-(3,4,5-trihydroxyphenyl)E. coliZone of Inhibition23 mm[5]
3a-e, 4a-j series 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivativesS. aureus, E. coli, C. albicansMBSC/MFSCPronounced effect[3]
4c 3-(2,4-dichlorophenyl)-1-(2-(4-chlorophenoxy)acetyl)B. subtilisMIC40 µg/mL[9]
4f 3-(2,4-dichlorophenyl)-1-(2-(2,4-dichlorophenoxy)acetyl)C. albicansMIC40 µg/mL[9]

MBSC: Minimal Bacteriostatic Concentration, MFSC: Minimal Fungistatic Concentration, MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established history as anti-inflammatory agents.[12] Pyrazole-4-carbaldehyde derivatives continue this legacy, with many new compounds showing potent anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13][14]

Mechanism of Action: TNF-α Inhibition

TNF-α is a key mediator of the inflammatory response. In cellular models, such as lipopolysaccharide (LPS)-stimulated microglial cells or macrophages, pyrazole-4-carbaldehyde derivatives have been shown to significantly inhibit the production and expression of TNF-α.[13] Molecular docking studies suggest that these compounds can bind effectively to the TNF-α protein, with the phenyl and hydrazide moieties playing a crucial role in this interaction, thereby blocking its downstream signaling cascade.[13] This mechanism provides a targeted approach to reducing inflammation, distinct from the non-selective inhibition of cyclooxygenase (COX) enzymes.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Pathway Activation TLR4->NFkB Activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Induces TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_Gene->TNFa_Protein Leads to Inflammation Inflammatory Response TNFa_Protein->Inflammation Drives Pyrazole Pyrazole-4-carbaldehyde Derivative Pyrazole->TNFa_Protein Binds & Inhibits

Sources

Exploratory

1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a synthetic intermediate

Topic: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1] [...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1]

[1]

Executive Summary

The molecule 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde represents a strategic scaffold in modern heterocyclic chemistry, serving as a critical "hinge" intermediate for the synthesis of bioactive compounds.[1] Its structural significance lies in the 1,3-substitution pattern of the pyrazole core, which is pharmacophorically distinct from the more common 1,5-isomers.[1]

This aldehyde functions as a versatile electrophile, enabling the rapid generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ATP-competitive kinase inhibitors . The sec-butyl group introduces chirality and lipophilic bulk (hydrophobic interaction), while the C4-aldehyde provides a reactive handle for reductive amination, oxidation to carboxylic acids, or Knoevenagel condensations.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
CAS Registry Number 1170169-27-3 (Generic/Analogous)
Appearance Pale yellow to orange viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functional Groups Pyrazole (aromatic heterocycle), Aldehyde (electrophile), sec-Butyl (lipophile)

Structural Insight: The electron-rich nature of the pyrazole ring, particularly at the C4 position, makes the aldehyde relatively stable but highly reactive toward nucleophiles.[1] The sec-butyl group at N1 creates a steric environment that modulates binding affinity in protein targets, often differentiating this scaffold from simple N-methyl or N-phenyl analogs.[1]

Synthetic Pathways & Process Chemistry[1]

The industrial-grade synthesis of this intermediate typically follows a convergent two-step protocol: Cyclocondensation followed by Vilsmeier-Haack Formylation .[1]

Synthetic Workflow Diagram[12]

SynthesisWorkflow Start1 sec-Butylhydrazine (Nucleophile) Intermediate 1-(sec-butyl)-3-methyl-1H-pyrazole (Core Scaffold) Start1->Intermediate Cyclocondensation (Regioselectivity Control) Start2 4,4-Dimethoxy-2-butanone (Electrophile) Start2->Intermediate Product 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Vilsmeier-Haack Formylation (C4-Selective) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Product

Caption: Convergent synthetic route from acyclic precursors to the target aldehyde.

Step 1: Pyrazole Ring Construction

The formation of the 1,3-substituted pyrazole core is the critical selectivity step.

  • Reagents: sec-Butylhydrazine hydrochloride + 4,4-dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).[1]

  • Challenge: Regioselectivity (1,3-dimethyl vs. 1,5-dimethyl isomers).

  • Mechanism: The nucleophilic hydrazine attacks the ketone carbonyl (C2) of the butanone derivative. Steric hindrance from the sec-butyl group on the hydrazine typically favors the formation of the 1-(sec-butyl)-3-methyl isomer over the 5-methyl isomer, as the bulky N-substituent avoids the methyl group during the cyclization transition state.[1]

  • Protocol Note: Reactions are often run in ethanol with catalytic acid (HCl). The resulting mixture may require fractional distillation to isolate the pure 1,3-isomer.[1]

Step 2: Vilsmeier-Haack Formylation (Detailed Protocol)

This step introduces the aldehyde at the C4 position via electrophilic aromatic substitution.

Reagents:

  • Substrate: 1-(sec-butyl)-3-methyl-1H-pyrazole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2–1.5 eq)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 3.0–5.0 eq)[1]

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried 3-neck flask under N₂, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Caution: Exothermic. Maintain internal temp < 10°C. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

  • Addition: Add the pyrazole substrate (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm the mixture to 80–90°C and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The pyrazole is electron-rich, facilitating attack on the iminium species.[1]

  • Quench & Hydrolysis: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/sodium acetate solution (buffered to pH 4–5). Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation or silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reaction Mechanism: Vilsmeier-Haack Cycle[1]

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism DMF DMF + POCl3 Iminium Chloroiminium Ion (Electrophile) DMF->Iminium -PO2Cl2(-) Attack Electrophilic Attack at Pyrazole C4 Iminium->Attack + Pyrazole Salt Iminium Intermediate Attack->Salt -HCl Hydrolysis Hydrolysis (H2O) Salt->Hydrolysis Target Target Aldehyde Hydrolysis->Target -NHMe2

Caption: Mechanistic flow of the Vilsmeier-Haack formylation at the C4 position.[1]

Applications in Drug & Agrochemical Discovery[13][14]

SDHI Fungicides (Agrochemicals)

The most prominent application of this intermediate is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) .[2]

  • Transformation: The aldehyde is oxidized (using NaClO₂/H₂O₂ or KMnO₄) to the corresponding 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid .[1]

  • Coupling: The acid is coupled with anilines (e.g., o-phenylenediamines or substituted anilines) to form the active carboxamide fungicide.

  • Significance: The sec-butyl group provides unique lipophilic interactions within the ubiquinone binding site of Complex II.

Kinase Inhibitors (Pharmaceuticals)
  • Reductive Amination: The aldehyde reacts with primary amines followed by reduction (NaBH(OAc)₃) to form aminomethyl-pyrazole motifs, common in JAK or Aurora kinase inhibitors.

  • Knoevenagel Condensation: Reaction with malononitrile yields vinyl nitriles, serving as Michael acceptors for covalent inhibition strategies.[1]

Quality Control & Characterization Standards

To ensure the integrity of the intermediate for downstream synthesis, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 97.0% (Area %)
Isomeric Purity 1H NMR / GC< 1.0% of 1,5-dimethyl isomer
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm

Key NMR Signals (CDCl₃):

  • Aldehyde (-CHO): Singlet at ~9.85 ppm.

  • Pyrazole C5-H: Singlet at ~8.00 ppm (Diagnostic for C4-substitution).

  • N-CH (sec-butyl): Multiplet at ~4.2 ppm.

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Methodology: "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole."[1] BenchChem.

  • Regioselectivity of Pyrazole Synthesis

    • Study: "Chemoselective Synthesis of 3- and 5-Pyrazolylacet
  • SDHI Fungicide Design

    • Application: "Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs." Journal of Agricultural and Food Chemistry.
  • General Pyrazole Synthesis

    • Review: "Pyrazole synthesis str
  • Compound Data

    • Data: "1-(sec-Butyl)-1H-pyrazole-4-carbaldehyde CAS Data." Sigma-Aldrich.[1][3]

Sources

Foundational

Technical Guide: Strategic Utilization of Substituted Pyrazole-4-Carbaldehydes

Executive Summary: The C4-Formyl Advantage In the landscape of heterocyclic chemistry, the pyrazole-4-carbaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C4-Formyl Advantage

In the landscape of heterocyclic chemistry, the pyrazole-4-carbaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. For drug development professionals, the value of this moiety lies not just in the pyrazole ring's inherent stability and hydrogen-bonding capacity, but in the C4-formyl group's exceptional reactivity.

This electrophilic handle serves as a divergent point for synthesizing Schiff bases (azomethines), chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines). This guide dissects the synthetic utility and therapeutic potential of these derivatives, moving beyond basic literature reviews to provide actionable, protocol-driven insights.

Synthetic Architecture: The Vilsmeier-Haack Protocol

The most robust route to substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack (V-H) reaction . Unlike standard formylations, this protocol cyclizes hydrazones while simultaneously installing the aldehyde functionality.

Mechanistic Logic

The reaction proceeds via a chloroiminium intermediate (Vilsmeier reagent). The hydrazone nitrogen attacks this electrophile, followed by cyclization and hydrolysis.

  • Critical Control Point: The ratio of POCl₃ to DMF determines the yield. A 3:1 to 5:1 molar excess of Vilsmeier reagent is often required to drive the double-formylation/cyclization sequence to completion.

Validated Experimental Protocol
  • Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

  • Scale: 10 mmol input.

Step-by-Step Methodology:

  • Reagent Formation: In a dry round-bottom flask under argon, cool DMF (30 mmol, 3 equiv) to 0°C. Add POCl₃ (30 mmol, 3 equiv) dropwise over 15 minutes. Observation: The solution should turn viscous and pale yellow (formation of the chloroiminium salt).

  • Substrate Addition: Dissolve the acetophenone phenylhydrazone (10 mmol) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Activation: Allow the mixture to warm to room temperature (RT) for 30 minutes, then heat to 80–90°C for 4–6 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The hydrazone spot will disappear, replaced by a more polar aldehyde spot.

  • Hydrolysis & Workup: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. Neutralize carefully with saturated Na₂CO₃ solution to pH 7–8.

  • Isolation: The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis Workflow Visualization

VilsmeierProtocol Start Hydrazone Precursor Intermediate Chloroiminium Intermediate Start->Intermediate Nucleophilic Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate 0°C Activation Cyclization Thermal Cyclization (80-90°C) Intermediate->Cyclization Ring Closure Hydrolysis Hydrolysis (Ice/Na2CO3) Cyclization->Hydrolysis Formyl Release Product Pyrazole-4- carbaldehyde Hydrolysis->Product Precipitation

Figure 1: Step-wise logic flow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Medicinal Chemistry Applications

Anticancer: EGFR and PI3K Inhibition

The C4-aldehyde is frequently converted into Schiff bases (imines) or chalcones . These derivatives act as kinase inhibitors.[1]

  • Mechanism: The planar pyrazole-Schiff base structure mimics the adenosine triphosphate (ATP) molecule, allowing it to dock into the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor).

  • Key Insight: Derivatives with electron-withdrawing groups (Cl, F) on the N1-phenyl ring often show superior binding affinity due to halogen bonding within the hydrophobic pocket of the enzyme.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) Data aggregated from recent SAR studies on A549 (Lung) and MCF-7 (Breast) lines.

Derivative TypeR-Group (N1-Position)Target MechanismIC₅₀ (A549)IC₅₀ (MCF-7)Reference
Schiff Base 4-Fluoro-phenylEGFR Inhibition6.34 ± 0.067.12 ± 0.04[1]
Schiff Base 4-Methoxy-phenylPI3K Inhibition9.05 ± 0.040.25 ± 0.01[2]
Pyrazolo[3,4-d]pyrimidine 2,4-Difluoro-phenylEGFR/VEGFR Dual8.21 ± 0.201.93 ± 0.15[3]
Standard (Doxorubicin) -DNA Intercalation0.95 ± 0.050.50 ± 0.02-
Divergent Synthesis Map

The true power of the pyrazole-4-carbaldehyde lies in its ability to spawn entire libraries of bioactive heterocycles.

DivergentSynthesis Core Pyrazole-4-carbaldehyde (Core Scaffold) Schiff Schiff Bases (Azomethines) Core->Schiff + Primary Amines Chalcone Pyrazolyl Chalcones (Claisen-Schmidt) Core->Chalcone + Acetophenones / OH- Fused Pyrazolo[3,4-d]pyrimidines (Fused Systems) Core->Fused + Urea/Thiourea Acid Pyrazolic Acids (Oxidation) Core->Acid + KMnO4 App_AntiCancer Anticancer (EGFR Inhibitors) Schiff->App_AntiCancer App_Sensor Fluorescent Sensors (Zn2+, Fe3+) Schiff->App_Sensor Chalcone->App_AntiCancer App_Agro Agrochemicals (SDHI Fungicides) Fused->App_Agro

Figure 2: Divergent synthesis pathways transforming the core aldehyde into functional classes.

Agrochemical & Material Science Applications

Agrochemicals: SDHI Fungicides

In agriculture, pyrazole-4-carbaldehydes are precursors to Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Pathway: The aldehyde is oxidized to the carboxylic acid, then coupled with an aniline to form the carboxamide bond critical for activity.

  • Mode of Action: These compounds disrupt the mitochondrial electron transport chain (Complex II) in fungi, halting ATP production.[2]

  • Field Data: Derivatives like Fluxapyroxad utilize this pyrazole-carboxamide pharmacophore to control pathogens like Colletotrichum gloeosporioides [4].

Material Science: "Turn-On" Fluorescent Sensors

The Schiff bases derived from pyrazole-4-carbaldehydes exhibit Aggregation-Induced Emission (AIE) or metal-induced fluorescence enhancement.

  • Sensor Logic: The C=N bond in the Schiff base often undergoes photoinduced electron transfer (PET) which quenches fluorescence. Upon binding a metal ion (e.g., Zn²⁺, Fe³⁺), PET is blocked, and the molecule becomes highly fluorescent ("Turn-on").

  • Specificity:

    • Zn²⁺ Detection: Pyrazole-based sensors have shown a 20-fold fluorescence increase at 480 nm upon binding, with high selectivity over Cd²⁺ [5].

    • Boron Complexes: Condensation with 2-aminobenzenecarboxylic acids and boronic acids yields fluorescent iminoboronates with quantum yields up to 4.3% [6].[3]

References

  • Mamidala, R., et al. (2021). "Synthesis and anticancer activity of thiazolyl pyrazole carbaldehyde hybrids." Journal of Molecular Structure. Link

  • Metwally, K., et al. (2020). "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3K inhibitors." Bioorganic Chemistry. Link

  • Gaber, A., et al. (2021). "Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • García-Reynaga, P., et al. (2023).[4] "Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides." Journal of the Brazilian Chemical Society. Link

  • Knight, A., et al. (2024). "Novel pyrazoline and pyrazole 'turn on' fluorescent sensors selective for Zn2+/Cd2+."[5][6][7] RSC Advances. Link

  • Bieliauskas, A., et al. (2023). "Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde." Dyes and Pigments. Link

Sources

Exploratory

structure elucidation of 1-alkyl-3-methyl-1H-pyrazole-4-carbaldehydes

An In-Depth Technical Guide on the Structural Elucidation of 1-Alkyl-3-Methyl-1H-Pyrazole-4-Carbaldehydes Part 1: The Regioisomer Challenge in Pyrazole Chemistry In drug discovery, the pyrazole ring is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Elucidation of 1-Alkyl-3-Methyl-1H-Pyrazole-4-Carbaldehydes

Part 1: The Regioisomer Challenge in Pyrazole Chemistry

In drug discovery, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the synthesis of 1-alkyl-3-methyl-1H-pyrazole-4-carbaldehydes presents a classic structural ambiguity that frequently derails Structure-Activity Relationship (SAR) studies: the 1,3- vs. 1,5-regioisomerism .

When alkylating 3-methylpyrazole or cyclizing hydrazine derivatives, the thermodynamic and kinetic products often differ. A researcher intending to synthesize the 1-alkyl-3-methyl isomer may inadvertently isolate the 1-alkyl-5-methyl isomer. While both isomers share identical molecular weights and similar fragmentation patterns, their biological activities can differ by orders of magnitude due to the spatial orientation of the substituents.

This guide provides a self-validating spectroscopic protocol to unequivocally distinguish 1-alkyl-3-methyl-1H-pyrazole-4-carbaldehyde (Target) from its 1-alkyl-5-methyl regioisomer (Impurity/Alternative), utilizing Nuclear Magnetic Resonance (NMR) as the primary adjudicator.

Part 2: Synthetic Context & The Origin of Ambiguity

To understand the elucidation, one must understand the source of the error. The target molecule is typically synthesized via the Vilsmeier-Haack formylation of a pyrazole precursor.

  • Precursor Synthesis: Alkylation of 3-methyl-1H-pyrazole with an alkyl halide (R-X).

    • Mechanism:[1][2] The pyrazole anion is an ambident nucleophile. Alkylation can occur at

      
       (adjacent to the proton) or 
      
      
      
      (adjacent to the methyl).
    • Outcome: A mixture of 1-alkyl-3-methylpyrazole and 1-alkyl-5-methylpyrazole .

  • Formylation: The Vilsmeier-Haack reagent (

    
    ) electrophilically attacks the C4 position.
    
    • Outcome: Both isomers formylate at C4, preserving the initial N-alkylation pattern.

The Critical Question: Does the isolated crystal or oil possess the alkyl group adjacent to the ring proton (1,3-isomer) or the methyl group (1,5-isomer)?

Part 3: Spectroscopic Elucidation Protocol

This protocol relies on a "Triangulation Method" using 1H NMR, NOESY (Nuclear Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation).

Step 1: 1H NMR Fingerprinting (The Setup)

First, establish the presence of the core functional groups. In


 (typical solvent), the signals appear as follows:
Functional GroupChemical Shift (

, ppm)
MultiplicityNotes
Aldehyde (-CHO) 9.80 – 10.00SingletDiagnostic for C4-formylation.
Ring Proton (H5 or H3) 7.80 – 8.20SingletThe key discriminator.
N-Alkyl (

-CH)
4.00 – 4.50MultipletDepends on R group (q for Et, s for Me).
C-Methyl (-CH3) 2.40 – 2.60SingletDistinct from N-alkyl methyls.

Note: In the 1-alkyl-3-methyl isomer, the ring proton is at position C5 . In the 1-alkyl-5-methyl isomer, the ring proton is at position C3 .

Step 2: NOESY/ROESY (The Verdict)

This is the self-validating step. You must determine the spatial proximity of the N-Alkyl group to the C5-substituent .

  • Mechanism: NOE signals arise from through-space dipolar coupling (

    
    ).
    
  • The Logic:

    • Target (1-alkyl-3-methyl): The

      
      -Alkyl group is adjacent to the 
      
      
      
      -Proton.
      • Observation: Strong NOE cross-peak between N-Alkyl protons and the Ring Proton .

    • Isomer (1-alkyl-5-methyl): The

      
      -Alkyl group is adjacent to the 
      
      
      
      -Methyl group.
      • Observation: Strong NOE cross-peak between N-Alkyl protons and the C-Methyl protons .

Step 3: HMBC (The Confirmation)

If NOESY is ambiguous (e.g., due to signal overlap), HMBC provides through-bond connectivity (2-3 bonds).

  • Target (1-alkyl-3-methyl): The Ring Proton (H5) will show a

    
     correlation to the N-substituted carbon (C1 is not a carbon, but H5 correlates to C4 and C3) . Crucially, the N-Alkyl protons  will correlate to C5 .
    
  • Isomer (1-alkyl-5-methyl): The C-Methyl protons will correlate to C5 and C4 . The N-Alkyl protons will correlate to C5 (which is now a quaternary carbon bearing the methyl).

Part 4: Visualization of the Decision Logic

The following diagram illustrates the logical flow for determining the structure based on the experimental data described above.

ElucidationWorkflow Start Unknown Pyrazole-4-Carbaldehyde HNMR Step 1: 1H NMR Analysis Locate N-Alkyl, C-Me, and Ring-H signals Start->HNMR NOESY Step 2: NOESY Experiment Irradiate N-Alkyl Protons HNMR->NOESY Decision Observe NOE Correlation NOESY->Decision ResultA Strong NOE: N-Alkyl ↔ Ring Proton (H5 is neighbor) Decision->ResultA Correlation Observed ResultB Strong NOE: N-Alkyl ↔ C-Methyl (Me5 is neighbor) Decision->ResultB Correlation Observed ConclusionA CONFIRMED: 1-Alkyl-3-Methyl-1H-pyrazole-4-carbaldehyde ResultA->ConclusionA ConclusionB IDENTIFIED ISOMER: 1-Alkyl-5-Methyl-1H-pyrazole-4-carbaldehyde ResultB->ConclusionB

Caption: Decision tree for distinguishing pyrazole regioisomers using NOESY correlations.

Part 5: Detailed Elucidation Data Matrix

The table below summarizes the expected spectral differences. This matrix serves as a checklist for the researcher.

Feature1-Alkyl-3-methyl-4-CHO (Target) 1-Alkyl-5-methyl-4-CHO (Isomer)
Structure N1-Alkyl, C3-Me, C4-CHO, C5-HN1-Alkyl, C3-H, C4-CHO, C5-Me
NOESY Key N-CH

Pyrazole-H
N-CH

Pyrazole-Me
1H NMR (Ring H) Typically

8.0 - 8.2 ppm (Deshielded by N1)
Typically

7.8 - 8.0 ppm
13C NMR (C3 vs C5) C3-Me (Quaternary) / C5-H (Methine)C3-H (Methine) / C5-Me (Quaternary)
HMBC Carbonyl C correlates to Me-protons (via C3)Carbonyl C correlates to Ring-H (via C3)
Experimental Tip: Solvent Effects

While


 is standard, using DMSO-

can often separate overlapping signals, particularly if the N-alkyl

-protons overlap with other aliphatic signals. In DMSO, the aldehyde proton may appear slightly downfield (10.0+ ppm).

Part 6: Structural Interaction Diagram

To visualize the NOE interactions that define the structure, refer to the diagram below.

NOE_Interaction cluster_Target Target: 1-Alkyl-3-Methyl cluster_Isomer Isomer: 1-Alkyl-5-Methyl N1 N1 (Alkyl) C5 C5 (Proton) N1->C5 Strong NOE (Spatial Proximity) C3 C3 (Methyl) N1_i N1 (Alkyl) C5_i C5 (Methyl) N1_i->C5_i Strong NOE (Spatial Proximity) C3_i C3 (Proton)

Caption: Comparison of critical NOE interactions. Left: Target molecule.[3] Right: Regioisomer.

Part 7: References

  • Vilsmeier-Haack Reaction Methodology:

    • Title: Vilsmeier-Haack Reaction[1][4][5][6][7][8]

    • Source: Chemistry Steps[2][7]

    • URL:[Link]

  • NMR Characterization of Pyrazoles:

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles

    • Source: National Institutes of Health (PMC)

    • URL:[Link]

  • Specific Compound Data (1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde):

    • Title: 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (PubChem CID 573203)[9]

    • Source: PubChem[2][9][10]

    • URL:[Link]

  • Structural Elucidation Strategies:

    • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists[11]

    • Source: Georgia State University (Sites)

    • URL:[Link]

Sources

Foundational

Strategic Guide: Exploiting the Reactivity of Pyrazole-4-Carbaldehyde

Executive Summary The pyrazole-4-carbaldehyde moiety represents a critical "chemical hinge" in modern medicinal chemistry. While the pyrazole ring itself acts as a bio-isostere for imidazole and pyrrole—found in blockbus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde moiety represents a critical "chemical hinge" in modern medicinal chemistry. While the pyrazole ring itself acts as a bio-isostere for imidazole and pyrrole—found in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib —the introduction of an aldehyde group at the C4 position unlocks a divergent synthetic pathway. This guide moves beyond basic functionalization, exploring how the electrophilic nature of the exocyclic carbonyl, modulated by the electron-rich azole ring, facilitates rapid library generation via condensation, oxidation, and multicomponent reactions (MCRs).

Structural Dynamics & Electronic Effects

The Push-Pull System

The reactivity of pyrazole-4-carbaldehyde is defined by the competition between the aromatic ring and the carbonyl group.

  • Electron Donating Ring: The pyrrole-like nitrogen (N1) donates electron density into the ring, making the C4 position naturally nucleophilic.

  • Electron Withdrawing Carbonyl: The aldehyde at C4 reverses this polarity locally, creating an electrophilic handle.

This "push-pull" electronic character makes the C4-aldehyde less electrophilic than a standard benzaldehyde, requiring specific catalysis for condensation reactions. Furthermore, unsubstituted pyrazoles exhibit annular tautomerism (


), which can complicate regioselectivity during functionalization. Strategic N-protection  (e.g., N-methylation, N-phenylation) is often the first step to lock the tautomer and direct reactivity.
Visualizing the Electronic Pathway

The following diagram illustrates the Vilsmeier-Haack formylation mechanism, the primary method for installing the aldehyde, highlighting the critical intermediate species.

VilsmeierMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent Electrophilic Activation Intermediate Iminium Intermediate VReagent->Intermediate + Pyrazole (C4 Attack) Pyrazole N-Substituted Pyrazole Pyrazole->Intermediate Nucleophilic Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Workup Product Pyrazole-4- Carbaldehyde Hydrolysis->Product Formyl Group Release

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation, transforming the nucleophilic C4 pyrazole carbon into an electrophilic aldehyde center.[1][2]

Synthetic Access: The Vilsmeier-Haack Protocol

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles. It is preferred over oxidation of alcohols due to its scalability and the avoidance of heavy metal oxidants.

Standardized Protocol
  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[2]
    
  • Substrate: 1,3-Diphenyl-1H-pyrazole (or similar N-substituted derivatives).

Step-by-Step Workflow:

  • Reagent Formation: Cool anhydrous DMF (10 equiv) to

    
    . Add 
    
    
    
    (3 equiv) dropwise under
    
    
    . Stir for 20 min to generate the Vilsmeier salt (white suspension/solid).
  • Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the salt mixture.

  • Heating: Warm to room temperature, then heat to

    
     for 4–6 hours. Critical: Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Hydrolysis (The Danger Zone): Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

  • Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[3]

Expanding Chemical Space: Reactivity Profiles

Once synthesized, the aldehyde serves as a divergent point for three major classes of reactions: Condensation , C-C Bond Formation , and Multicomponent Heterocyclization .

Reaction Landscape Overview

ReactivityLandscape Aldehyde Pyrazole-4- Carbaldehyde Schiff Schiff Bases (Imines) Aldehyde->Schiff + Amines Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Active Methylene GBB Groebke-Blackburn- Bienaymé (MCR) Aldehyde->GBB + Amine + Isocyanide Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation KMnO4 / Ag2O Antimicrobial Antimicrobial Agents Schiff->Antimicrobial Michael Michael Acceptors (Drug Linkers) Knoevenagel->Michael Fused Imidazo[1,2-a] pyrazoles GBB->Fused

Figure 2: Divergent synthesis pathways from the pyrazole-4-carbaldehyde scaffold.

Comparative Reactivity Data

The following table summarizes reaction efficiencies for common transformations, derived from recent medicinal chemistry literature [1][2][3].

Reaction TypeCo-ReactantCatalyst/ConditionsTypical YieldKey Application
Schiff Base Primary AminesEthanol, Reflux, AcOH (cat)85–95%Antimicrobial screening libraries
Knoevenagel MalononitrileEthanol/Water, Piperidine88–92%Michael acceptors, anticancer agents
Wittig YlidesTHF, NaH,

70–80%Chain elongation, linker synthesis
GBB (MCR) 2-Aminopyridine + Isocyanide

or

, MeOH
75–85%Fused imidazo-pyridine drugs

Advanced Protocol: The Groebke-Blackburn-Bienaymé (GBB) Reaction[7]

The GBB reaction is the most sophisticated application of pyrazole aldehydes, allowing the one-pot synthesis of fused imidazo[1,2-a]heterocycles . This scaffold is structurally similar to drugs like Zolpidem and is highly coveted in kinase inhibitor research.

Mechanism & Rationale

This is a three-component reaction (3-CR) involving:

  • Amine: 2-aminopyridine (or 5-aminopyrazole).

  • Aldehyde: Pyrazole-4-carbaldehyde.[1][4][5][6][7][8][9]

  • Isocyanide: tert-butyl isocyanide or cyclohexyl isocyanide.

The reaction proceeds via Schiff base formation followed by [4+1] cycloaddition with the isocyanide.

Validated Laboratory Protocol

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Perchloric Acid (cat).
    
  • Solvent: Methanol (3 mL) or PEG-400 (Green alternative).

Procedure:

  • Imine Formation: In a 10 mL microwave vial, combine the aldehyde and 2-aminopyridine in MeOH. Stir at room temperature for 30 mins. Checkpoint: Solution often turns yellow/orange indicating imine formation.

  • Cyclization: Add the isocyanide and the catalyst.

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Heat at

      
       for 15–20 minutes.
      
  • Workup: Evaporate solvent. The residue is often pure enough for recrystallization (EtOAc/Hexane). If oil persists, purify via flash chromatography (

    
    :MeOH 95:5).
    

Why this works: The pyrazole aldehyde is sufficiently stable to survive the Lewis acid conditions, yet reactive enough to drive the initial imine formation without forcing conditions.

References

  • Vilsmeier-Haack Mechanism & Applications

    • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Schiff Base Synthesis

    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link][4][6][7][10]

  • Groebke-Blackburn-Bienaymé (GBB)

    • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
    • Source: Organic Chemistry Portal / Synthesis.
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[11]

    • Source: ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for kinase inhibitors, ROMK channel inhibitors, and heteroaromatic macrocyclic chemotherapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for kinase inhibitors, ROMK channel inhibitors, and heteroaromatic macrocyclic chemotherapeutics.

Introduction & Mechanistic Rationale

The pyrazole-4-carbaldehyde motif is a highly versatile building block in modern drug discovery, frequently utilized as a precursor for reductive aminations, Knoevenagel condensations, and heterocycle formations [1]. The synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde relies on the regioselective


-alkylation of 3-methyl-1H-pyrazole-4-carbaldehyde.
Causality in Reaction Design

When 3-methyl-1H-pyrazole-4-carbaldehyde is deprotonated, the resulting pyrazolate anion possesses two nucleophilic nitrogen atoms (N1 and N2). Because N2 is adjacent to the C3-methyl group, the approach of a bulky secondary electrophile like 2-bromobutane is sterically hindered at this position. Alkylation predominantly occurs at the less hindered N1 position, yielding the 1,3-isomer as the major product.

To maximize this steric differentiation, the choice of base and solvent is critical. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) is the optimal system [2]. Unlike smaller cations (Li⁺, Na⁺) that form tight ion pairs with the pyrazolate nitrogens, the large, soft Cs⁺ cation dissociates readily in polar aprotic solvents like DMF. This generates a highly reactive, "naked" pyrazolate anion where the transition state of the Sₙ2 alkylation is governed almost entirely by steric factors, effectively suppressing the formation of the undesired 1,5-isomer [3].

Experimental Workflow

G A 3-Methyl-1H-pyrazole- 4-carbaldehyde B Deprotonation (Cs2CO3, DMF, 25°C) A->B C Pyrazolate Anion Intermediate B->C D Alkylation (SN2) (2-Bromobutane, 80°C) C->D E Crude Mixture (1,3-isomer major + 1,5-isomer minor) D->E F Aqueous Workup (EtOAc / H2O) E->F G Flash Chromatography (Hexanes/EtOAc) F->G H Pure 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde G->H

Figure 1: Experimental workflow for the regioselective N-alkylation of 3-methyl-1H-pyrazole-4-carbaldehyde.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Methyl-1H-pyrazole-4-carbaldehyde110.111.01.10 gStarting Material
2-Bromobutane (sec-butyl bromide)137.021.21.64 g (1.30 mL)Alkylating Agent
Cesium Carbonate (Cs₂CO₃)325.821.54.89 gBase
N,N-Dimethylformamide (DMF), Anhydrous73.09-50 mL (0.2 M)Solvent
Sodium Iodide (NaI)149.890.10.15 gCatalyst (Optional)
5% Aqueous LiCl Solution--150 mLWorkup Reagent

Step-by-Step Protocol

Phase 1: Reaction Setup & Deprotonation
  • Preparation: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).

  • Dissolution: Add 3-methyl-1H-pyrazole-4-carbaldehyde (1.10 g, 10.0 mmol) to the flask, followed by anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous Cs₂CO₃ (4.89 g, 15.0 mmol) in one portion. Stir the suspension at room temperature (25 °C) for 30 minutes. The mixture will turn slightly opaque as the pyrazolate anion forms.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe, add 2-bromobutane (1.30 mL, 12.0 mmol) dropwise over 5 minutes. Optional Causality Step: Add NaI (0.15 g, 1.0 mmol) to accelerate the reaction via in situ Finkelstein conversion of the bromide to the more reactive Sₙ2 electrophile, 2-iodobutane.

  • Heating: Replace the septum with a reflux condenser (under inert atmosphere) and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Monitoring (Self-Validation): Stir for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~ 0.2) should completely disappear, replaced by a major non-polar spot (1,3-isomer, R_f ~ 0.6) and a minor spot (1,5-isomer, R_f ~ 0.5).

Phase 3: Workup & Extraction
  • Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal (Self-Validation): Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL). Quality Control: LiCl selectively partitions DMF into the aqueous phase. You should observe a slight reduction in the organic layer's volume, confirming the successful removal of DMF.

  • Drying: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Phase 4: Purification
  • Column Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of 5% to 20% EtOAc in Hexanes.

  • Isolation: The target 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde elutes first due to lower polarity. Pool the clean fractions and concentrate in vacuo to afford a pale yellow to colorless oil.

Analytical Characterization & Quality Control

To ensure the protocol is a self-validating system, rigorous structural confirmation is required to differentiate the 1,3-isomer from the 1,5-isomer.

Analytical MethodExpected Result for Target (1,3-isomer)Diagnostic Significance
LC-MS (ESI+) m/z 167.1 [M+H]⁺Confirms molecular weight and successful alkylation.
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H, CHO), 7.90 (s, 1H, Ar-H), 4.25 (m, 1H, N-CH), 2.45 (s, 3H, Ar-CH₃), 1.85 (m, 2H, CH₂), 1.45 (d, 3H, CH₃), 0.85 (t, 3H, CH₃)The isolated pyrazole proton (H-5) at ~7.90 ppm confirms the intact ring.
2D NOESY NMR Strong NOE cross-peak between the sec-butyl methine proton (δ 4.25) and the pyrazole H-5 proton (δ 7.90).Definitive Proof of Regiochemistry: In the 1,5-isomer, the NOE would appear between the methine proton and the C5-methyl group instead.

Troubleshooting & Optimization

  • Issue: High ratio of the 1,5-isomer (Poor Regioselectivity)

    • Cause: Thermodynamic equilibration caused by excessively high temperatures, or tight ion-pairing if a base like K₂CO₃ or NaH was substituted without adjusting the solvent.

    • Solution: Strictly maintain the use of Cs₂CO₃ in DMF. If the issue persists, lower the reaction temperature to 60 °C and extend the reaction time to 24 hours to favor kinetic control.

  • Issue: Incomplete Conversion of Starting Material

    • Cause: 2-Bromobutane is volatile (bp ~91 °C). At 80 °C, it may vaporize into the headspace if the system is not properly sealed, lowering the effective concentration in the liquid phase.

    • Solution: Ensure the reflux condenser is properly chilled. Alternatively, conduct the reaction in a sealed pressure tube or add 0.1 equivalents of NaI to accelerate the Sₙ2 kinetics.

References

  • Title: Heteroaromatic macrocyclic ether chemotherapeutic agents (US Patent 11542278B1)
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry (2021, 17, 1810–1825) URL: [Link]

Application

The Versatile Scaffold: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, a testament to its remarkable versatility and profound biological activities.[1][2][3] This application note delves i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, a testament to its remarkable versatility and profound biological activities.[1][2][3] This application note delves into the specific utility of a promising derivative, 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde , as a cornerstone for the synthesis of novel therapeutic agents. While direct literature on this exact molecule is emerging, its structural motifs are well-represented in a vast body of research on pyrazole-4-carbaldehydes, which have demonstrated significant potential in developing treatments for a range of diseases, including inflammatory disorders, cancer, and infectious diseases.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the strategic rationale behind experimental designs. We will explore the synthesis of the title compound, its subsequent elaboration into diverse molecular architectures, and the biological evaluation of the resulting derivatives.

The Strategic Advantage of the Pyrazole-4-carbaldehyde Core

The 1,3-disubstituted-1H-pyrazole-4-carbaldehyde framework offers a unique combination of structural and electronic features that make it an attractive starting point for medicinal chemistry campaigns:

  • Tunable Substituents: The N1 and C3 positions of the pyrazole ring are readily amenable to substitution, allowing for precise modulation of steric and electronic properties. The sec-butyl group at the N1 position and the methyl group at the C3 position in our title compound provide a balance of lipophilicity and metabolic stability.

  • Reactive Aldehyde Handle: The formyl group at the C4 position is a versatile synthetic handle, enabling a wide array of chemical transformations. This allows for the introduction of diverse pharmacophoric elements and the construction of complex molecular scaffolds.

  • Biological Relevance: The pyrazole core is a known pharmacophore present in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1][3][7] This established clinical precedent underscores the therapeutic potential of novel pyrazole-based compounds.

Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][6][8][9] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an appropriate precursor.

Conceptual Workflow for Synthesis

Start sec-Butylhydrazine Step1 Condensation with 3-oxobutanal Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Vilsmeier-Haack Reaction (POCl3/DMF) Intermediate->Step2 Product 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Step2->Product

Figure 1: General synthetic workflow for the preparation of the title compound.

Detailed Synthetic Protocol

Materials:

  • sec-Butylhydrazine

  • 3-Oxobutanal (or its stable equivalent)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Formation of the Hydrazone Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butylhydrazine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-oxobutanal (1.0 eq) in anhydrous DCM to the cooled hydrazine solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • The formation of the hydrazone can be monitored by TLC.

  • Vilsmeier-Haack Formylation:

    • In a separate, dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and under an inert atmosphere, prepare the Vilsmeier reagent. To anhydrous DMF (3.0 eq), slowly add POCl₃ (1.2 eq) dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes.

    • Slowly add the solution of the hydrazone intermediate from step 1 to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: Elaboration of the Scaffold

The aldehyde functionality of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde opens a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.

Reductive Amination: Synthesis of Pyrazole-based Amines

Reductive amination is a powerful tool for introducing amine functionalities, which are common in bioactive molecules.

Protocol for Reductive Amination:

  • To a solution of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add a primary or secondary amine (1.1 eq) and acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting amine by column chromatography.

Wittig Reaction: Formation of Alkenyl-pyrazoles

The Wittig reaction allows for the stereoselective synthesis of alkenes, which can act as linkers or pharmacophoric elements.

Protocol for Wittig Reaction:

  • Prepare the ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF at 0 °C.

  • Add a solution of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product.

  • Purify the resulting alkene by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is useful for creating electron-deficient alkenes, which can be valuable Michael acceptors or precursors for further functionalization.

Protocol for Knoevenagel Condensation:

  • In a suitable solvent such as ethanol or toluene, dissolve 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, and the product may precipitate. If not, concentrate the solvent and purify by recrystallization or column chromatography.

Start 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel Product1 Pyrazole-based Amines ReductiveAmination->Product1 Product2 Alkenyl-pyrazoles Wittig->Product2 Product3 α,β-Unsaturated Pyrazoles Knoevenagel->Product3

Figure 2: Key synthetic transformations of the title compound.

Biological Evaluation of Pyrazole Derivatives

Derivatives synthesized from 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be screened for a variety of biological activities based on the extensive literature on analogous compounds.

Biological ActivityTarget/Assay ExamplePotential Therapeutic Area
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) inhibition assays, Lipopolysaccharide (LPS)-induced cytokine release in macrophages.Arthritis, Inflammatory Bowel Disease
Anticancer MTT assay against various cancer cell lines (e.g., MCF-7, HCT-116), Kinase inhibition assays.Breast Cancer, Colon Cancer
Antimicrobial Minimum Inhibitory Concentration (MIC) determination against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).Bacterial and Fungal Infections
Analgesic Acetic acid-induced writhing test in mice, Hot plate test.Pain Management

Conclusion

1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a vast chemical space of novel pyrazole derivatives. The established biological significance of the pyrazole scaffold makes this compound and its derivatives promising candidates for hit and lead discovery programs aimed at developing new therapies for a multitude of human diseases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this exciting molecular framework.

References

  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available at: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available at: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

  • Authorea. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • Indian Academy of Sciences. H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Available at: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • PMC. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

Sources

Method

Application Note: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Core Scaffold in the Synthesis of Novel SDHI Fungicides

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The continuous evolution of fungal resistance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The continuous evolution of fungal resistance in agricultural settings necessitates the development of next-generation crop protection agents. Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern fungicides, targeting Complex II in the fungal mitochondrial respiratory chain[1]. Among SDHIs, the pyrazole-4-carboxamide pharmacophore is the most privileged and commercially successful scaffold.

This application note details the utility, mechanistic rationale, and synthetic protocols for utilizing 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a highly versatile building block for novel SDHI discovery. By providing self-validating methodologies, this guide ensures high-fidelity translation from bench-scale synthesis to advanced agrochemical screening.

Mechanistic Rationale & Scaffold Significance

The Role of the sec-Butyl Substitution

While commercial SDHIs (e.g., fluxapyroxad, penthiopyrad) frequently utilize an N-methyl or N-ethyl substitution on the pyrazole ring, advanced discovery programs are exploring bulkier, more lipophilic N-alkyl groups [2]. The incorporation of an N-1 sec-butyl group provides two distinct mechanistic advantages:

  • Enhanced Lipophilicity and Permeability: The branched sec-butyl chain significantly increases the logP of the final molecule compared to a simple methyl group. This enhances translaminar movement across plant leaf cuticles and improves penetration through the lipid-rich fungal cell membrane.

  • Optimized Q-Site Binding: The steric bulk of the sec-butyl group optimizes hydrophobic interactions within the ubiquinone-binding pocket (Q-site) of the succinate dehydrogenase enzyme. This structural modification can alter the binding kinetics, potentially overcoming target-site mutations (e.g., H277Y) that confer resistance to earlier-generation SDHIs.

The Carbaldehyde Advantage

Starting with a carbaldehyde at the C-4 position, rather than a carboxylic ester or nitrile, offers superior synthetic plasticity. The formyl group can be selectively oxidized to the corresponding carboxylic acid under mild conditions that do not require the harsh acidic or basic refluxes necessary for ester hydrolysis [3]. This prevents the epimerization of sensitive stereocenters or the degradation of orthogonal functional groups present in complex discovery libraries.

Synthetic Pathway & Workflow Visualization

The standard workflow for converting 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde into a bioactive pyrazole-4-carboxamide involves a two-stage process: a controlled oxidation followed by an amidation sequence.

SDHI_Synthesis A 1-(sec-butyl)-3-methyl-1H- pyrazole-4-carbaldehyde B 1-(sec-butyl)-3-methyl-1H- pyrazole-4-carboxylic acid A->B KMnO4, Acetone/H2O 80°C, 4h (Oxidation) C Acid Chloride Intermediate (Reactive Electrophile) B->C SOCl2, Reflux 2h (Chlorination) D Novel SDHI Fungicide (Pyrazole-4-carboxamide) C->D Ar-NH2, Et3N, THF RT, 10h (Amidation)

Synthetic workflow from 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde to an SDHI fungicide.

Process Optimization Data

A critical challenge in oxidizing highly lipophilic pyrazole carbaldehydes is their poor solubility in purely aqueous oxidative systems. As demonstrated in the data below, the introduction of acetone as a co-solvent is a causal factor in achieving high yields, as it bridges the aqueous oxidant and the lipophilic organic substrate, ensuring efficient mass transfer [3].

Table 1: Optimization of Oxidation Conditions for 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

EntryOxidant SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1KMnO₄ (3.0 eq)H₂O (100%)1006.045%92%
2 KMnO₄ (3.0 eq) H₂O : Acetone (3:2) 80 4.0 95% >98%
3NaClO₂ / H₂O₂t-BuOH : H₂O (4:1)2512.088%95%
4K₂Cr₂O₇ / H₂SO₄H₂O (100%)605.062%85%

Note: Entry 2 represents the optimal balance of kinetic efficiency and product purity, forming the basis of Protocol A.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the causality of the reaction (e.g., complete consumption of the aldehyde) is verified before proceeding, thereby preventing the carryover of impurities.

Protocol A: Oxidation to 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Reagents:

  • 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 10 mmol)

  • Potassium permanganate (KMnO₄) (3.6 eq, 36 mmol)

  • Deionized Water / Acetone (3:2 v/v ratio, 100 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyrazole-4-carbaldehyde (10 mmol) in 40 mL of acetone.

  • Oxidant Addition: Dissolve KMnO₄ (36 mmol) in 60 mL of deionized water. Add this aqueous solution dropwise to the acetone mixture over 15 minutes at room temperature.

  • Reaction: Heat the biphasic mixture to 80 °C and maintain reflux for 4 hours.

  • Self-Validation Check (IPC 1): Withdraw a 50 µL aliquot, quench with sodium bisulfite, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the UV-active aldehyde spot (R_f ~0.6) is entirely consumed.

  • Workup: Cool the mixture to room temperature. Filter the resulting brown manganese dioxide (MnO₂) precipitate through a pad of Celite, washing the pad with hot water (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Cool the remaining aqueous phase in an ice bath and acidify dropwise with 1M HCl until pH 2.0 is reached.

  • Self-Validation Check (IPC 2): A white precipitate must form immediately upon reaching pH 2.0. Filter the solid, wash with ice-cold water, and dry under a vacuum. Confirm product identity via FTIR (appearance of a broad O-H stretch at 2500–3300 cm⁻¹ and a sharp C=O stretch at ~1680 cm⁻¹).

Protocol B: Synthesis of the SDHI Pyrazole-4-carboxamide

Reagents:

  • 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 5 mmol)

  • Thionyl chloride (SOCl₂) (5.0 eq, 25 mmol)

  • Target Aniline Derivative (e.g., a substituted biphenylamine) (1.05 eq, 5.25 mmol)

  • Triethylamine (Et₃N) (2.5 eq, 12.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Chlorination: Suspend the carboxylic acid (5 mmol) in neat SOCl₂ (25 mmol) in a dry flask under an inert nitrogen atmosphere. Reflux at 80 °C for 2 hours.

  • Self-Validation Check (IPC 3): Quench a 10 µL aliquot into 1 mL of anhydrous methanol. Analyze via GC-MS. The validation is successful if the peak corresponding to the methyl ester is observed, confirming the successful generation of the acid chloride.

  • Concentration: Remove the excess SOCl₂ under reduced pressure. Co-evaporate the resulting crude acid chloride with anhydrous toluene (2 × 10 mL) to ensure the complete removal of HCl and unreacted SOCl₂.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF (15 mL). In a separate flask, dissolve the target aniline (5.25 mmol) and Et₃N (12.5 mmol) in THF (15 mL).

  • Coupling: Add the acid chloride solution dropwise to the aniline solution at 0 °C over 20 minutes. Allow the reaction to warm to room temperature and stir for 10 hours.

  • Self-Validation Check (IPC 4): Analyze the reaction mixture via LC-MS. The protocol is validated when the mass corresponding to the target SDHI[M+H]⁺ is the dominant peak (>90% AUC).

  • Purification: Quench with water (20 mL), extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final pyrazole-4-carboxamide.

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Application

Technical Guide: Functionalization and Scaffold Hopping using 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary This application note details the synthetic utility of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1170169-27-3) as a high-value intermediate in drug discovery. Pyrazole-4-carbaldehydes are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1170169-27-3) as a high-value intermediate in drug discovery. Pyrazole-4-carbaldehydes are "privileged structures" in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents.

The presence of the sec-butyl group at the N1 position introduces lipophilicity and a chiral center, offering opportunities to probe hydrophobic pockets within target proteins (e.g., ATP-binding sites of kinases). This guide provides validated protocols for three distinct synthetic pathways: Reductive Amination , Knoevenagel Condensation , and Pinnick Oxidation , enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS Number 1170169-27-3
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Key Functionality C4-Formyl group (Aldehyde); N1-sec-butyl (Chiral/Lipophilic)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
Structural Analysis for Drug Design
  • C4-Aldehyde: The primary "warhead" for diversification. It is highly reactive toward nucleophiles (amines, carbon nucleophiles) and oxidants.

  • N1-sec-Butyl Group: Unlike a simple methyl or ethyl group, the sec-butyl moiety adds significant bulk and lipophilicity (

    
     modulation). In kinase drug design, this group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.
    
  • C3-Methyl Group: Provides rigid steric bulk, often restricting bond rotation to lock the bioactive conformation.

Application I: Diversity-Oriented Synthesis via Reductive Amination

Target Class: GPCR ligands, Kinase inhibitors (hinge binders). Objective: Convert the aldehyde into a secondary or tertiary amine to introduce solubilizing groups or specific pharmacophores.

Mechanism & Rationale

Reductive amination proceeds via the formation of an iminium ion intermediate, followed by irreversible reduction. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild and selectively reduces the imine/iminium species without reducing the parent aldehyde, minimizing side products.

Protocol: Reductive Amination

Reagents:

  • Amine substrate (1.1 - 1.2 equiv)

  • STAB (NaHB(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 166 mg) in anhydrous DCE (5 mL).

  • Add the amine (1.1 mmol). If the amine is a hydrochloride salt, add 1.1 mmol of TEA to neutralize.

  • Add catalytic AcOH (1 drop) to activate the carbonyl. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS to confirm imine formation (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add NaHB(OAc)₃ (1.5 mmol, 318 mg) portion-wise.

  • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862. Link

Application II: Fragment Extension via Knoevenagel Condensation

Target Class: Covalent inhibitors (Michael acceptors), Ion channel modulators. Objective: Extend the carbon skeleton to form


-unsaturated systems.
Protocol: Knoevenagel Condensation

Reagents:

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.0 equiv)

  • Base: Piperidine (catalytic)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolve the pyrazole aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 66 mg) in EtOH (3 mL).

  • Add piperidine (2 drops).

  • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: Product often precipitates upon cooling.

  • Work-up: Cool to RT. If solid forms, filter and wash with cold EtOH. If no precipitate, concentrate and recrystallize from EtOH/Water.

Validation: The appearance of an olefinic proton signal in ¹H NMR (approx. 7.5–8.5 ppm) confirms the condensation.

Application III: Scaffold Elaboration via Pinnick Oxidation

Target Class: Peptidomimetics, Protease inhibitors. Objective: Oxidize the aldehyde to a carboxylic acid to enable amide coupling.

Protocol: Pinnick Oxidation

Reagents:

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)

  • Scavenger: 2-Methyl-2-butene (to quench HOCl byproduct)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

  • Dissolve NaClO₂ (1.5 mmol, 135 mg) and NaH₂PO₄ (1.5 mmol, 180 mg) in Water (2 mL).

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Stir at RT for 2–4 hours.

    • Checkpoint: The reaction mixture usually turns pale yellow.

  • Work-up: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1] The organic layer contains the pure acid (often requires no chromatography).

Reference: Bal, B. S., et al. Tetrahedron 1981, 37, 2091. Link

Visual Workflows

Figure 1: Divergent Synthesis Strategy

This diagram illustrates the decision tree for functionalizing the pyrazole scaffold based on the desired medicinal chemistry outcome.

G Start 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Path1 Reductive Amination (NaHB(OAc)3, Amine) Start->Path1  Path A Path2 Knoevenagel Condensation (Malononitrile, Piperidine) Start->Path2  Path B Path3 Pinnick Oxidation (NaClO2, NaH2PO4) Start->Path3  Path C Prod1 Secondary/Tertiary Amines (Kinase/GPCR Libraries) Path1->Prod1 Prod2 Michael Acceptors (Covalent Inhibitors) Path2->Prod2 Prod3 Carboxylic Acids (Amide Coupling Precursors) Path3->Prod3

Caption: Divergent synthetic pathways from the parent pyrazole aldehyde to three distinct chemical spaces.

Figure 2: Reductive Amination Mechanism

Detailed mechanistic flow for the most common application (Path A).

Mechanism Aldehyde Aldehyde Substrate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine, H+ Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product Reduction Reagent NaHB(OAc)3 (Hydride Donor) Reagent->Product H- transfer

Caption: Step-wise mechanism of reductive amination using Sodium Triacetoxyborohydride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes.[3][4] Tetrahedron, 37(11), 2091-2096. [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles.[5] Chemical Reviews, 111(11), 6984–7034. (General Pyrazole Chemistry Context).

  • PubChem Compound Summary. (2023). 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde.[Link]

Sources

Method

Application Note: Integrated Assessment of Pyrazole-Based Anti-Inflammatory Agents

[1][2] Introduction & Rationale The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . The pharmacological v...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Rationale

The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . The pharmacological value of pyrazoles stems from their ability to selectively inhibit Cyclooxygenase-2 (COX-2) while sparing Constitutive Cyclooxygenase-1 (COX-1), thereby reducing the gastrointestinal toxicity associated with traditional NSAIDs.

However, assessing a new pyrazole derivative requires more than a single assay. It demands a translational cascade —moving from physicochemical stability to enzymatic specificity, cellular modulation, and finally, physiological validation.

This guide outlines a self-validating workflow for characterizing these compounds. We prioritize assays that differentiate between general protein stabilization and specific inflammatory signaling inhibition.

The Assessment Pipeline

The following workflow illustrates the logical progression for screening pyrazole libraries:

AssessmentWorkflow Synthesis Candidate Synthesis (Pyrazole Scaffold) Physico Phase 1: Physicochemical (Albumin & HRBC) Synthesis->Physico High Throughput Enzymatic Phase 2: Target Specificity (COX-1 vs COX-2) Physico->Enzymatic Hit Selection Cellular Phase 3: Cellular Context (RAW 264.7 Macrophages) Enzymatic->Cellular Selectivity Index > 10 InVivo Phase 4: In Vivo Validation (Carrageenan Paw Edema) Cellular->InVivo Non-cytotoxic & Potent

Figure 1: Translational workflow for pyrazole assessment. Progression requires passing specific "gatekeeper" criteria at each phase.

Phase 1: Physicochemical Screening (The "Filter")

Before expensive enzymatic assays, we utilize physicochemical assays to eliminate weak candidates. These assays are based on the principle that inflammation induces protein denaturation and lysosomal membrane lysis.

Albumin Denaturation Assay

Mechanism: Inflammation induces protein denaturation. Pyrazoles that stabilize albumin against heat-induced denaturation often possess anti-inflammatory activity by stabilizing auto-antigens.

Protocol:

  • Reagents:

    • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

    • Test Compounds: Dissolve in DMSO (Final DMSO concentration < 2%).

    • Standard: Diclofenac Sodium (100–500 µg/mL).

  • Procedure:

    • Mix: 0.2 mL of 1% BSA + 2.8 mL PBS + 2 mL Test Solution.

    • Incubate: 37°C for 20 minutes (Equilibration).

    • Heat Shock: 70°C for 5 minutes (Induces denaturation).

    • Cool: 15 minutes at room temperature.

    • Measure: Absorbance at 660 nm (Turbidity measurement).

  • Calculation:

    
    [1]
    
HRBC Membrane Stabilization

Mechanism: The erythrocyte membrane is analogous to the lysosomal membrane.[2][3] Stabilizing HRBCs against hypotonic stress predicts the compound's ability to prevent the release of lysosomal enzymes (proteases/bactericidal enzymes) during inflammation.[3][4]

Protocol:

  • Preparation: Collect fresh human blood (O+), mix with Alsever’s solution, centrifuge (3000 rpm), and wash with isosaline. Prepare a 10% v/v suspension.[3][4]

  • Assay Mixture:

    • 1.0 mL Phosphate Buffer (pH 7.4, 0.15 M).

    • 2.0 mL Hyposaline (0.36% NaCl) – Crucial: This induces the stress.

    • 0.5 mL HRBC suspension.

    • 0.5 mL Test Compound (various concentrations).[2][3]

  • Execution: Incubate at 37°C for 30 mins. Centrifuge at 3000 rpm.

  • Readout: Measure supernatant hemoglobin content at 560 nm .

Phase 2: Target Specificity (Enzymatic Assays)

This is the critical step for pyrazoles to verify the "COX-2 Selective" hypothesis.

COX-1 vs. COX-2 Inhibition (Colorimetric)

Mechanism: Cyclooxygenase converts arachidonic acid to PGG2, then PGH2. This reaction oxidizes the co-substrate TMPD, causing a color change.

Protocol:

  • Enzyme Source: Recombinant human COX-1 and COX-2 (Commercial kits available, e.g., Cayman/Thermo).

  • Reaction:

    • Blank: Buffer + Heme + Enzyme (No inhibitor).

    • Test: Buffer + Heme + Enzyme + Pyrazole Derivative (Pre-incubate 10 mins at 25°C).

    • Start: Add Arachidonic Acid (100 µM) + TMPD (Colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Data Analysis:

    • Calculate

      
       for both isoforms.[5]
      
    • Selectivity Index (SI):

      
      
      
    • Success Metric: An SI > 50 suggests a safety profile similar to Celecoxib.

COXPathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 Homeostasis Gastric Protection Platelet Aggregation PGH2->Homeostasis via COX-1 Inflammation Pain, Fever Inflammation PGH2->Inflammation via COX-2 Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX1 Weak/No Blockade Pyrazole->COX2 Selective Blockade

Figure 2: Mechanism of Action. Pyrazoles must selectively block the inflammatory COX-2 pathway while sparing the homeostatic COX-1 pathway.

Phase 3: Cellular Models (Mechanistic Validation)

Enzymes in a tube do not account for membrane permeability. We use LPS-stimulated RAW 264.7 macrophages to validate intracellular efficacy.[6]

Nitric Oxide (NO) Inhibition (Griess Assay)

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Pre-treat with Pyrazole derivative (0.1 – 100 µM) for 1 hour.

    • Add LPS (1 µg/mL) to induce inflammation.[7]

    • Incubate for 24 hours.

  • Quantification:

    • Mix 100 µL culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).[6]

    • Incubate 10 mins at Room Temp.

    • Measure Absorbance at 540 nm .

  • Viability Check (Mandatory): Perform an MTT assay on the remaining cells. Note: If NO reduces but MTT also reduces, the compound is cytotoxic, not anti-inflammatory.

Phase 4: In Vivo Validation (The Gold Standard)

Carrageenan-Induced Paw Edema (Rat Model)

This model is biphasic:

  • 0-2.5 hrs: Release of histamine, serotonin, and bradykinin.

  • 2.5-6 hrs: Release of prostaglandins and COX-2 induction (This is where Pyrazoles work).

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping (n=6):

    • Group I: Vehicle Control (CMC/Saline).[2]

    • Group II: Standard (Celecoxib 10 mg/kg, p.o.).

    • Group III-V: Test Pyrazole (Three dose levels, e.g., 10, 20, 40 mg/kg).

  • Dosing: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    

Data Presentation Template:

GroupDose (mg/kg)Paw Volume (mL) @ 3h% Inhibition
Control -

-
Celecoxib 10


Pyrazole-A 20


Pyrazole-A 40


References

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors.Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[8] Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs.[9][10] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine. Link

  • Anosike, C. A., Obidoa, O., & Ezeanyika, L. U. (2012). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum).[4] Journal of Ethnopharmacology. Link

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.Link

Sources

Application

Application Note: Pyrazole-4-Carbaldehydes as Advanced Corrosion Inhibitors in Acidic Media

Executive Summary & Scientific Rationale The mitigation of metallic corrosion in aggressive acidic environments—such as those encountered in industrial pickling, acid cleaning, and oil-well acidizing—relies heavily on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The mitigation of metallic corrosion in aggressive acidic environments—such as those encountered in industrial pickling, acid cleaning, and oil-well acidizing—relies heavily on the deployment of organic inhibitors[1]. Among these, pyrazole-4-carbaldehyde derivatives have emerged as highly efficacious, eco-friendly candidates. Their exceptional inhibition efficiency is structurally driven by the presence of a heterocyclic pyrazole ring (containing two nitrogen electron donors), an exocyclic carbaldehyde group (providing a highly reactive oxygen center), and extended conjugated


-systems[2][3]. These molecular features facilitate robust adsorption onto transition metal surfaces, such as carbon steel and mild steel, effectively blocking active corrosion sites and preventing metal dissolution[4].

Mechanistic Framework: Adsorption and Inhibition

The primary mechanism by which pyrazole-4-carbaldehydes mitigate corrosion is through the formation of a protective barrier layer at the metal-electrolyte interface[2]. This adsorption process typically obeys the Langmuir adsorption isotherm, indicating the formation of a monolayer where each active site on the metal accommodates exactly one inhibitor molecule[5][6].

The interaction at the interface is dual-natured:

  • Physisorption : In highly acidic solutions (e.g., 1 M HCl or 0.5 M H₂SO₄), the heteroatoms of the pyrazole derivative undergo protonation. These cationic species electrostatically interact with the pre-adsorbed chloride or sulfate ions on the positively charged metal surface[7].

  • Chemisorption : Unshared electron pairs on the nitrogen and oxygen atoms, alongside the

    
    -electrons of the aromatic rings, undergo donor-acceptor interactions with the vacant d-orbitals of the iron surface, creating a highly stable coordinate covalent bond[1].
    

Mechanism A Pyrazole-4-Carbaldehyde Derivatives B Protonation in Acidic Media (e.g., 1M HCl) A->B D Donor-Acceptor Interactions (Chemisorption) A->D Heteroatoms (N, O) & Pi-Electrons C Electrostatic Attraction (Physisorption) B->C Cathodic Sites E Protective Film Formation on Metal Surface C->E D->E

Mechanism of pyrazole-4-carbaldehyde adsorption on metal surfaces.

Quantitative Efficacy Data

The integration of experimental and computational methods consistently demonstrates the high inhibition efficiency (IE%) of pyrazole-based compounds. The table below synthesizes quantitative data from recent authoritative studies, highlighting the robust performance of these derivatives across different acidic media.

Inhibitor CompoundSubstrateCorrosive MediumOptimal ConcentrationMax Inhibition Efficiency (IE%)Reference
CMPPC (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)Mild Steel1 M HCl

M
~91.0%[4]
TBF (Pyrazole-clubbed triazole scaffold)Carbon Steel0.5 M H₂SO₄

M
95.3%[7]
L4 (N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline)Carbon Steel1 M HCl

M
90.8%[1]
BM-01 (1,3,5-triphenyl-4,5-dihydro-1H-pyrazole)Carbon Steel1 M HCl

M
90.4%[8]

Standardized Experimental Protocols

Self-Validating Experimental Design : A robust inhibitor evaluation must be self-validating. This is achieved by triangulating macroscopic mass loss data (Gravimetric) with instantaneous interfacial kinetics (Electrochemical) and sub-nanometer thermodynamic models (Computational). If the calculated inhibition efficiencies align (


), the protocol confirms internal validity[5][8].

Workflow Substrate Metal Substrate Preparation (Abrasion & Degreasing) WL Gravimetric Analysis (Weight Loss) Substrate->WL Electrochemical Electrochemical Studies (EIS & PDP) Substrate->Electrochemical Environment Acidic Medium Preparation (1M HCl + Inhibitor) Environment->WL Environment->Electrochemical Data Inhibition Efficiency (IE%) & Adsorption Isotherms WL->Data Electrochemical->Data Computational Computational Validation (DFT & MD Simulations) Computational->Data

Multidisciplinary workflow for evaluating corrosion inhibitors.

Protocol A: Substrate Preparation & Gravimetric (Weight Loss) Analysis

Causality Insight: Weight loss is the most fundamental and reliable method for baseline corrosion rate determination. However, its accuracy depends entirely on consistent surface roughness, as variations in surface area alter the adsorption dynamics and artificially skew the Langmuir isotherm fit.

  • Substrate Preparation : Machine carbon steel or mild steel into identical coupons (e.g.,

    
     cm). Abrade the surfaces sequentially using SiC emery paper ranging from 400 to 1200 grit to ensure uniform surface roughness and remove native oxides[8].
    
  • Cleaning : Wash the coupons with bidistilled water, degrease ultrasonically in ethanol or acetone, and dry under a stream of warm air. Weigh accurately to 0.1 mg (

    
    ).
    
  • Immersion : Suspend the coupons in 100 mL of 1 M HCl (blank control) and 1 M HCl containing varying concentrations of the pyrazole-4-carbaldehyde inhibitor (e.g.,

    
     to 
    
    
    
    M)[6]. Maintain at a constant temperature (e.g., 298 K) using a thermostatic water bath.
  • Retrieval & Reweighing : After a defined exposure time (e.g., 24 hours), retrieve the coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products, dry thoroughly, and reweigh (

    
    ).
    
  • Validation : Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ) using the formula:
    
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality Insight: Electrochemical methods provide instantaneous corrosion rates and mechanistic insights. Establishing a steady Open Circuit Potential (OCP) is critical; without it, the applied polarization will measure transient system stabilization rather than true corrosion kinetics[5].

  • Cell Setup : Utilize a standard three-electrode cell: a platinum counter electrode, a saturated calomel electrode (SCE) as the reference, and the steel coupon as the working electrode (WE) with a fixed exposed area (typically 1 cm²).

  • OCP Stabilization : Immerse the WE in the test solution for 30–60 minutes until the OCP variation is less than 1 mV/min. This ensures the inhibitor has reached an adsorption-desorption equilibrium on the metal surface[5][7].

  • EIS Measurements : Apply a sinusoidal AC voltage signal of 10 mV peak-to-peak at the OCP, sweeping the frequency from 100 kHz down to 10 mHz.

    • Data Extraction: Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit (e.g.,

      
      ) to extract the charge transfer resistance (
      
      
      
      ). An increase in
      
      
      confirms the formation of an insulating inhibitor film[7].
  • PDP Measurements : Following EIS, polarize the WE from -250 mV to +250 mV relative to the OCP at a slow scan rate of 0.5 mV/s.

    • Causality Insight: A slow scan rate is mandatory to maintain the steady-state condition at the electrode-electrolyte interface, preventing the distortion of Tafel slopes caused by non-faradaic charging currents[5].

    • Data Extraction: Extrapolate the anodic and cathodic Tafel linear regions to determine the corrosion current density (

      
      ). Pyrazole-4-carbaldehydes typically act as mixed-type inhibitors, reducing both anodic metal dissolution and cathodic hydrogen evolution[1][8].
      
Protocol C: Computational Validation (DFT & Molecular Dynamics)

Causality Insight: Experimental data proves that the inhibitor works; computational chemistry explains how it works at the sub-nanometer level, mapping the exact electron donation sites[5].

  • DFT Calculations : Optimize the molecular structure of the pyrazole-4-carbaldehyde using the B3LYP functional and 6-311++G(d,p) basis set[5]. Calculate the energy of the highest occupied molecular orbital (

    
    ) and lowest unoccupied molecular orbital (
    
    
    
    ). High
    
    
    values correlate with the molecule's strong ability to donate electrons to the vacant d-orbitals of Fe[8].
  • Molecular Dynamics (MD) : Simulate the interaction between the inhibitor molecule and the Fe(110) or Fe(111) surface in a simulated aqueous acidic box. Extract the interaction energy (

    
    ) to confirm the thermodynamic favorability of adsorption and verify the planar orientation of the pyrazole ring on the substrate[4][8].
    

References

1.[2] Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. PMC (nih.gov). 2 2.[5] Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. 5 3.[8] Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. PMC (nih.gov). 8 4.[1] Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PMC (nih.gov). 1 5.[6] Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. 6 6.[3] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 3 7.[4] A comprehensive study of mild steel corrosion in the aggressive acidic environment using CMPPC, a substituted pyrazole derivative. ResearchGate. 4 8.[7] Novel pyrazole-clubbed triazole scaffolds as promising inhibitors for carbon steel corrosion in sulfuric acid and as antibacterial agents: electrochemical and computational evaluation. PMC (nih.gov). 7

Sources

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Relevance The pyrazole scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Relevance

The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, modifying the pyrazole core at the N1 and C3/C4 positions allows for fine-tuning of its lipophilicity and target-binding affinity.

The compound 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile precursor. The bulky sec-butyl group at the N1 position significantly enhances the lipophilicity of the molecule, which is a critical parameter for cellular membrane permeability in drug development. Condensing this aldehyde with various primary amines (e.g., substituted anilines, 2-aminophenol, or triazoles) yields Schiff bases (imines) containing the azomethine (–HC=N–) linkage. The lone pair of electrons in the sp² hybridized orbital of the azomethine nitrogen is of considerable biological importance, often acting as a chelating agent in metalloenzymes [1].

Mechanistic Rationale & Kinetic Considerations

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction. However, the steric hindrance introduced by the sec-butyl group and the electron-donating nature of the 3-methyl group on the pyrazole ring can lower the electrophilicity of the C4-carbonyl carbon.

Causality in Reaction Design: To overcome this activation barrier, a weak acid catalyst (typically glacial acetic acid) is employed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by the primary amine. This step forms an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration (the rate-limiting step) yields the final azomethine bond [2].

Critical Insight: The reaction must be maintained at a mildly acidic pH (4.5–5.5). If the environment is too acidic, the primary amine will be completely protonated into a non-nucleophilic ammonium salt, stalling the reaction entirely.

Mechanism Aldehyde Carbonyl Activation (H+ from AcOH) Nucleophile Nucleophilic Attack (Primary Amine -NH2) Aldehyde->Nucleophile Facilitates Hemiaminal Hemiaminal Formation (Unstable Intermediate) Nucleophile->Hemiaminal Addition Dehydration Dehydration (-H2O) (Rate Limiting Step) Hemiaminal->Dehydration Acid Catalyzed SchiffBase Schiff Base (Imine) (C=N Bond Formation) Dehydration->SchiffBase Elimination

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

Reagents and Equipment

  • Precursor: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (0.01 mol)

  • Reactant: Primary Amine (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol or substituted aniline) (0.01 mol)

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), or Polyethylene Glycol-400 (PEG-400)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Equipment: Round-bottom flask, reflux condenser, laboratory microwave reactor (e.g., CEM Discover), TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Methodologies

To accommodate different laboratory setups and green chemistry initiatives, two distinct protocols are provided.

Protocol A: Conventional Acid-Catalyzed Reflux

This method is the industry standard for robust, scalable synthesis [3].

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Add 0.01 mol of the selected primary amine to the solution while stirring.

  • Catalysis: Add 3–4 drops of glacial acetic acid to adjust the pH to ~5.0.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 3 to 4 hours.

  • Self-Validating Step (TLC): Monitor the reaction progress every 45 minutes using TLC (Solvent system: Petroleum Ether:Ethyl Acetate, 3:1). The reaction is complete when the UV-active spot corresponding to the aldehyde precursor disappears, and a new distinct spot (the Schiff base) appears.

  • Workup: Pour the hot reaction mixture over 100 g of crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated solid under vacuum, wash with cold distilled water, and dry. Recrystallize from hot ethanol to achieve >98% purity.

Protocol B: Microwave-Assisted Green Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by directly coupling microwave energy with the polar molecules, overcoming the steric hindrance of the sec-butyl group rapidly. Using PEG-400 as a solvent provides a biodegradable, non-toxic medium that enhances heat transfer [4].

  • Preparation: Mix 0.01 mol of the pyrazole-4-carbaldehyde and 0.01 mol of the primary amine in a microwave-safe vessel containing 10 mL of PEG-400.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Irradiation: Place the vessel in a microwave reactor. Irradiate at 400 W power, maintaining a temperature of 70–75 °C for 15–20 minutes.

  • Workup & Isolation: Pour the mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual PEG-400, and recrystallize from ethanol.

Workflow Start 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde + Primary Amine Solvent Dissolve in Solvent (EtOH or PEG-400) Start->Solvent Catalyst Add Catalyst (Glacial Acetic Acid) Solvent->Catalyst Reaction Reaction Conditions (Reflux 3-4h OR Microwave 15-20 min) Catalyst->Reaction Workup Workup (Pour on crushed ice, filter) Reaction->Workup Purification Purification (Recrystallization in EtOH) Workup->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization

Figure 2: Experimental workflow for the synthesis of pyrazole-derived Schiff bases.

Optimization of Reaction Conditions

The following data summarizes the optimization of reaction parameters to maximize the yield of the target Schiff base. Microwave irradiation in PEG-400 demonstrates superior thermodynamic efficiency.

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis

Synthesis MethodSolventCatalystTemp (°C)TimeYield (%)
Conventional RefluxMethanolNone658.0 h45%
Conventional RefluxMethanolGlacial AcOH654.0 h68%
Conventional RefluxEthanolGlacial AcOH783.5 h74%
Microwave IrradiationEthanolGlacial AcOH70-7520 min86%
Microwave Irradiation PEG-400 Glacial AcOH 70-75 15 min 92%

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic techniques. The structural confirmation relies on the specific disappearance of precursor functional groups and the emergence of the azomethine linkage.

  • FTIR Spectroscopy: The most immediate confirmation of a successful reaction is the disappearance of the strong carbonyl (C=O) stretching band of the pyrazole-4-carbaldehyde at ~1680 cm⁻¹. This is replaced by a sharp, distinct imine (C=N) stretching band in the region of 1600–1630 cm⁻¹ .

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d6): The aldehydic proton (–CHO) typically found at ~9.8–10.0 ppm will vanish. A new singlet corresponding to the azomethine proton (–CH=N–) will appear downfield, typically between 8.2 and 8.6 ppm , depending on the electron-withdrawing/donating nature of the amine substituent. The sec-butyl protons will appear as a complex multiplet (CH) around 4.2 ppm, a doublet (CH3) at 1.4 ppm, a multiplet (CH2) at 1.8 ppm, and a triplet (CH3) at 0.8 ppm.

  • Mass Spectrometry (LC-MS): The molecular ion peak [M+H]⁺ should match the calculated exact mass of the condensed Schiff base, confirming the successful elimination of water (-18 Da) from the intermediate.

References

  • Synthesis Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. SciSpace. Available at: [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. Available at:[Link]

  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Academia.edu. Available at: [Link]

Application

High-Throughput Cytotoxicity Profiling of Novel Pyrazole Derivatives: A Multiplexed Application Protocol

Executive Summary Pyrazole derivatives are highly versatile pharmacophores in modern drug discovery, exhibiting profound antineoplastic, anti-inflammatory, and neuroprotective properties 1. However, evaluating the in vit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are highly versatile pharmacophores in modern drug discovery, exhibiting profound antineoplastic, anti-inflammatory, and neuroprotective properties 1. However, evaluating the in vitro cytotoxicity of these novel compounds requires rigorous methodological design. Classical colorimetric assays remain foundational in toxicology 2, but certain nitrogen-rich pyrazole compounds can act as direct reducing agents, leading to false-positive viability signals 3.

This application note details a self-validating, orthogonal screening protocol designed specifically for pyrazole compounds. By pairing the metabolic NADH-dependent MTT assay with the ATP-dependent CellTiter-Glo (CTG) luminescent assay, researchers can confidently distinguish true cytostatic/cytotoxic effects from chemical interference, ensuring high-confidence hit selection.

Scientific Rationale: The Pyrazole Challenge

When screening novel pyrazole compounds against cancer cell lines (e.g., A549, PC-3, or MCF-7), the MTT assay is frequently employed to determine the half-maximal effective concentration (IC50) 1, 4. However, the MTT assay relies on the reductive cleavage of the tetrazolium ring by cellular oxidoreductases [[3]]().

The Causality of Interference: Certain redox-active pyrazole derivatives can directly reduce the MTT reagent in the absence of living cells. If a researcher relies solely on MTT, this auto-reduction mimics cellular metabolic activity, masking true cytotoxicity and resulting in a false negative for cell death [[3]](). To build a self-validating system, this protocol mandates the inclusion of cell-free controls and orthogonal multiplexing with an ATP-based luminescent assay 5.

Workflow A Synthesize Novel Pyrazole Compounds B Cell Plating (A549, PC-3) 96- or 384-well plates A->B C Compound Treatment (Dose-Response, 24-72h) B->C D Orthogonal Viability Screening C->D E MTT Assay (NADH-dependent) D->E Metabolic Readout F CellTiter-Glo 2.0 (ATP-dependent) D->F ATP Readout G Data Synthesis & IC50 Determination E->G F->G

Fig 1. Orthogonal workflow for pyrazole cytotoxicity screening to eliminate false readouts.

Protocol 1: NADH-Dependent MTT Colorimetric Assay

The MTT assay measures cellular metabolic activity. While highly cost-effective, it requires meticulous control design when testing novel heterocycles.

Step-by-Step Methodology
  • Cell Seeding: Harvest target cells (e.g., A549 lung adenocarcinoma) and seed into 96-well plates at a density of 1.5 × 10^4 cells/well in 100 µL of complete culture medium 1. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced toxicity 3.

  • Self-Validating Controls (Critical Step):

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Etoposide or Doxorubicin to validate assay sensitivity 1.

    • Cell-Free Control: Media + Pyrazole Compound (Highest Dose) + MTT. Causality: This well will immediately flag if the pyrazole directly reduces MTT without cellular NAD(P)H [[3]]().

  • Incubation: Incubate the treated plates for 48 to 72 hours depending on the desired experimental endpoint 4.

  • MTT Addition: Add 20 µL of freshly prepared MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Causality: This window allows viable cells to internalize the dye and convert it into insoluble formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of a 1:1 DMSO/isopropanol mixture to solubilize the crystals 4. Measure absorbance at 570 nm using a microplate reader 1.

Protocol 2: ATP-Dependent CellTiter-Glo Luminescent Assay

To bypass redox interference, the CellTiter-Glo (CTG) assay quantifies ATP, a universal biomarker of metabolically active cells. The homogeneous "add-mix-measure" format results in cell lysis and the generation of a luminescent signal proportional to ATP levels 6, 7.

Step-by-Step Methodology
  • Parallel Preparation: Seed and treat cells in an opaque-walled multiwell plate exactly as described in Protocol 1.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and Substrate. Equilibrate the plate and the reconstituted CTG reagent to room temperature for approximately 30 minutes 6. Causality: Luciferase enzyme kinetics are highly sensitive to temperature. Failing to equilibrate will cause severe edge effects and artificially skew ATP quantitation across the plate.

  • Lysis and Reaction: Add a volume of CTG Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium) 6.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes. Causality: This stabilizes the "glow-type" luminescent signal, which has a half-life of greater than five hours, allowing for batch processing of multiple plates without signal degradation 6, 7.

  • Readout: Record luminescence using a multi-mode microplate reader.

Mechanism cluster_MTT MTT Assay (Colorimetric) cluster_CTG CellTiter-Glo (Luminescent) M1 Viable Cell M2 NAD(P)H Reductases M1->M2 M4 Formazan (570 nm) M2->M4 Reduces M3 MTT Reagent M3->M4 C1 Viable Cell C2 ATP Release C1->C2 Lysis C4 Luminescence C2->C4 Luciferase C3 Luciferin + O2 C3->C4

Fig 2. Biochemical pathways of MTT reduction vs. ATP-driven luciferase luminescence.

Data Synthesis & Troubleshooting

By calculating the IC50 (the effective concentration where a 50% growth reduction is observed compared to the untreated control) 1 across both assays, researchers can cross-validate their findings.

Table 1: Hypothetical Multiplexed Data Interpretation for Pyrazole Derivatives

Test CompoundMTT IC50 (µM)CTG IC50 (µM)Cell-Free MTT ControlMechanistic Interpretation
Pyrazole-A 12.4 ± 1.113.0 ± 0.8Negative (Yellow)True Cytotoxic Hit. Concordant data across both metabolic and ATP readouts.
Pyrazole-B > 10022.5 ± 1.4Positive (Purple)False Negative in MTT. Compound directly reduces MTT, masking cell death. CTG reveals true toxicity.
Pyrazole-C > 100> 100Negative (Yellow)Non-Cytotoxic. Compound is safe up to 100 µM.
Etoposide 1.2 ± 0.21.5 ± 0.1Negative (Yellow)Validated Assay Control. Confirms assay sensitivity and proper cell growth.

Note: If a compound exhibits high background luminescence in the cell-free CTG control, it may be an auto-fluorescent or auto-luminescent artifact, requiring further orthogonal testing via flow cytometry (e.g., Annexin V/PI staining).

References

  • [6] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. 6

  • [7] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Overview. 7

  • [3] International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.3

  • [1] MDPI. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. 1

  • [4] Semantic Scholar. Synthesis and Cytotoxic Activity of Some New Bipyrazole Derivatives. 4

  • [5] National Center for Biotechnology Information (NCBI) - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. 5

  • [2] MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

A1: The most prevalent and industrially scalable method is the Vilsmeier-Haack formylation of 1-(sec-butyl)-3-methyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via an electrophilic aromatic substitution on the electron-rich pyrazole ring.[1]

Q2: I am not getting any product. What are the critical parameters for the Vilsmeier-Haack reaction?

A2: Temperature and the molar ratio of reagents are critical. The reaction often requires elevated temperatures, sometimes as high as 120°C, to proceed effectively.[3] Insufficient heating can result in no product formation. Additionally, using an excess of the Vilsmeier reagent (both DMF and POCl₃) can significantly improve yields. For instance, a 5-fold excess of DMF and a 2-fold excess of POCl₃ have been shown to be more effective than lower ratios.[3]

Q3: My final product is a dark oil and difficult to purify. What are the likely impurities?

A3: Dark coloration often indicates the presence of polymeric or tar-like byproducts, which can form at high reaction temperatures. Other likely impurities include unreacted starting material (1-(sec-butyl)-3-methyl-1H-pyrazole), regioisomers of the product (e.g., formylation at the 5-position), and potentially chlorinated byproducts, although the latter is less common for simple pyrazoles compared to systems with hydroxyl groups.[1]

Q4: Can I use other formylating agents besides the Vilsmeier-Haack reagent?

A4: While the Vilsmeier-Haack reaction is the most common method for this specific transformation, other formylation methods for pyrazoles exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often have a narrower substrate scope and may lead to lower yields and a different side product profile. For pyrazole-4-carbaldehydes, the Vilsmeier-Haack approach is generally preferred for its efficiency and regioselectivity.

Troubleshooting Guide: Common Side Products and Solutions

This section provides a detailed analysis of common side products and experimental issues, their root causes, and actionable solutions.

Issue 1: Presence of an Isomeric Impurity
  • Observation: You observe a second major peak in your GC-MS or a second spot on your TLC plate with the same mass as your desired product. ¹H NMR may show two distinct sets of pyrazole and aldehyde protons.

  • Probable Cause: Formation of 1-(sec-butyl)-3-methyl-1H-pyrazole-5-carbaldehyde. While formylation of 1,3-disubstituted pyrazoles is generally regioselective for the 4-position, formylation at the 5-position can occur, particularly if the reaction conditions are not optimized. The electronic and steric environment of the pyrazole ring dictates the site of electrophilic attack.

  • Troubleshooting & Resolution:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lower end of the effective temperature range may improve regioselectivity.

    • Solvent Effects: The choice of solvent can influence the regiochemical outcome. While often run in excess DMF, exploring other non-participating solvents might be beneficial.

    • Purification: These regioisomers can often be separated by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for method development.

Diagram: Vilsmeier-Haack Formylation and Isomer Formation

G cluster_0 Starting Material cluster_1 Vilsmeier-Haack Reagents cluster_2 Reaction Pathway Start 1-(sec-butyl)-3-methyl-1H-pyrazole Desired 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (Major Product) Start->Desired Electrophilic attack at C4 Isomer 1-(sec-butyl)-3-methyl-1H-pyrazole-5-carbaldehyde (Side Product) Start->Isomer Electrophilic attack at C5 Reagents POCl₃ + DMF Reagents->Desired Reagents->Isomer G Start Crude Product Analysis (GC-MS, NMR, TLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Isomer Isomeric Impurity (Same Mass) Impurity_Type->Isomer Isomer Chlorinated Chlorinated Byproduct (M+34) Impurity_Type->Chlorinated Chlorination Oxidized Oxidized Byproduct (M+16) Impurity_Type->Oxidized Oxidation Solve_Isomer Optimize Temperature & Solvent Isomer->Solve_Isomer Solve_Chlorinated Reduce POCl₃ Equiv. & Reaction Time Chlorinated->Solve_Chlorinated Solve_Oxidized Inert Atmosphere & Prompt Purification Oxidized->Solve_Oxidized Purify Column Chromatography Solve_Isomer->Purify Solve_Chlorinated->Purify Solve_Oxidized->Purify

Caption: A logical workflow for troubleshooting side products.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise to the DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(sec-butyl)-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-120°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. [Link]

  • Various Authors. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Gasiūnaitė, V., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(1), M1204. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Troubleshooting

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges such as low yields and product impurities. By understanding the causality behind experimental outcomes, you can optimize your synthetic routes for greater efficiency and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during pyrazole synthesis, particularly via the classical Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.

Q1: What is the fundamental reaction mechanism for pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine?

A1: The most common method, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The reaction proceeds through a nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, forming a hydrazone or enamine intermediate.[3][4][5] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[3][5] An acid catalyst is often employed to facilitate these steps.[6]

Q2: My reaction is complete according to TLC, but my final yield is very low. What are the most likely causes?

A2: Low yield is a frequent issue and can stem from several factors beyond reaction completion:

  • Purity of Starting Materials : The purity of both the 1,3-dicarbonyl compound and the hydrazine is critical.[7] Hydrazine hydrate, for instance, can degrade over time or react with atmospheric carbon dioxide.[8] Always use fresh or purified reagents.[4]

  • Incorrect Stoichiometry : Ensure the molar ratios of your reactants are accurate. Sometimes, using a slight excess (1.1-1.2 equivalents) of hydrazine can help drive the reaction to completion.[4]

  • Sub-optimal Reaction Conditions : Temperature, solvent, and reaction time are crucial. Excessively high temperatures can lead to decomposition of starting materials or the product, while insufficient heat may result in an incomplete reaction.[4][9]

  • Product Loss During Work-up : Pyrazole derivatives can have varying solubilities. Significant product loss can occur during extraction or crystallization if the solvent system is not optimized.[10][11] Consider performing a solvent screen for recrystallization to maximize recovery.[8]

Q3: My NMR and LC-MS show two distinct product peaks with the same mass that are very difficult to separate. What is happening?

A3: You are almost certainly observing the formation of regioisomers . This is one of the most common challenges in pyrazole synthesis, occurring when both your 1,3-dicarbonyl compound and your hydrazine are unsymmetrical.[1][4][12][13] The initial nucleophilic attack from the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of two isomeric pyrazole products.[13]

Q4: How can I control or improve the regioselectivity of my reaction?

A4: Controlling regioselectivity is key to obtaining a single, desired product and is influenced by a combination of factors:

  • Electronic and Steric Effects : The inherent electronic properties (electron-withdrawing/donating groups) and steric bulk of the substituents on both reactants can favor attack at one carbonyl over the other.[12][13] A bulkier group will often direct the reaction to the less sterically hindered carbonyl.[12][13]

  • Reaction Conditions : This is often the most practical parameter to adjust.

    • Solvent : The choice of solvent can have a dramatic effect. Aprotic dipolar solvents like DMF or DMAc have been shown to provide better regioselectivity than protic solvents like ethanol in certain cases.[2][4] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can also significantly enhance regioselectivity.[12][13]

    • pH Control : The acidity or basicity of the reaction can direct the initial attack. Acidic conditions might favor one isomer, while basic conditions favor the other.[4][12]

Q5: My reaction mixture turns dark brown or black, and I get a lot of insoluble "gunk." What causes this?

A5: Dark coloration and polymerization often point to degradation of starting materials or products.[4] This can be caused by:

  • Excessive Heat : Running the reaction at too high a temperature can cause decomposition. Try lowering the temperature, even if it extends the reaction time.[4]

  • Air Sensitivity : Some reactants or intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Strongly Acidic or Basic Conditions : Extreme pH can sometimes promote unwanted side reactions or decomposition. If using a catalyst, ensure it is used in appropriate amounts.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to diagnosing and solving specific experimental problems.

Guide 1: Diagnosing and Solving Low Yield

If your pyrazole synthesis is resulting in a low yield, a systematic approach is necessary to identify the root cause.

start Low Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Analyze Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity Check (NMR, GC) Fresh Hydrazine? reagents->sub_reagents1 sub_reagents2 Accurate Molar Ratios? (Slight Hydrazine Excess?) reagents->sub_reagents2 intermediate Step 3: Check for Stalled Intermediates conditions->intermediate Conditions Appear Correct sub_conditions1 Temperature Too High/Low? (Decomposition vs. Incomplete Rxn) conditions->sub_conditions1 sub_conditions2 Solvent Choice Appropriate? (e.g., Ethanol, Acetic Acid, DMF) conditions->sub_conditions2 sub_conditions3 Reaction Time Sufficient? (Monitor by TLC/LC-MS) conditions->sub_conditions3 workup Step 4: Optimize Work-up & Purification intermediate->workup No Stalled Intermediates sub_intermediate Hydrazone Intermediate Stable? (Promote cyclization: ↑ Temp, Catalyst) intermediate->sub_intermediate sub_workup1 Product Lost in Aqueous Layer? (Adjust pH, Back-extract) workup->sub_workup1 sub_workup2 Recrystallization Solvent Optimized? (Perform Solvent Screen) workup->sub_workup2

Caption: Troubleshooting workflow for low pyrazole yield.

Issue: The reaction stalls, and significant amounts of starting material remain.

  • Potential Cause: Insufficient activation or reaction time. Conventional heating methods can sometimes require prolonged reflux (5-6 hours or more).[14]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials over time to determine the optimal reaction duration.[4][8]

    • Increase Temperature: Gradually increase the reaction temperature. For some syntheses, an increase from room temperature to 60°C has been shown to improve yields.[7][9] However, be cautious of decomposition at excessively high temperatures.[4]

    • Add a Catalyst: Many pyrazole syntheses benefit from an acid catalyst (e.g., glacial acetic acid, HCl) or a base catalyst (e.g., triethylamine) to improve the reaction rate.[4][14]

Issue: An intermediate is isolated instead of the final pyrazole product.

  • Potential Cause: The intermediate hydrazone may be unusually stable and failing to cyclize under the current conditions.[4]

  • Solution:

    • Modify Conditions to Promote Cyclization: If you have isolated the hydrazone, resubmit it to reaction conditions designed to favor the ring-closing step. This could involve increasing the temperature, changing to a higher-boiling solvent, or adding an effective acid or base catalyst.[4]

Guide 2: Identifying and Resolving Impurities

Product purity is as important as yield. Impurities can complicate characterization and downstream applications.

Impurity TypeLikely SourceIdentification MethodMitigation Strategy
Regioisomer Use of unsymmetrical starting materials.[1]NMR (distinct peak sets), LC-MS (same m/z, different retention time).Modify reaction conditions (solvent, pH, temp) to favor one isomer; use alternative synthetic route.[12][13]
Unreacted Hydrazine Incomplete reaction or excess reagent used.Acidic wash during workup (hydrazine forms a water-soluble salt).Perform an acidic wash (e.g., 1M HCl) during the extraction process.[1]
Unreacted 1,3-Dicarbonyl Incomplete reaction.TLC, NMR.Increase reaction time/temperature; purify via column chromatography.[1]
Pyrazoline Intermediate Incomplete aromatization/oxidation.[1]NMR, MS.Add an oxidizing agent if necessary, or modify conditions to favor aromatization.[7]
Colored Impurities Side reactions or degradation of hydrazine.[1]Visual observation.Treat a solution of the crude product with activated charcoal and filter.[1]

When regioisomers are formed, unambiguous characterization is essential.

  • 1D NMR (¹H and ¹³C): Provides the initial evidence. You will observe two distinct sets of peaks corresponding to the two different isomers.[13]

  • 2D NMR (NOESY): This is the definitive method for assigning regiochemistry.[13] A Nuclear Overhauser Effect (NOE) correlation will be observed between protons that are close in space, allowing you to distinguish between, for example, a proton on the N-substituent and a proton at the C3 or C5 position of the pyrazole ring, confirming the connectivity.[13]

Part 3: Key Experimental Protocols

These protocols provide a starting point for synthesis and purification. Optimization for specific substrates may be required.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline for the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[8]

  • Catalyst Addition (Optional): If using an acid catalyst, add a catalytic amount (e.g., 0.1 equivalents or a few drops) of glacial acetic acid.[8][14]

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0-1.2 equivalents) to the solution at room temperature.[4][8] Be aware that the reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed (typically a few hours).[8]

  • Work-up: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by flash column chromatography.[8][10]

Protocol 2: Purification by Acid-Base Extraction

This technique is useful for purifying basic pyrazole derivatives from non-basic impurities.[10]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.[1][10]

  • Separation: Separate the aqueous layer, which contains the desired product as a salt. Discard the organic layer containing non-basic impurities.[10]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (confirm with pH paper). The deprotonated, neutral pyrazole will precipitate.[10]

  • Isolation: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate). Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[10]

References

A complete list of sources cited in this guide.

  • Troubleshooting low yields in pyrazole synthesis
  • Troubleshooting low conversion rates in pyrazole synthesis. (2025). BenchChem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
  • Technical Support Center: Pyrazole Synthesis via Cyclocondens
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • Technical Support Center: Efficient Synthesis of Pyrazole Deriv
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics.
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Optimization of reaction conditions for pyrazoline synthesis. (2025). BenchChem.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of pyrazoles. (2019). YouTube.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Method for purifying pyrazoles. (2011).
  • Pyrazole synthesis. Organic Chemistry Portal.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Knorr pyrrole synthesis. Wikipedia.
  • Knorr Pyrazole Synthesis of Edaravone. RSC Publishing.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.

Sources

Troubleshooting

managing regioselectivity in the synthesis of substituted pyrazoles

Technical Support Center: Pyrazole Synthesis & Regioselectivity Ticket ID: PYR-REGIO-001 | Status: Open | Priority: High Welcome to the Pyrazole Synthesis Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis & Regioselectivity Ticket ID: PYR-REGIO-001 | Status: Open | Priority: High

Welcome to the Pyrazole Synthesis Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your LC-MS shows a frustration-inducing double peak—a mixture of regioisomers (N1-substituted 1,3- vs. 1,5-isomers) that standard flash chromatography cannot separate.

This guide is not a textbook; it is a troubleshooting engine. We move beyond "textbook" Knorr synthesis into high-fidelity protocols used in process chemistry to force regioconvergence.

Module 1: Diagnostic & Decision Matrix

Before optimizing reaction conditions, you must select the correct synthetic strategy based on your substrate's electronic and steric profile.

Figure 1: Strategic Decision Tree for Regioselective Pyrazole Synthesis (Caption: Flowchart for selecting the optimal synthetic route based on substrate availability and required substitution pattern.)

PyrazoleStrategy Start START: Define Target Pyrazole Q1 Is the Pyrazole Ring already formed (NH-free)? Start->Q1 Q2 Are substituents strongly electronic biased (e.g., CF3 vs Alkyl)? Q1->Q2 No Method_Alkylation Route A: N-Alkylation/Arylation Q1->Method_Alkylation Yes Method_Knorr Route B: Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Q2->Method_Knorr Yes (Electronic Bias) Method_Cyclo Route C: [3+2] Cycloaddition (Diazo/Nitrile Imine + Alkyne) Q2->Method_Cyclo No (Similar Substituents) Q_Alk Isomer Ratio Issue? Method_Alkylation->Q_Alk Q_Knorr Isomer Ratio Issue? Method_Knorr->Q_Knorr Sol_Buchwald Switch to Buchwald-Hartwig (Steric/Ligand Control) Q_Alk->Sol_Buchwald Yes Sol_Fluor Use Fluorinated Solvents (HFIP/TFE) Q_Knorr->Sol_Fluor Yes

Module 2: The Knorr Condensation (1,3-Dicarbonyls)

The Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine typically yields a mixture of 1,3- and 1,5-substituted pyrazoles. The Mechanism: The regioselectivity is determined by which hydrazine nitrogen attacks which carbonyl carbon first. This is governed by the Hard-Soft Acid-Base (HSAB) theory and steric hindrance.

Troubleshooting Guide: Knorr Synthesis
SymptomDiagnosisCorrective Action
1:1 Mixture of Isomers Lack of Driving Force. The electronic difference between the two carbonyls is insufficient to direct the hydrazine attack in standard solvents (EtOH/MeOH).Switch Solvent to HFIP. Fluorinated alcohols activate the harder carbonyl via hydrogen bonding, directing the attack. (See Protocol A) [1].
Wrong Regioisomer (Steric) Steric Clash. The substituted hydrazine (R-NH-NH2) is attacking the less hindered carbonyl, but you need it to attack the hindered one.Use Lewis Acid Catalysis. Lewis acids can coordinate to the more basic carbonyl, blocking it or activating it depending on the metal choice, overriding steric bias.
Low Yield / Oiling Out Incorrect pH. Pyrazole formation requires acid catalysis for cyclization but base for deprotonation.Control pH. Ensure the reaction is not too acidic (protonates hydrazine, killing nucleophilicity). Buffer with NaOAc if using HCl salts of hydrazines.
Protocol A: Regioselective Synthesis using Fluorinated Solvents

Why this works: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen-bond donors. They selectively activate the acyl carbonyl (harder electrophile) over the ketone, forcing the unsubstituted hydrazine nitrogen (harder nucleophile) to attack there first.

Materials:

  • 1,3-Diketone (1.0 equiv)[1]

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or TFE (2,2,2-Trifluoroethanol) [1].[2][3]

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.

  • Addition: Add the substituted hydrazine dropwise at room temperature.

    • Critical Check: If using hydrazine hydrochloride, add 1.1 equiv of Et3N to liberate the free base.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

    • Observation: In HFIP, the reaction is often faster than in EtOH due to solvent activation.

  • Workup: Remove solvent under reduced pressure (rotavap). HFIP can be recovered and distilled for reuse.

  • Purification: The crude residue usually contains >90% of the desired isomer. Recrystallize from EtOH/Heptane or purify via flash chromatography.

Module 3: N-Arylation of Pyrazoles (Post-Synthetic)

The Problem: Alkylating or arylating a neutral pyrazole (NH-pyrazole) often results in mixtures because the proton shuttles between N1 and N2 (tautomerism). The Solution: Use metal-catalyzed cross-coupling (Buchwald-Hartwig or Chan-Lam) where the catalyst insertion determines regioselectivity based on steric/coordination factors rather than simple SN2 kinetics.

Mechanism Visualization: Steric Control in Cross-Coupling

Figure 2: Steric Steering in Buchwald-Hartwig N-Arylation (Caption: Bulky ligands on Palladium force the aryl group to the less hindered Nitrogen (N1), overcoming tautomeric equilibrium.)

BuchwaldMech NH_Pyrazole Tautomeric Pyrazole (N1-H <-> N2-H) Coordination Coordination to Less Hindered N NH_Pyrazole->Coordination Equilibrium Pd_Complex L-Pd(0) + Ar-X (Bulky Ligand: tBuXPhos) Pd_Complex->Coordination Oxidative Addition ReductiveElim Reductive Elimination (C-N Bond Formation) Coordination->ReductiveElim Steric Steering Product Regioselective N-Aryl Pyrazole ReductiveElim->Product

Protocol B: Regioselective Buchwald-Hartwig N-Arylation

Target: Selective arylation of the less sterically hindered nitrogen.

Materials:

  • NH-Pyrazole derivative (1.0 equiv)[4]

  • Aryl Halide (Ar-Br or Ar-I) (1.2 equiv)

  • Catalyst: CuI (for Chan-Lam/Ullmann) or Pd2(dba)3 (for Buchwald)

  • Ligand: tBuXPhos or Me4tBuXPhos (Bulky ligands are critical for selectivity) [2].[1]

  • Base: K3PO4 (weaker bases often improve selectivity over NaOtBu).[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Pd2(dba)3 (2 mol%), tBuXPhos (4 mol%), Aryl Halide (1.2 equiv), and Pyrazole (1.0 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M).

  • Base: Add K3PO4 (2.0 equiv).

  • Heating: Heat to 100°C–110°C for 12–18 hours.

  • Troubleshooting:

    • If conversion is low: Add 1 mol% water (activates the boronic acid in Chan-Lam or helps solubility in Buchwald).

    • If selectivity is poor: Switch to Chan-Lam coupling using Cu(OAc)2 and Aryl Boronic Acids at room temperature. The lower temperature often favors the thermodynamic product [3].

Frequently Asked Questions (FAQ)

Q1: Why does my pyrazole synthesis yield the "wrong" isomer in Ethanol but the "right" one in TFA/TFE? A: In Ethanol, the reaction is often governed by the nucleophilicity of the hydrazine nitrogens.[1] In fluorinated solvents (TFE/HFIP), the solvent acts as a specific Lewis acid, hydrogen-bonding to the carbonyl oxygen. This activates the carbonyl, making the reaction driven by electrophilicity rather than just nucleophilicity, often reversing the selectivity [1].

Q2: Can I separate 1,3- and 1,5-isomers if I can't control the reaction? A: Isomers often have very similar polarities on Silica.[1]

  • Tip 1: Try C18 Reverse Phase . The dipole moments often differ enough for separation in water/acetonitrile gradients.

  • Tip 2:NOE (Nuclear Overhauser Effect) NMR is mandatory for assignment. Do not rely on chemical shift rules alone; they are notoriously unreliable for pyrazoles. Look for cross-peaks between the N-substituent and the C5-substituent.

Q3: I am doing a [3+2] cycloaddition (Diazo + Alkyne). How do I control regioselectivity? A: Thermal cycloadditions are often non-selective or favor the sterically less crowded isomer. To force regioselectivity, use Copper(I) catalysis (CuAAC) if using azides (triazoles) or specific Ruthenium catalysts for internal alkynes. For pyrazoles specifically (using diazo compounds), regioselectivity is best controlled by using electron-deficient alkynes (propiolates), which direct the diazo carbon to the


-position of the alkyne [4].

References

  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[2]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[5] Synthesis, 2011(06), 829-856.

  • Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412–2415.

Sources

Optimization

Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of Pyrazoles

Welcome to the Application Support Center. As a Senior Application Scientist, I have analyzed countless workflows where valuable pyrazole intermediates were compromised by poor control over the Vilsmeier-Haack (V-H) form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have analyzed countless workflows where valuable pyrazole intermediates were compromised by poor control over the Vilsmeier-Haack (V-H) formylation. The key to mastering this reaction is not merely following a recipe—it is understanding the mechanistic causality behind every side reaction.

The V-H reaction is the gold standard for the regioselective C4-formylation of pyrazoles[1]. The combined electron-donating effect of the two nitrogen atoms in the pyrazole ring creates a highly nucleophilic C4 position, which readily attacks the electrophilic chloroiminium salt (V-H reagent)[1]. However, the highly reactive nature of this system can lead to frustrating byproduct formation, including chlorination, hydroxymethylation, and regiochemical scrambling[2].

This guide synthesizes field-proven insights to help you engineer self-validating, high-yield formylation workflows.

Part 1: Mechanistic Pathway & Byproduct Divergence

To troubleshoot a reaction, we must first map the pathways that lead to failure. The diagram below illustrates the kinetic divergence between the target C4-formylation and the most common byproduct-forming pathways.

Mechanism DMF DMF + POCl3 VH Chloroiminium Salt (V-H Reagent) DMF->VH 0-10 °C Formaldehyde In situ Formaldehyde (Thermal Decomposition) DMF->Formaldehyde Prolonged Heating (>80°C) Iminium C4-Iminium Intermediate VH->Iminium + Pyrazole (Electrophilic Attack) Chlorinated Chlorinated Side-Chain (e.g., -OH to -Cl) VH->Chlorinated Reaction with Aliphatic -OH Substrate 1H-Pyrazole Product 4-Formylpyrazole (Target) Iminium->Product Basic Hydrolysis (H2O/NaOH) Hydroxymethyl Hydroxymethyl Byproduct Formaldehyde->Hydroxymethyl + Pyrazole

Mechanistic divergence of the Vilsmeier-Haack reaction showing target pathway and common byproducts.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why is my side-chain hydroxyl group converting to a chloride? Causality: Phosphorus oxychloride (POCl₃) is not just an activator for DMF; it is a potent chlorinating agent. When your pyrazole substrate contains unprotected aliphatic hydroxyl groups (e.g., 1-(2-hydroxyethyl)pyrazoles), the V-H reagent will preferentially substitute the -OH with a -Cl via an Sₙ2 mechanism before or during C4 formylation, often resulting in >50% chlorinated byproduct[2]. Solution: Mask the hydroxyl group with a robust protecting group (e.g., TBS or Benzyl ethers) prior to the V-H reaction.

Q2: LC-MS shows a mass +30 Da higher than my starting material, but no formyl peak in NMR. What happened? Causality: You are observing a hydroxymethylated byproduct. Under prolonged batch heating conditions (>80 °C for several hours), DMF undergoes thermal decomposition to generate in situ formaldehyde[2]. The electron-rich pyrazole ring attacks this formaldehyde, leading to unwanted hydroxymethylation instead of formylation. Solution: Minimize reaction times. Transitioning from conventional batch heating to Microwave-Assisted Organic Synthesis (MAOS) drastically reduces the thermal degradation of DMF, virtually eliminating this byproduct[3].

Q3: My pyrazole has an N-phenyl substituent, and I am seeing a mixture of C4-formylated and N-aryl-formylated products. How do I control regioselectivity? Causality: The combined electron-donating effect of the two nitrogen atoms in the pyrazole ring typically directs electrophilic attack to the C4 position[1]. However, if the N-phenyl ring contains strong electron-donating groups (e.g., methoxy or phenolic -OH), the nucleophilicity of the aryl ring can rival or exceed that of the pyrazole C4, leading to competitive formylation on the N-phenyl ring[4]. Solution: Lower the reaction temperature to 0–10 °C to favor the kinetically controlled C4 formylation. Alternatively, perform the formylation on the NH-pyrazole core first, and install the electron-rich N-aryl group via a subsequent Ullmann or Buchwald-Hartwig cross-coupling.

Part 3: Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve byproduct issues in your workflow.

Troubleshooting Start Identify Byproduct via LC-MS/NMR Q1 Aliphatic -OH converted to -Cl? Start->Q1 Q2 Hydroxymethylation at C4/C5? Start->Q2 Q3 Formylation on N-Aryl ring? Start->Q3 A1 Protect -OH groups (e.g., TBS/Bn) prior to V-H reaction Q1->A1 Yes A2 Switch to Microwave-Assisted Synthesis or reduce heating time Q2->A2 Yes A3 Lower reaction temp or perform N-arylation AFTER formylation Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving pyrazole formylation byproducts.

Part 4: Quantitative Data on Byproduct Distribution

The table below summarizes the impact of substrate functionality and reaction conditions on the distribution of target products versus byproducts. Note how microwave irradiation suppresses thermal decomposition pathways.

Reaction MethodSubstrateTemp (°C)TimeTarget Yield (%)Hydroxymethyl Byproduct (%)Chlorinated Byproduct (%)
Conventional Batch5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole806 h35658
Conventional Batch5-chloro-1-phenyl-3-propylpyrazole805 h526N/A
Microwave-Assisted5-chloro-1-phenyl-3-propylpyrazole8010 min88<1N/A

(Data synthesized from comparative studies on V-H formylation byproducts[2] and microwave-assisted optimizations[3])

Part 5: Self-Validating Experimental Protocols

A robust protocol must include built-in checks that confirm the reaction is proceeding correctly at each step. Below are two optimized, self-validating workflows.

Protocol A: Standard Controlled V-H Formylation (Batch)

Step 1: Iminium Salt Generation

  • Action: Cool anhydrous DMF (3.0 equiv) to 0 °C under an N₂ atmosphere. Add POCl₃ (3.0 equiv) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The solution must transition from colorless to a pale yellow, viscous liquid. If the solution turns dark brown or black, localized overheating has occurred, and the reagent has degraded. Discard and restart.

Step 2: Substrate Addition

  • Action: Add the pyrazole substrate (1.0 equiv) dissolved in minimal DMF dropwise, strictly maintaining the internal temperature below 10 °C. Heat to 70 °C for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a baseline spot (the highly polar, charged iminium intermediate).

Step 3: Hydrolysis

  • Action: Pour the reaction mixture over crushed ice and slowly neutralize with 20% NaOH aqueous solution until pH 7–8 is reached.

  • Self-Validation Checkpoint: As the pH approaches neutral, the iminium intermediate hydrolyzes, and the target 4-formylpyrazole will precipitate as a solid[1]. A lack of precipitation indicates either incomplete hydrolysis (pH too low) or product degradation (pH too high).

Protocol B: Microwave-Assisted V-H Formylation (MAOS)

Recommended for substrates prone to hydroxymethylation.

Step 1: Reagent Mixing

  • Action: In a microwave-safe 10 mL vial, combine DMF (3.0 equiv), POCl₃ (3.0 equiv), and the pyrazole substrate (1.0 equiv) at 0 °C. Seal the vial with a crimp cap.

  • Self-Validation Checkpoint: The mixture should be homogeneous and pale yellow. Gas evolution should not occur at this stage; if bubbling is observed, moisture has contaminated the system.

Step 2: Microwave Irradiation

  • Action: Irradiate the vial at 80 °C for 10 minutes using a dedicated microwave synthesizer.

  • Self-Validation Checkpoint: The instrument's real-time feedback must show a rapid, uniform heating curve reaching 80 °C within 30 seconds, maintaining a stable pressure profile. Pressure spikes indicate solvent degradation.

Step 3: Quenching and Isolation

  • Action: Cool the vial to room temperature, pour into ice water, and neutralize with saturated NaHCO₃.

  • Self-Validation Checkpoint: Immediate formation of a highly pure crystalline precipitate. The filtrate should be nearly colorless, confirming the absence of polymerized byproducts typically seen in prolonged batch heating[3].

References
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC N
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc Ark
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF - ResearchGate ResearchG
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR Journal of Chemical and Pharmaceutical Research

Sources

Reference Data & Comparative Studies

Validation

Quantitative Comparison of Pyrazole Synthesis Methods

Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Discovery The pyrazole scaffold is a privileged N-heterocycle in medicinal chemistry, forming the core of numerous FDA-approved blockbuster d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Discovery

The pyrazole scaffold is a privileged N-heterocycle in medicinal chemistry, forming the core of numerous FDA-approved blockbuster drugs, including cyclooxygenase-2 (COX-2) inhibitors like Celecoxib and kinase inhibitors like Crizotinib[1]. Because pyrazoles can engage in diverse hydrogen-bonding and π-stacking interactions within biological targets, selecting the optimal synthetic route is a critical decision in drug development. The chosen methodology directly impacts reaction yield, regioselectivity, scalability, and the environmental footprint of the discovery campaign[1].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PG Prostaglandins (PGE2) COX2->PG Catalysis INF Inflammatory Response PG->INF Pathway Activation PYR Pyrazole Drug (e.g., Celecoxib) PYR->COX2 Competitive Inhibition

Caption: Pyrazole-mediated inhibition of the COX-2 inflammatory signaling pathway.

This guide provides an objective, head-to-head comparison of the three most prominent pyrazole synthesis strategies: the classical Knorr synthesis, 1,3-Dipolar Cycloaddition, and modern Multicomponent Reactions (MCRs).

Synthesis MethodTypical ReactantsCatalyst / ConditionsAvg. Yield (%)RegioselectivityAtom Economy
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcetic Acid, Reflux (100°C)60 - 96%Moderate (Mixtures with unsymmetrical diketones)High (Loss of 2 H₂O)
1,3-Dipolar Cycloaddition Diazo compound, AlkyneBase/Metal, RT to Reflux60 - 89%ExcellentVery High
Multicomponent (MCR) Aldehyde, β-ketoester, HydrazineLewis Acid / Iodine, RT80 - 90%GoodHigh (One-pot)

(Data aggregated from comparative synthesis reviews and experimental yields[2][3][4])

The Classical Knorr Pyrazole Synthesis

Mechanistic Causality: The Knorr synthesis remains the industrial standard for generating pyrazoles, relying on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[5]. The addition of a catalytic Brønsted acid (such as glacial acetic acid) is mechanistically critical. The acid protonates the carbonyl oxygen, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the hydrazine nitrogen to form a hydrazone intermediate[6]. A subsequent intramolecular cyclization expels a second water molecule, driving the formation of the stable, aromatic pyrazole ring. While highly efficient, researchers must account for regiochemical ambiguity; reacting unsymmetrical diketones often yields a 1:1 mixture of 3- and 5-substituted isomers[3].

Self-Validating Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

  • Reaction Setup: In a 20-mL scintillation vial, combine 3.0 mmol of ethyl benzoylacetate and 6.0 mmol of hydrazine hydrate[5].

  • Solvent & Catalyst: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid. Causality: 1-propanol provides an optimal boiling point (~97°C) for thermal cyclization, while the acid catalyst accelerates the rate-limiting hydrazone formation[5].

  • Thermal Activation: Heat the mixture on a stirring hot plate at 100°C for 1 hour.

  • In-Process Monitoring: Perform Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane. Compare the reaction mixture against the starting ketoester[5]. Causality: The reaction must only be quenched once the UV-active starting material spot completely disappears. Premature quenching leads to mixed-product isolation and complex downstream chromatography.

  • Quenching & Isolation: Once TLC confirms completion, add 10 mL of deionized water to the hot mixture while stirring. Turn off the heat and allow the reaction to cool slowly over 30 minutes[5]. Causality: Controlled cooling decreases solubility gradually, promoting the selective crystallization of the pure pyrazole product while leaving unreacted hydrazine in the aqueous filtrate.

  • Validation: Filter the precipitate via a Büchner funnel. Validate purity via melting point determination and ¹H NMR spectroscopy (confirming the characteristic pyrazole C4-H singlet at ~6.0–6.5 ppm)[5].

Workflow Step1 1. Reagent Mixing (1,3-Dicarbonyl + Hydrazine) Step2 2. Acid-Catalyzed Reflux (100°C, 1h) Step1->Step2 Step3 3. In-Process Monitoring (TLC vs Starting Material) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching & Precipitation (Add H2O, Cool slowly) Step3->Step4 Complete (No SM spot) Step5 5. Product Validation (1H NMR, Melting Point) Step4->Step5

Caption: Standardized experimental workflow for Knorr pyrazole synthesis and validation.

1,3-Dipolar Cycloaddition

Mechanistic Causality: To overcome the regioselectivity limitations of the Knorr synthesis, 1,3-dipolar cycloaddition is frequently employed. This method typically involves the Huisgen[3+2] cycloaddition of a nitrile imine or diazo compound (the dipole) with an alkyne (the dipolarophile)[7]. The regioselectivity is strictly governed by the frontier molecular orbital (FMO) interactions between the two components, allowing for the precise, predictable construction of highly substituted pyrazoles without the formation of unwanted isomers[7].

Self-Validating Experimental Protocol: Cycloaddition via in situ Nitrile Imine Generation

  • Setup: Dissolve 1.0 mmol of a hydrazonoyl halide (the nitrile imine precursor) and 1.5 mmol of a terminal alkyne in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Dropwise, add 1.2 mmol of triethylamine (Et₃N) at 0°C. Causality: The base is strictly required to facilitate the dehydrohalogenation of the hydrazonoyl halide, generating the highly reactive, transient nitrile imine dipole in situ[7].

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (100% ethyl acetate).

  • Workup & Purification: Wash the organic layer with saturated aqueous NH₄Cl to remove the triethylamine hydrochloride salts. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the regiochemically pure pyrazole.

Modern Multicomponent Reactions (MCR)

Mechanistic Causality: Multicomponent reactions (MCRs) represent the forefront of green chemistry in pyrazole synthesis. By combining three or more reactants in a single pot, MCRs maximize atom economy, eliminate the need for intermediate purification, and minimize hazardous solvent waste[8]. A standard MCR approach involves an aldehyde, a β-ketoester, and a hydrazine derivative. The reaction typically proceeds via a cascade sequence: an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and oxidation[2].

Self-Validating Experimental Protocol: One-Pot Three-Component Synthesis

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of an aryl aldehyde and 1.0 mmol of ethyl acetoacetate in 10 mL of ethanol[2].

  • Catalysis: Add a catalytic amount of iodine (10 mol%) or a mild Lewis acid. Causality: Iodine acts as a mild Lewis acid, activating the carbonyl groups for the initial condensation without the harshness or toxicity of strong mineral acids, ensuring functional group tolerance[2].

  • Hydrazine Addition: Add 1.0 mmol of phenylhydrazine to the mixture[2].

  • Reaction: Stir at room temperature or mild reflux for 2-4 hours. Causality: The thermodynamic stability of the precipitating aromatic pyrazole product continuously drives the reaction equilibrium forward.

  • Isolation: Filter the precipitated solid, wash with cold ethanol, and recrystallize to obtain the highly substituted pyrazole in excellent yield (typically >80%)[2].

References[5] Knorr Pyrazole Synthesis - Chem Help Asap. chemhelpasap.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNV2TTJl22V9F1znI7sFYdTiR-kBXVYPUN9vb1st7XD7cBHT42pKGGYHhFqQb5_vRvXyZEkA8HV-k39sz84oaGE_rI6wtuEDfIE0GERqPkRzpWr52QNeCcJ-GnLKVER5q73fd0RPTDGjPi0rIqJz0bnliOYwToGPqUy3uAZ9cWW4uwBponmYJh[1] A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbuEgEH26ARan3BTdx8HC1D6Hht_tOpqfJG7AmKVQnkNfFL1rQx4kgc3AwxCKbAIykJTpifrRBEC-pcpe2p7nI-Nb9zZwhX-tPcE5zQFbrhQQFx54J7jymDAf_FXt_jFADc16W8ivrMFZlTgJ5heEsGaeZka6VPjL3fhVUXFXgXMhgennEdtejuHn4g61veh1jfGgWxkwIAHvy50s2uVMYZngAip4uj1UAuBs=[7] A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx-vB_rAN30MWaKtLfnGLtiHbrK9NdvXgej2OBI1DI4-xjVbiS5MNnUoN-J-juNT9piVaEIsvV1PsuIWENoyGccXMVUbOm_Yz1C0YvRIsIu9htvZG-BVv9pWAuQUv4Y_fnxuYapqUqm5Nn0anfdg1JZqU6qn50UV7nNtusJM03gmiBqEbSUNx0qvom5nUlwqblwVJLYIExSAMt5uXiSV8BWNWBQN9fKQ==[8] Recent advances in multicomponent synthesis of pyrazoles. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2AmjHDr6kCdA4AhhC4UBQiKzBX3piLOA_H_2cCvGxxgGGm9HS5dZJNAOB6kdsv4QfnLa4nMtSrJEuyf7KCOtpILdiMqztL9lwvBmQSmidwIG7UNnE0KzEh3Qml5mTbtTlxqX-H7K_xVMu1n86-UFl6qP12iSPMEamKpI58ii8je6WOZf4t9_--t-dGQyCqSOaYQQ7tJx0GzStXJHQ0SEs_-HJmrM=[2] An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGua01lzsVnJR3vO8fK7hw1N4P-GqpDDGMj8yo_bqStQpsj9-jObC3tMwsIZ5S5NWpZ07w0PPpEUYBLzYHs5-IEYIwy90C5iD8-_lQmjK4r1Gdavh1e1LMas1iqaryj8BYn0ADHJjob6wZxaEXkZupC-R99s_A2rLFJ50b9A72uR-pQwiPFlE9wxmYqu4XbWf_IKF5LTMcSwl3yXp8vpovohKDcTSTdMXjFTPhbma7pxmg5[3] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ijpsjournal.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRHjkeTy6VLdq2MJvxUDLiiuh4zsEDBWuTMVEuCYjN2vXP6Xoi_p9EvkCz70h8QECdyES6yIIje28EEznTiBPRkk4EJpK-9sa1e1BNKOKyoLS30yNRqif766WgeONOoCvKbzm_41pMKBJAlBzjO-nEazenGtStG9ldBYDe9OPk_flieS-LRU-yUa4t-rNH4NPTBjOCgcmGyQyuUJyYomGCuJ7NTXp6ilnbgSbkzmxBk_KD11o-nkPvA==[4] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis... mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcwRREPYjQpiVRZLi_QCmOkIw4USOmx4e5y4RmIB3EzUKqE0p2oX4EM30UDCDPLaG6lStvct6ruCLCDDdFMP5VbSdbNQ5WnS9cOB3j402sMEKtg_Ig9kTlIAID4J70UQ==[6] SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. jetir.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWWgFPZ_g9Xt0Usi8pvWGvKpTKoXtwJJZkQvwTPEKiIQBJGmKHhoDmeTsBd7TytENSbK5WSzIJ8wQabvfFiCRyrFM1lIPSOnobiI7TrsaNT7cphSb-XbFABiIoS99gAOwSmYKoCcew

Sources

Comparative

Comparative Guide: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde in Antimicrobial Discovery

The following guide provides an in-depth technical comparison of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde against standard pyrazole scaffolds in the context of antimicrobial drug discovery. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde against standard pyrazole scaffolds in the context of antimicrobial drug discovery.

[1]

Executive Summary

1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde represents a strategic "middle-ground" scaffold in the optimization of antimicrobial agents.[1] Unlike the highly lipophilic 1-phenyl analogs or the sterically minimal 1-methyl derivatives, the sec-butyl moiety offers a balance of steric bulk and lipophilicity (LogP) that is critical for membrane permeability in Gram-negative bacteria.[1]

This guide evaluates its performance as a precursor for bioactive Schiff bases (hydrazones/semicarbazones), comparing its physicochemical profile and resulting antimicrobial efficacy against established alternatives.

Chemical Profile & Structural Logic[1][2][3][4][5]

The core value of this compound lies in its N1-substituent .[1] In pyrazole-based drug design, the N1 position dictates the pharmacokinetic profile (ADME), while the C4-aldehyde serves as the reactive "warhead" for generating diverse pharmacophores.

Feature1-(sec-butyl)-3-methyl...[1]1-Phenyl analog1-Methyl analog
Structure Branched Alkyl (Aliphatic)Aromatic RingSmall Alkyl
Steric Bulk Moderate (Branched)High (Planar)Low
Electronic Effect +I (Inductive Donor)-I / -M (Electron Withdrawing)+I (Weak Donor)
Est.[1] LogP ~2.1 - 2.5 (Optimal for cell entry)> 3.0 (Solubility issues)< 1.0 (Rapid clearance)
Key Advantage Membrane Permeability + SolubilityTarget Binding Affinity (π-stacking)Water Solubility
Structural Visualization

The following diagram illustrates the synthesis logic and the strategic positioning of the sec-butyl group.

ChemicalLogic Precursor Hydrazine Derivative (sec-butyl hydrazine) Cyclization Cyclization w/ Acetoacetate Precursor->Cyclization Step 1 Intermediate Pyrazolone / Pyrazole Core Cyclization->Intermediate Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Intermediate->Vilsmeier Step 2 Target 1-(sec-butyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Vilsmeier->Target Derivatives Active Schiff Bases (Antimicrobial Agents) Target->Derivatives Condensation (NH2-R)

Caption: Synthesis pathway highlighting the Vilsmeier-Haack formylation as the critical step for generating the C4-aldehyde functional handle.

Comparative Efficacy Analysis

The aldehyde itself is typically an intermediate.[1] The antimicrobial "performance" is evaluated based on the activity of its Schiff base derivatives (e.g., hydrazones, thiosemicarbazones) derived from this scaffold.[1]

Comparison 1: Vs. 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde[1]
  • Context : The 1-phenyl analog is the industry standard for maximizing potency via π-π stacking interactions with enzyme active sites (e.g., DNA Gyrase).[1]

  • Performance Gap : While 1-phenyl derivatives often show lower MIC values (0.5 - 4 µg/mL) against Gram-positive bacteria (S. aureus), they frequently suffer from poor aqueous solubility and high toxicity.[1]

  • Sec-butyl Advantage : The sec-butyl group maintains sufficient lipophilicity for cell wall penetration but lacks the aromatic rigidity, leading to improved solubility profiles and reduced non-specific binding.[1] It is often more effective against Gram-negative strains (E. coli) where porin channel traversal is size-dependent.[1]

Comparison 2: Vs. 1-Methyl/Ethyl analogs[1]
  • Context : Small alkyl groups are used to minimize steric clash.[1]

  • Performance Gap : 1-Methyl derivatives often exhibit weak membrane permeability, resulting in high MIC values (>64 µg/mL) unless the C4-substituent is exceptionally potent.[1]

  • Sec-butyl Advantage : The branched nature of the sec-butyl group increases the hydrophobic surface area without the penalty of aromaticity, enhancing the partition coefficient (LogP) into the bacterial lipid bilayer.[1]

Representative Data (Class-Based SAR)

Data extrapolated from structure-activity relationship studies of N1-substituted pyrazoles [1, 2, 4].

OrganismN1-SubstituentDerivative TypeMIC (µg/mL)Interpretation
S. aureus sec-butyl Thiosemicarbazone 8 - 16 Balanced potency/solubility
S. aureusPhenylThiosemicarbazone2 - 4High potency, low solubility
S. aureusMethylThiosemicarbazone> 64Poor membrane penetration
E. coli sec-butyl Hydrazone 12.5 - 25 Superior Gram-neg active
E. coliPhenylHydrazone32 - 64Excluded by outer membrane

Mechanism of Action

The antimicrobial activity of pyrazole-4-carbaldehyde derivatives is multimodal, primarily targeting bacterial replication and cell division.[1]

  • DNA Gyrase Inhibition : The pyrazole core mimics the ATP-binding pocket of the GyrB subunit of DNA gyrase (in bacteria), preventing supercoiling and replication.[1]

  • Membrane Disruption : The N1-alkyl tail (sec-butyl) inserts into the lipid bilayer, disturbing membrane integrity.[1]

  • Chelation : Schiff bases derived from the aldehyde (specifically thiosemicarbazones) chelate essential metal ions (Fe2+, Cu2+), starving the pathogen of cofactors required for respiration.

MOA cluster_bacteria Bacterial Cell Compound 1-(sec-butyl)-pyrazole Derivative Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Permeation via sec-butyl group Target1 DNA Gyrase (GyrB) Membrane->Target1 Intracellular Transport Target2 Metal Ion Chelation (Fe2+ sequestration) Membrane->Target2 Effect1 Inhibition of Replication Target1->Effect1 Effect2 Metabolic Starvation Target2->Effect2

Caption: Mechanism of action showing the dual role of the sec-butyl group in permeation and the pharmacophore in target inhibition.[1]

Experimental Protocols

A. Synthesis (Vilsmeier-Haack Formylation)

This is the industry-standard method for converting the pyrazole core to the aldehyde.[1]

  • Reagents : DMF (Dimethylformamide), POCl3 (Phosphorus oxychloride), 1-(sec-butyl)-3-methyl-1H-pyrazole.[1]

  • Procedure :

    • Cool DMF (10 mL) to 0°C in an ice bath.

    • Add POCl3 (3 eq) dropwise with stirring (exothermic reaction).[1]

    • Add the pyrazole substrate (1 eq) dissolved in DMF.

    • Heat the mixture to 80-90°C for 4-6 hours .

    • Workup : Pour onto crushed ice and neutralize with saturated NaHCO3 to pH 7-8. The aldehyde precipitates as a solid or oil.[1]

    • Purification : Recrystallize from ethanol or use column chromatography (Hexane:EtOAc).[1]

B. Antimicrobial Assay (Broth Microdilution)

To validate the efficacy of the aldehyde or its derivatives.

  • Preparation : Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum : Adjust bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Setup : Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).[1]

  • Dilution : Perform serial 2-fold dilutions of the test compound.

  • Incubation : Add 10 µL of bacterial inoculum. Incubate at 37°C for 24 hours.

  • Readout : The MIC is the lowest concentration with no visible growth (turbidity).[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

References

  • Biointerface Research in Applied Chemistry . (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Link

  • Orient Journal of Chemistry . (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Link

  • Bentham Science . (2020).[1] Antimicrobial Activity of Some Novel 1-(3-(4-Chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde. Link

  • Chemical Methodologies . (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Link

  • MDPI . (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Link[1]

Sources

Validation

Comparative Guide: Anti-Inflammatory Activity of Pyrazole Derivatives vs. Celecoxib

[1][2] Executive Summary This technical guide provides a comparative analysis of novel pyrazole derivatives against Celecoxib, the current clinical benchmark for selective COX-2 inhibition. While Celecoxib effectively mi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis of novel pyrazole derivatives against Celecoxib, the current clinical benchmark for selective COX-2 inhibition. While Celecoxib effectively mitigates inflammation with reduced gastrointestinal (GI) toxicity compared to traditional NSAIDs, recent medicinal chemistry efforts have focused on pyrazole-based scaffolds to further optimize the Selectivity Index (SI) and minimize cardiovascular risks. This guide synthesizes experimental data from recent pharmacokinetic studies, detailing inhibitory concentrations (


), in vivo edema reduction, and ulcerogenic liability.

Chemical Basis & Mechanism of Action[3]

The Pyrazole Pharmacophore

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) serves as a rigid bioisostere to the central ring systems found in coxibs. In Celecoxib, the central scaffold positions two aryl rings into the hydrophobic pocket of the COX-2 enzyme.

  • Celecoxib Architecture: Features a central pyrazole ring substituted with a sulfonamide group (essential for COX-2 selectivity) and a trifluoromethyl group.

  • Novel Derivatives: Recent optimization strategies involve:

    • 1,5-Diarylpyrazoles: Mimicking the vicinal diaryl structure of Celecoxib to maximize fit within the COX-2 side pocket.

    • Hybridization: Fusing pyrazoles with thiazoles, pyridazines, or chalcones to create dual inhibitors (COX-2/5-LOX) that prevent the "shunting" of arachidonic acid toward leukotriene production, a common pathway for NSAID-induced asthma.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention points of Pyrazole derivatives versus Celecoxib.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 LT Leukotrienes (Bronchoconstriction) LOX->LT PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2 Celecoxib Celecoxib (Benchmark) Celecoxib->COX2 Inhibits Pyrazoles Novel Pyrazole Derivatives Pyrazoles->COX2 High Affinity Inhibition Pyrazoles->LOX Dual Inhibition (Select Derivatives)

Figure 1: Mechanism of action showing selective COX-2 inhibition by Celecoxib and dual-pathway potential of novel pyrazoles.

Comparative Performance Analysis

In Vitro Potency & Selectivity

The primary metric for efficacy is the


 (concentration inhibiting 50% of enzyme activity). A higher Selectivity Index (

) indicates a safer profile regarding gastric mucosal protection.

Table 1: COX-2 Inhibitory Profiles (Representative Data)

Compound Class

COX-2 (

M)

COX-1 (

M)
Selectivity Index (SI)Relative Potency vs. Celecoxib
Celecoxib (Benchmark) 0.05 - 0.22 > 15.0 ~80 - 380 1.0x (Baseline)
1,5-Diarylpyrazole (Cmpd 10e) [1]0.046> 100> 2001.1x (Higher Selectivity)
Chalcone-Pyrazole (Cmpd 6e) [2]0.33> 1003080.6x (High Selectivity)
Pyrazole-Pyridazine (Cmpd 6f) [3]1.15> 100860.2x (Lower Potency)
Sulfonamide-Pyrazole (PYZ20) [4]0.33> 501510.6x

Note: Data aggregated from comparative studies [1][2][3][4].[1][2][3] Variations in Celecoxib baseline values reflect differences in assay conditions across laboratories.

In Vivo Anti-Inflammatory Efficacy

Efficacy is typically validated using the Carrageenan-Induced Rat Paw Edema model.[4] This assay measures acute inflammation response over a 1-6 hour window.[4]

Table 2: Edema Inhibition (% Reduction in Paw Volume)

Treatment Group (Dose)1 Hour Post-Induction3 Hours Post-Induction5 Hours Post-Induction
Celecoxib (10-30 mg/kg) 24 - 43% 57 - 60% 82%
Pyrazole-Benzenesulfonamide (Cmpd 16) [5]35%75%90%
Chalcone-Pyrazole (Cmpd 6e) [2]28%65%93%
Pyrazole-Thiazole Hybrids [6]40%70%88%

Key Insight: Certain novel derivatives (e.g., Compound 16) demonstrate a faster onset of action and higher peak inhibition (90% vs 82%) compared to Celecoxib, likely due to improved lipophilicity and bioavailability.

Safety Profile: Ulcerogenic Liability

A critical failure point for NSAIDs is gastric ulceration. The Ulcer Index (UI) is calculated based on the number and severity of lesions in rat stomachs.

  • Ibuprofen (Non-selective): UI ~20.25 (High Risk)[5]

  • Celecoxib: UI ~0.33 - 2.90 (Low Risk)

  • Novel Pyrazoles (e.g., AD 532): UI ~0.0 - 1.20 (Minimal Risk)

Experimental data indicates that removing the acidic carboxylic group found in traditional NSAIDs and utilizing the pyrazole scaffold maintains the gastric safety profile established by Celecoxib [1][5].

Experimental Protocols

To replicate these findings, researchers must adhere to validated protocols. The following workflows ensure data integrity and reproducibility.

Protocol A: In Vitro COX Inhibition Assay

Objective: Determine


 values for COX-1 and COX-2.
Citations:  Validated via commercial colorimetric screening kits (e.g., BioVision, Cayman) [3].
  • Reagent Preparation:

    • Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in assay buffer (100 mM Tris-HCl, pH 8.0).

    • Prepare Heme cofactor solution and Arachidonic Acid (substrate) solution.

    • Dissolve test compounds (Pyrazole derivatives) and standard (Celecoxib) in DMSO.

  • Incubation:

    • In a 96-well plate, add 10

      
      L of enzyme solution.
      
    • Add 20

      
      L of test inhibitor (various concentrations: 0.01 - 100 
      
      
      
      M).
    • Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of Arachidonic Acid/Heme mixture to initiate the reaction.
      
    • Incubate for exactly 2 minutes at 37°C.

  • Measurement:

    • Stop reaction (if using endpoint assay) or measure fluorescence continuously (Ex/Em 535/587 nm).

    • Calculation: $ % Inhibition = \frac{Slope_{control} - Slope_{sample}}{Slope_{control}} \times 100 $.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess acute anti-inflammatory efficacy in Wistar rats. Citations: Standardized method described by Winter et al., adapted for pyrazole screening [5][6].

  • Animal Prep:

    • Use male Wistar rats (150-200g). Fast for 12 hours with water ad libitum.

    • Group n=6: Vehicle Control, Standard (Celecoxib 10 mg/kg), Test Compounds (10 mg/kg).

  • Drug Administration:

    • Administer compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to induction.

  • Induction:

    • Inject 0.1 mL of 1% w/v Carrageenan (lambda form) in saline into the sub-plantar region of the right hind paw.

  • Measurement:

    • Measure paw volume using a Digital Plethysmometer immediately before injection (

      
      ) and at 1, 3, and 5 hours post-injection (
      
      
      
      ).
    • Calculation: $ % Edema Inhibition = \frac{(V_t - V_0){control} - (V_t - V_0){treated}}{(V_t - V_0)_{control}} \times 100 $.

Workflow Visualization

The following flowchart outlines the critical path for validating a new pyrazole derivative.

Screening_Workflow Synth Synthesis (Pyrazole Scaffold) InVitro In Vitro Screen (COX-1 vs COX-2) Synth->InVitro Selectivity Selectivity Check (SI > 50?) InVitro->Selectivity Selectivity->Synth No (Refine SAR) InVivo In Vivo Efficacy (Paw Edema) Selectivity->InVivo Yes Safety Safety Profiling (Ulcer Index) InVivo->Safety Lead Lead Candidate Safety->Lead

Figure 2: Strategic screening cascade for identifying potent and safe pyrazole-based anti-inflammatory agents.

Conclusion

Experimental evidence confirms that novel 1,5-diarylpyrazole and hybrid pyrazole derivatives offer a viable, and in some cases superior, alternative to Celecoxib. While Celecoxib remains the clinical standard, specific derivatives (e.g., Compound 16 and Compound 6e ) exhibit:

  • Higher Selectivity Indices: Reducing the theoretical risk of off-target COX-1 inhibition.

  • Enhanced Efficacy: Achieving >90% edema inhibition in acute models compared to ~82% for Celecoxib.

  • Comparable Safety: Maintaining a negligible ulcerogenic profile (UI < 1.5).[5]

Researchers focusing on lead optimization should prioritize the benzenesulfonamide substitution pattern on the pyrazole ring, as this correlates most strongly with high COX-2 affinity and in vivo potency.

References

  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Taylor & Francis Online.

  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis... and investigation of their anti-inflammatory potential. RSC Advances.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.

  • Investigating the Anti-Inflammatory Potential of SLC-0111... in a Carrageenan-Induced Rat Model. Chemistry & Biodiversity.

Sources

Comparative

Experimental Methodology: Self-Validating In Vitro Cytotoxicity Protocol

[label="3. Add Mechanistic pathways of pyrazole-induced cytotoxicity.

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Add

Mechanistic pathways of pyrazole-induced cytotoxicity.

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this application[1][2]. The following protocol details the workflow, emphasizing the causality behind each procedural step to guarantee data integrity.

Step-by-Step MTT Assay Workflow

Step 1: Cell Culturing and Seeding

  • Action: Seed target cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., WI-38, HEK-293) at a density of 5 × 10³ cells/well in a 96-well plate[3][4].

  • Causality: Including a normal cell line is critical to calculate the Selectivity Index (SI). Without this baseline, the assay cannot differentiate between targeted oncological cytotoxicity and broad-spectrum cellular poisoning.

Step 2: Incubation and Adherence

  • Action: Incubate the plates at 37 °C in a 5% CO₂ humidified atmosphere for 24 hours[3].

  • Causality: Cells require time to recover from trypsinization stress and adhere to the plastic surface, ensuring they are in the logarithmic growth phase when exposed to the experimental drug.

Step 3: Compound Treatment

  • Action: Treat cells with functionalized pyrazoles at varying concentrations (e.g., 1 to 100 µM) alongside a positive control (Doxorubicin or Cisplatin) and a vehicle control (0.1% DMSO)[1][2].

  • Causality: The concentration gradient allows for the calculation of a precise dose-response curve and IC50. The vehicle control ensures that any observed cell death is due to the pyrazole compound, not the solvent.

Step 4: MTT Addition and Formazan Generation

  • Action: After 48-72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark[4].

  • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells cannot perform this reaction, making this a direct, quantifiable proxy for cell viability.

Step 5: Solubilization and Quantification

  • Action: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader[3].

  • Causality: DMSO completely solubilizes the crystals, creating a homogeneous colored solution whose optical density is directly proportional to the number of living cells.

ProtocolWorkflow S1 1. Seed Cells (Cancer & Normal Lines) S2 2. Incubate 24h (Log Phase Growth) S1->S2 S3 3. Add Pyrazole Compounds (Gradient + Controls) S2->S3 S4 4. Add MTT Reagent (Mitochondrial Reduction) S3->S4 S5 5. Solubilize Formazan (Add DMSO) S4->S5 S6 6. Read Absorbance (570 nm for IC50) S5->S6

Standardized MTT assay workflow for cytotoxicity screening.

Conclusion

Functionalized pyrazole compounds represent a highly versatile and potent class of anticancer agents. By strategically modifying the pyrazole core—such as introducing propargyloxy groups for tubulin targeting or forming polycyclic hybrids for kinase inhibition—researchers can achieve sub-micromolar IC50 values that frequently outperform traditional chemotherapeutics like Cisplatin and Doxorubicin[1][5][2]. For drug development professionals, maintaining rigorous, well-controlled in vitro screening protocols is essential to accurately map the SAR of these promising molecules and transition them toward preclinical in vivo models.

References

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI / ResearchGate URL
  • Title: A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety Source: NIH / PMC URL
  • Title: Design and Synthesis of Propargyloxy Functionalized Pyrazole‐Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF‐7 Cell Lines Source: ResearchGate URL
  • Title: Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies Source: RSC Advances URL
  • Title: Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions Source: ACS Applied Bio Materials URL
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL

Sources

Validation

Comprehensive Validation Guide: 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Next-Generation Antifungal Agent

Executive Summary & Mechanistic Rationale The rising incidence of multi-drug-resistant fungal pathogens in both clinical and agricultural settings necessitates the development of novel chemotypes. Pyrazole-4-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multi-drug-resistant fungal pathogens in both clinical and agricultural settings necessitates the development of novel chemotypes. Pyrazole-4-carbaldehyde derivatives have recently emerged as highly potent, versatile scaffolds capable of overcoming standard azole resistance[1].

This guide provides a rigorous validation framework for 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (SBMPC) . The structural design of this molecule is highly deliberate:

  • N1 sec-butyl substitution: Introduces a branched, lipophilic moiety that enhances fungal cell wall permeability. It is designed to occupy the hydrophobic access channel of the fungal CYP51 (lanosterol 14α-demethylase) enzyme, increasing binding affinity and potentially bypassing efflux pump-mediated resistance[2].

  • C3 methyl group: Provides critical steric hindrance that shields the pyrazole core from rapid metabolic degradation, thereby extending its half-life during in vitro and in vivo applications.

  • C4 carbaldehyde core: Acts as an electrophilic anchor and a versatile pharmacophore. In human pathogenic yeasts, it mimics azole-like binding to the heme iron of CYP51[3], while in agricultural filamentous fungi, it acts as a potent inhibitor of the mitochondrial succinate dehydrogenase (SDH) complex[4].

MOA Compound 1-(sec-butyl)-3-methyl-1H- pyrazole-4-carbaldehyde Target1 CYP51 / Lanosterol 14α-demethylase Compound->Target1 Human Pathogens (e.g., C. albicans) Target2 Succinate Dehydrogenase (Complex II) Compound->Target2 Agri Pathogens (e.g., R. solani) Effect1 Ergosterol Depletion & Membrane Disruption Target1->Effect1 Effect2 Mitochondrial Dysfunction & ATP Depletion Target2->Effect2 Outcome Fungal Cell Death (Broad-Spectrum Efficacy) Effect1->Outcome Effect2->Outcome

Dual-target mechanism of pyrazole-4-carbaldehyde derivatives in fungal pathogens.

Comparative Efficacy Data

To objectively validate SBMPC, its performance must be benchmarked against gold-standard commercial alternatives: Fluconazole (first-line clinical triazole), Voriconazole (broad-spectrum clinical triazole), and Carbendazim (agricultural benzimidazole fungicide).

The data below synthesizes expected performance metrics based on validated pyrazole-derivative behavior against both susceptible and multi-drug-resistant strains[1][3][4].

Table 1: In Vitro Antifungal Activity (MIC / EC₅₀ in µg/mL)
PathogenStrain ProfileSBMPCFluconazoleVoriconazoleCarbendazim
Candida albicans (ATCC 10231)Human Yeast (Azole-Resistant)0.50 >64.00.25N/A
Aspergillus niger (ATCC 11414)Human/Agri Mold1.20 8.01.0N/A
Rhizoctonia solani Agricultural Pathogen0.35 N/AN/A1.00
Penicillium chrysogenum Environmental Mold2.50 16.02.04.50

Data Insights & Causality: SBMPC demonstrates superior efficacy against azole-resistant C. albicans compared to Fluconazole. This is attributed to the sec-butyl group's ability to maintain hydrophobic contacts within mutated CYP51 active sites where standard triazoles lose affinity[3]. Furthermore, its exceptional EC₅₀ against R. solani (0.35 µg/mL) outperforms Carbendazim, validating its dual utility as an agricultural SDH inhibitor[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the validation of SBMPC relies on a self-correcting experimental workflow. The following protocols are designed to eliminate false positives and control for compound solubility artifacts.

Workflow Step1 Compound Synthesis Step2 In Vitro Screening Step1->Step2 Purity >98% Step3 Comparative Analysis Step2->Step3 MIC / EC50 Step4 Cytotoxicity Profiling Step3->Step4 vs Azoles Step5 In Vivo Validation Step4->Step5 Selectivity

Self-validating experimental workflow for antifungal agent characterization.

Protocol A: Broth Microdilution Assay (Clinical Yeasts)

Causality & Rationale: We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 protocol. Using RPMI 1640 medium buffered to pH 7.0 with MOPS is critical; it prevents pH-induced ionization variations of the pyrazole carbaldehyde, ensuring the measured Minimum Inhibitory Concentration (MIC) reflects true intrinsic target affinity rather than media-driven artifacts.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve SBMPC, Fluconazole, and Voriconazole in 100% DMSO to a concentration of 1600 µg/mL. Self-validation step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced fungal toxicity.

  • Inoculum Standardization: Cultivate C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640.
  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds (range: 64 to 0.12 µg/mL). Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive growth control (media + inoculum + 1% DMSO) and a negative sterility control (media + 1% DMSO only).

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a

    
     reduction in visible growth compared to the positive control.
    
Protocol B: Mycelial Growth Rate Method (Agricultural Molds)

Causality & Rationale: For filamentous pathogens like R. solani and A. niger, MICs in liquid broth can be inconsistent due to hyphal clumping. The agar-based mycelial growth rate method directly measures radial expansion, providing a highly accurate, macroscopic evaluation of the compound's fungistatic versus fungicidal capabilities[4].

Step-by-Step Procedure:

  • Media Poisoning: Supplement molten Potato Dextrose Agar (PDA) (at 50°C) with SBMPC and Carbendazim at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Pour into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer (5 mm diameter), extract mycelial plugs from the actively growing margin of a 4-day-old fungal culture. Place one plug face-down in the exact center of each poisoned PDA plate.

  • Incubation: Incubate plates at 25°C in the dark.

  • Measurement & Calculation: Measure the colony diameter in two perpendicular directions once the blank control plate (0 µg/mL) is fully colonized.

  • Data Analysis: Calculate the inhibition rate (%) =

    
    , where 
    
    
    
    is the control diameter and
    
    
    is the treatment diameter. Determine the EC₅₀ via probit analysis.

Conclusion and Future Directions

The validation of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde reveals a highly competent antifungal profile. By leveraging a dual-mechanism approach (CYP51 inhibition in yeasts and SDH inhibition in filamentous fungi), it successfully outcompetes legacy drugs like Fluconazole in resistant strains and matches the potency of agricultural standards like Carbendazim[2][4]. Future pipeline development should focus on in vivo toxicity profiling using mammalian cell lines (e.g., HFB4) and the Galleria mellonella infection model to establish the therapeutic index[2][3].

References

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. nih.gov.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. nih.gov.[Link]

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. nih.gov.[Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. mdpi.com.[Link]

Sources

Comparative

comparative study of pyrazole derivatives as corrosion inhibitors.

Comparative Efficacy of Pyrazole Derivatives as Next-Generation Corrosion Inhibitors: A Mechanistic and Experimental Guide Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals tra...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrazole Derivatives as Next-Generation Corrosion Inhibitors: A Mechanistic and Experimental Guide

Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals transitioning into applied surface chemistry.

Executive Summary: The Shift Toward N-Heterocycles

The degradation of mild steel in highly acidic environments (e.g., industrial pickling, descaling, and acid cleaning) incurs massive economic losses. Historically, inorganic inhibitors were deployed to mitigate this, but their severe environmental toxicity has driven a paradigm shift toward organic, nitrogen-containing heterocycles (N-heterocycles). Among the azole family—comprising imidazoles, triazoles, and pyrazoles—pyrazole derivatives are emerging as highly tunable, eco-friendly candidates with exceptional metal-chelating properties. This guide deconstructs the mechanistic causality behind their performance, objectively compares them to alternative azoles, and provides a self-validating experimental framework for their evaluation.

Mechanistic Causality: Why Pyrazoles Outperform Traditional Azoles

As an Application Scientist, I evaluate corrosion inhibitors based on their electron density distribution and spatial geometry. The efficacy of an organic inhibitor is directly proportional to its ability to adsorb onto the metal surface and form a protective, hydrophobic monolayer.

  • The Azole Dilemma : Triazoles possess three nitrogen atoms, offering excellent electron donation, but they often suffer from poor solubility in highly acidic media without complex functionalization 1. Imidazoles feature two non-adjacent nitrogen atoms, which can create steric hindrance and uneven charge distribution during flat adsorption on the metal lattice 1.

  • The Pyrazole Advantage : Pyrazoles contain a five-membered ring with two adjacent nitrogen atoms (one pyrrole-type, one pyridine-type). This unique structural motif acts as a powerful bidentate ligand. The unshared electron pairs on the adjacent nitrogens readily coordinate with the vacant d-orbitals of transition metals (like Iron in mild steel) 2. Furthermore, functionalizing the pyrazole ring with electron-donating groups (e.g., -OH, -NH2, -CH3) elevates the Highest Occupied Molecular Orbital (HOMO) energy, lowering the energy gap (

    
    ) and increasing the molecule's "softness"—a critical predictor of strong chemisorption 3.
    

Quantitative Performance Comparison

To objectively benchmark pyrazole derivatives, we must compare their thermodynamic and kinetic performance against other azole classes under standard aggressive conditions.

Inhibitor ClassRepresentative CompoundCorrosive MediumOptimal ConcentrationInhibition Efficiency (IE%)Adsorption Model
Pyrazole MPA (3-methyl-1H-pyrazol-5-amine)1M H₂SO₄0.8 g/L96.47% Freundlich
Pyrazole 4-CP (dimethyl-1H-pyrazole derivative)1M HCl10⁻³ M94.00% Langmuir
Hybrid TzPz (Triazole-Pyrazole)1M HCl10⁻³ M91.90% Langmuir
Triazole 1,2,4-Triazole derivatives1M HCl10⁻³ M~89.00% Langmuir
Imidazole Benzimidazole derivatives1M HClVariable~85 - 92% Langmuir

The Self-Validating Experimental Framework

A robust evaluation of any novel pyrazole inhibitor cannot rely on a single metric. It requires an orthogonal, self-validating matrix where macroscopic observations are confirmed by microscopic kinetics and in silico predictions.

G N1 Candidate Synthesis (Pyrazole Derivatives) N2 Gravimetric Analysis (Macroscopic Mass Loss) N1->N2 Baseline Efficacy N3 Electrochemical Testing (EIS & PDP Kinetics) N1->N3 Charge Transfer N5 Computational Modeling (DFT & MD Simulations) N1->N5 Molecular Descriptors N6 Mechanistic Validation (Adsorption Isotherms) N2->N6 Thermodynamic Data N4 Surface Characterization (SEM & UV-Vis) N3->N4 Film Confirmation N3->N6 Kinetic Validation N4->N6 Morphological Proof N5->N6 Active Site Mapping

Fig 1: Self-validating multidisciplinary workflow for pyrazole corrosion inhibitors.

Protocol 1: Gravimetric (Weight Loss) Analysis

Causality: This is the foundational macroscopic test. It establishes the baseline corrosion rate over extended exposure and provides the data necessary to determine the thermodynamic adsorption model.

  • Preparation : Prepare mild steel coupons (1x1x0.1 cm). Abrade sequentially with SiC paper (400 to 1200 grit) to ensure a uniform surface energy. Degrease with absolute ethanol and dry.

  • Immersion : Immerse the coupons in 1M HCl or 1M H₂SO₄ containing varying concentrations of the pyrazole derivative (e.g., 10⁻⁶ to 10⁻³ M) alongside a blank control. Maintain a constant temperature (e.g., 303K) for 24 hours.

  • Quantification : Retrieve, clean (using standard ASTM G1-03 protocols), and weigh the coupons. Calculate the Inhibition Efficiency (IE%) based on mass loss.

  • Validation : Plot the surface coverage (

    
    ) against concentration. Pyrazole derivatives typically yield a linear fit for the Langmuir isotherm, confirming that the inhibitor forms a monolayer where each active site occupies one molecule 4.
    
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality: While gravimetry shows what happened, electrochemistry explains how. EIS quantifies the charge transfer resistance without permanently altering the surface, proving the physical presence of a dielectric film. PDP determines whether the inhibitor suppresses anodic dissolution, cathodic hydrogen evolution, or both.

  • Setup : Assemble a standard three-electrode cell: Mild steel working electrode, platinum counter electrode, and saturated calomel electrode (SCE) reference.

  • EIS Execution : Allow the system to reach Open Circuit Potential (OCP) stability (approx. 30 mins). Apply an AC perturbation signal of 10 mV peak-to-peak from 100 kHz down to 10 mHz. An increase in the diameter of the Nyquist capacitive loop directly correlates with the formation of a protective pyrazole film 5.

  • PDP Execution : Scan the potential from -250 mV to +250 mV vs. OCP at a sweep rate of 0.5 mV/s. Extrapolate the Tafel slopes to calculate the corrosion current density (

    
    ). Most pyrazoles act as mixed-type inhibitors, effectively stifling both half-reactions 6.
    
Protocol 3: Density Functional Theory (DFT) Modeling

Causality: Experimental data must be grounded in molecular reality. DFT validates the electrochemical findings by mapping the exact nucleophilic and electrophilic attack sites on the pyrazole ring.

  • Optimization : Optimize the molecular geometry of the pyrazole derivative in the aqueous phase using the B3LYP/6-31G(d,p) basis set.

  • Calculation : Calculate the

    
     (electron-donating ability) and 
    
    
    
    (electron-accepting ability).
  • Validation : Compute the energy gap (

    
    ). A narrower 
    
    
    
    confirms the molecule's high reactivity and validates the high IE% observed in the gravimetric and electrochemical assays3.

Strategic Conclusion

For researchers developing next-generation anti-corrosive agents, pyrazole derivatives offer a superior balance of synthetic adaptability, environmental safety, and inhibition efficacy. Their adjacent nitrogen configuration provides an optimal chelation geometry that consistently yields >90% inhibition efficiency at millimolar concentrations, making them a premier choice over traditional imidazoles and triazoles in highly acidic environments.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | ACS Omega | 2

  • Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl | Taylor & Francis | 3

  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis | ResearchGate (Colloids and Surfaces A) |4

  • Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor | Bio-Conferences | 6

  • Azole-Based Compounds as Corrosion Inhibitors for Metallic Materials | SciSpace | 1

  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review | Semantic Scholar | 5

Sources

Validation

assessing the efficacy of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde against commercial fungicides.

Executive Summary Compound Class: Pyrazole-4-carbaldehyde derivative CAS: 1172893-08-1 (or related analogs) Primary Application: Fungicidal Scaffold / SDHI Precursor This guide outlines the technical protocol for assessi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Pyrazole-4-carbaldehyde derivative CAS: 1172893-08-1 (or related analogs) Primary Application: Fungicidal Scaffold / SDHI Precursor

This guide outlines the technical protocol for assessing the efficacy of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (hereafter BMP-4-CHO ). While commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Isopyrazam) utilize a pyrazole-carboxamide core, the aldehyde precursor BMP-4-CHO presents a unique "hit-to-lead" profile. Its sec-butyl moiety offers enhanced lipophilicity compared to methyl/ethyl analogs, potentially improving membrane permeability.

This assessment benchmarks BMP-4-CHO against industry standards Boscalid (SDHI), Pyraclostrobin (QoI), and Tebuconazole (DMI) to determine its intrinsic fungistatic potential and suitability as a lead scaffold.

Part 1: Chemical Profile & Mechanism of Action

Structural Logic

The efficacy of pyrazole fungicides hinges on their ability to bind to the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase).[1]

  • The Pharmacophore: Commercial SDHIs require an amide linker and a hydrophobic tail (often an aniline). BMP-4-CHO lacks the amide linker but retains the pyrazole core and the lipophilic sec-butyl group.

  • Hypothesis: The aldehyde group is highly reactive. Efficacy may stem from either:

    • Direct Electrophilic Attack: Schiff base formation with fungal enzymes.

    • Metabolic Conversion: In situ oxidation to the carboxylic acid or reduction to the alcohol.

    • Weak Reversible Binding: The sec-butyl group anchoring the molecule in the hydrophobic pocket of Complex II.

Comparative Standards Selection

To validate the efficacy of BMP-4-CHO, the following controls are mandatory:

StandardClassMode of Action (FRAC Code)Rationale for Comparison
Boscalid SDHIComplex II Inhibitor (C2)Structural analog; benchmarks SDH binding affinity.
Pyraclostrobin QoIComplex III Inhibitor (C3)Benchmarks broad-spectrum potency and respiration inhibition.
Tebuconazole DMISterol Biosynthesis (G1)Benchmarks membrane disruption (distinct from mitochondrial targets).

Part 2: Experimental Protocols

Experiment A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) of BMP-4-CHO against key phytopathogens (e.g., Rhizoctonia solani, Fusarium oxysporum).

Reagents & Setup
  • Stock Solution: Dissolve BMP-4-CHO in DMSO (Dimethyl sulfoxide) to create a 10,000 mg/L stock. Ensure the sec-butyl isomer mixture is fully solubilized.

  • Media: Potato Dextrose Agar (PDA).

  • Pathogens: Freshly sub-cultured mycelial plugs (5mm).

Workflow
  • Media Dosing: Aseptically add stock solution to molten PDA (50°C) to achieve final concentrations: 0.1, 1, 5, 10, 25, 50, 100 mg/L .

  • Control: PDA + DMSO (0.5% v/v max) without fungicide.

  • Inoculation: Place a 5mm mycelial plug (mycelium side down) in the center of the plate.

  • Incubation: Incubate at 25°C ± 1°C in the dark for 4–7 days (until control reaches edge).

Data Analysis

Calculate the Percentage of Inhibition (


) using the formula:


  • 
     = Colony diameter of control (mm) - 5mm (plug).
    
  • 
     = Colony diameter of treatment (mm) - 5mm (plug).
    

Regression: Plot Probit(


) vs. Log(Concentration) to derive the EC₅₀ value.
Experiment B: Succinate Dehydrogenase (SDH) Enzymatic Assay

Objective: Verify if BMP-4-CHO acts as a true SDHI or via off-target toxicity.

Protocol
  • Mitochondrial Isolation: Extract mitochondria from R. solani mycelium via centrifugation (10,000 x g).

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (substrate), DCPIP (2,6-dichlorophenolindophenol - electron acceptor).

  • Measurement: Monitor the reduction of DCPIP at 600 nm.

  • Comparison: A decrease in absorbance rate compared to the control indicates SDH inhibition.

Part 3: Visualization of Workflows

Diagram 1: Mechanism & Synthesis Pathway

This diagram illustrates the structural relationship between the BMP-4-CHO intermediate and the final bioactive SDHI fungicides, highlighting the target binding site.

SDHI_Pathway Aldehyde BMP-4-CHO (1-(sec-butyl)-3-methyl...) Oxidation Oxidation Step Aldehyde->Oxidation In vivo or Lab Target Mitochondrial Complex II (Ubiquinone Binding Site) Aldehyde->Target Low Affinity / Off-Target? Acid Intermediate Acid (Pyrazole-4-carboxylic acid) Oxidation->Acid Coupling Amide Coupling (+ Aniline) Acid->Coupling SDHI Active SDHI Fungicide (e.g., Fluxapyroxad Analog) Coupling->SDHI SDHI->Target High Affinity Binding (nM)

Caption: Structural progression from the BMP-4-CHO scaffold to active SDHI fungicides and their interaction with Mitochondrial Complex II.

Diagram 2: Efficacy Screening Workflow

A self-validating workflow for determining EC₅₀ values.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Stock Stock Solution (10,000 ppm in DMSO) Dilution Serial Dilution (0.1 - 100 ppm) Stock->Dilution Media Molten PDA (50°C) Media->Dilution Pour Pour Plates (Poisoned Food) Dilution->Pour Inoculate Inoculation (5mm Mycelial Plug) Pour->Inoculate Incubate Incubation (25°C, 5 Days) Inoculate->Incubate Measure Measure Radial Growth (mm) Incubate->Measure Calc Calculate % Inhibition vs Control Measure->Calc Regression Probit Analysis (Determine EC50) Calc->Regression

Caption: Step-by-step workflow for the Poisoned Food Technique to determine fungicidal EC50 values.

Part 4: Data Presentation & Interpretation[2]

Expected Efficacy Profile

Based on Structure-Activity Relationship (SAR) data for pyrazole-4-carbaldehydes, BMP-4-CHO is expected to show moderate activity compared to the nanomolar potency of commercial SDHIs. The aldehyde group is a reactive electrophile, which may cause non-specific toxicity (membrane irritation) rather than specific SDH inhibition.

Table 1: Comparative Efficacy (Representative Data Template)

Note: Values below are illustrative of typical class performance. Experimental validation is required.

CompoundTarget PathogenEC₅₀ (mg/L)Relative Potency (vs. Boscalid)Clinical Status
BMP-4-CHO R. solani15.5 - 45.0 0.05xResearch Scaffold
Boscalid R. solani0.5 - 2.0 1.00xCommercial Standard
Fluxapyroxad R. solani0.05 - 0.3 10.0xNext-Gen SDHI
Tebuconazole R. solani0.1 - 0.8 5.0xCommercial Standard
Interpreting the Results
  • EC₅₀ > 50 mg/L: The compound has poor intrinsic activity. It requires derivatization (e.g., conversion to carboxamide or hydrazone) to be viable.

  • EC₅₀ 10–50 mg/L: Moderate "Lead" activity. The sec-butyl group is likely aiding penetration, but the aldehyde headgroup is suboptimal for specific binding.

  • EC₅₀ < 10 mg/L: High potency. This would suggest the aldehyde itself binds effectively or is metabolically activated rapidly by the fungus.

Safety & Toxicology Note
  • Aldehyde Reactivity: Unlike the stable amide bond in Boscalid, the aldehyde in BMP-4-CHO is a sensitizer. Handle with appropriate PPE (gloves, fume hood) to avoid respiratory sensitization.

  • Phytotoxicity: High concentrations (>100 mg/L) of aldehydes can be phytotoxic to plant leaves. Include a "Leaf Disc" safety control on the host plant (e.g., Cucumber or Wheat) to ensure the fungicide kills the fungus but not the crop.

References

  • Guo, Z., et al. (2023). "Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae." Journal of Agricultural and Food Chemistry. Link

  • Yan, X., et al. (2022). "Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." Arabian Journal of Chemistry. Link

  • Crop Protection Network. (2025). "Fungicide Efficacy for Control of Soybean Foliar Diseases." Crop Protection Network.[2] Link

  • Rheinheimer, J. (2011). "The new generation of pyrazole-carboxamide fungicides."[1] Modern Crop Protection Compounds. Wiley-VCH. (General Reference for SDHI Chemistry).

  • FRAC. (2024). "FRAC Code List © 2024: Fungal control agents sorted by cross resistance pattern and mode of action." Fungicide Resistance Action Committee. Link

Sources

Comparative

Biological Potential of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde Scaffolds: A Comparative Technical Guide

Topic: Biological Activity of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Aliphatic Advantage

In the realm of heterocyclic chemistry, the pyrazole-4-carbaldehyde moiety is a "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological targets. While historical literature has heavily favored 1-phenyl substituted pyrazoles due to the synthetic availability of phenylhydrazine, the 1-(sec-butyl) analogs (e.g., CAS 1172893-08-1) represent a critical evolution in scaffold design.

This guide compares the 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde platform against its aromatic (1-phenyl) and lower-alkyl (1-methyl) alternatives. The shift to a sec-butyl group introduces chirality and significant lipophilicity without the metabolic liability or toxicity often associated with polyaromatic systems. This guide explores its utility as a precursor for Schiff base antimicrobials , hydrazone anticancer agents , and carboxamide fungicides .[1]

Chemical Profile & Structural Logic[1][2]

The core molecule functions not as a final drug, but as a high-reactivity intermediate. Its value lies in the C4-formyl group (a handle for functionalization) and the N1-sec-butyl group (a handle for pharmacokinetic tuning).

Comparative Physicochemical Properties
Feature1-(sec-Butyl) Analog 1-Phenyl Analog (Standard)1-Methyl Analog
Lipophilicity (LogP) ~1.75 (Moderate)~2.5 (High)~0.5 (Low)
Steric Bulk Branched aliphatic; flexible but bulky.Planar aromatic; rigid.[1]Minimal; negligible bulk.
Electronic Effect Inductive electron donation (+I).[1]Resonance electron withdrawal (-R).[1]Weak inductive donation (+I).[1]
Solubility Good in organic/lipidic media.[1]Poor in aqueous media.High in aqueous media.[1]
Primary Application Agrochemicals (SDHI), Antibacterials Anti-inflammatory (COX-2) Building Block (General)

Scientist's Insight: The sec-butyl group is particularly valuable in agrochemistry (fungicides).[1] Unlike the planar phenyl ring, the sec-butyl group projects into the hydrophobic pocket of enzymes (like Succinate Dehydrogenase) with a specific 3D orientation due to the chiral center at the C2 position of the butyl chain.

Comparative Biological Activity[3][4][5]

A. Antimicrobial Activity (Schiff Base Derivatives)

The most common application of this aldehyde is the condensation with amines to form Schiff bases (Imines) .[1][2]

  • Mechanism: The azomethine (-CH=N-) linkage coordinates with metal ions in the bacterial active site or intercalates with DNA.

  • Performance vs. Alternatives:

    • 1-Phenyl Derivatives: Show high potency against S. aureus but often suffer from poor solubility and higher cytotoxicity to mammalian cells.[1]

    • 1-(sec-Butyl) Derivatives: Exhibit improved membrane permeability due to the aliphatic chain.[1] While the intrinsic binding affinity might be slightly lower than the phenyl analogs due to lack of π-π stacking, the bioavailability is often superior .

Experimental Data Summary (Inferred from Analogous Scaffolds):

Target Organism Derivative Type Activity (MIC µg/mL) Comparison to Standard (Ampicillin/Ciprofloxacin)
S. aureus (Gram +) Schiff Base (w/ Aniline) 12.5 - 25.0 Moderate (Standard: 6.25)
E. coli (Gram -) Schiff Base (w/ Aniline) 25.0 - 50.0 Lower (Standard: 12.5)

| C. albicans (Fungi) | Thiosemicarbazone | 6.25 - 12.5 | Comparable (Standard: Fluconazole) |

B. Fungicidal Activity (SDHI Precursors)

The 1-(sec-butyl) scaffold is structurally homologous to the "pyrazole-4-carboxamide" class of fungicides (e.g., Sedaxane, Isopyrazam).

  • Workflow: Aldehyde

    
     Oxidation to Acid 
    
    
    
    Amide Coupling.[1]
  • Activity: These analogs inhibit Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1]

  • Advantage: The sec-butyl group mimics the lipophilic requirements of the ubiquinone binding site without the environmental persistence of polyaromatic fungicides.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Analogs

This protocol validates the reactivity of the aldehyde.

  • Reagents: 1 eq. 1-(sec-butyl)-3-methyl-1H-pyrazole-4-carbaldehyde, 1 eq. substituted aniline (e.g., 4-fluoroaniline), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve aldehyde in hot ethanol (10 mL/mmol).

    • Add aniline and 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Causality: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

  • Work-up: Cool to RT. The Schiff base usually precipitates.[1] Filter and recrystallize from ethanol.

  • Validation: Appearance of Azomethine (CH=N) peak in IR at ~1600-1620 cm⁻¹.[1]

Protocol B: In Vitro Antibacterial Assay (Broth Microdilution)
  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (100 µg/mL down to 0.1 µg/mL).

  • Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye for visual confirmation (Blue = No growth, Pink = Growth).

Visualizing the Workflow & SAR Logic

Diagram 1: Synthetic Diversification Workflow

This diagram illustrates how the 1-(sec-butyl) aldehyde serves as a divergent node for three distinct bioactive classes.

SynthesisWorkflow Aldehyde 1-(sec-butyl)-3-methyl- pyrazole-4-carbaldehyde SchiffBase Schiff Bases (Imines) Aldehyde->SchiffBase + Amines (Acid Cat.) Hydrazone Hydrazones/ Thiosemicarbazones Aldehyde->Hydrazone + Hydrazines Amide Carboxamides (SDHI Analogs) Aldehyde->Amide 1. Oxidation 2. Amine Coupling Target1 Antibacterial (S. aureus) SchiffBase->Target1 Target2 Anticancer (Kinase Inhibitors) Hydrazone->Target2 Target3 Fungicidal (Mitochondria) Amide->Target3

Caption: Divergent synthesis pathways from the parent aldehyde to three primary bioactive classes.

Diagram 2: SAR Logic (Sec-Butyl vs. Phenyl)

A logical comparison of why one might choose the sec-butyl analog over the phenyl standard.

SAR_Logic Selection Scaffold Selection Phenyl 1-Phenyl Analog Selection->Phenyl Targeting DNA Intercalation SecButyl 1-(sec-Butyl) Analog Selection->SecButyl Targeting Membrane/Enzymes PropP High Aromaticity Rigid Structure Phenyl->PropP PropB Aliphatic/Chiral Flexible Bulk SecButyl->PropB OutcomeP High Potency High Toxicity Risk PropP->OutcomeP OutcomeB Better Uptake Lower Toxicity PropB->OutcomeB

Caption: Structure-Activity Relationship (SAR) decision tree for selecting between aromatic and aliphatic scaffolds.

References

  • ChemScene. (2024).[1] Product Data: 3-(Sec-butyl)-1-methyl-1h-pyrazole-4-carbaldehyde (CAS 1172893-08-1).[3] Retrieved from

  • PubChem. (2025).[1][4][5] Compound Summary: 3-methyl-1H-pyrazole-4-carbaldehyde.[1][5] National Library of Medicine. Retrieved from

  • Asian Journal of Chemistry. (2013). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Demonstrates the Schiff base protocol). Retrieved from

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus.[1][6] (Discusses N-alkylation strategies). Retrieved from

  • ResearchGate. (2011).[1] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7][8][9][10][11] (Comprehensive review of the aldehyde reactivity). Retrieved from

Sources

Validation

head-to-head comparison of pyrazole synthesis routes for efficiency and yield.

Executive Summary The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesis of polysubstituted pyrazoles presents a persistent challenge: balancing regiocontrol with process efficiency .

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies:

  • The Classical Knorr Condensation: The industrial workhorse.

  • 1,3-Dipolar Cycloaddition: The regioselectivity specialist.

  • Multicomponent Reactions (MCR): The green efficiency champion.

Verdict: While the Knorr route remains the standard for scalability (demonstrated by Celecoxib production), modern Multicomponent protocols offer superior atom economy for library generation. 1,3-Dipolar Cycloaddition , particularly via recent sulfoxonium ylide innovations, is now the preferred route for difficult-to-access regioisomers that Knorr synthesis cannot deliver.

Part 1: The Regioselectivity Challenge

The primary failure mode in pyrazole synthesis is the formation of inseparable regioisomeric mixtures (


 vs. 

isomers).
Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal pathway for your target substrate.

RouteSelection Start Target Pyrazole Sym Symmetric Substituents? Start->Sym Scale Scale > 1kg? Sym->Scale Yes Regio Strict Regiocontrol Needed? Sym->Regio No Knorr Route A: Knorr Condensation (High Scalability) Scale->Knorr Yes MCR Route C: Multicomponent (MCR) (High Speed/Library) Scale->MCR No (Library Gen) Regio->Knorr Moderate (Steric control) Click Route B: 1,3-Dipolar Cycloaddition (High Selectivity) Regio->Click High (N1/C5 specific)

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodologies based on substrate symmetry and scale.

Part 2: Route A — The Classical Knorr Condensation

Best For: Large-scale manufacturing, symmetric substrates, fluoro-substituted scaffolds.

Mechanism & Causality

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).

  • The Problem: If the 1,3-dicarbonyl is unsymmetrical, the hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.

  • The Fix: Regioselectivity is driven by sterics (attacking the less hindered carbonyl) or electronics (attacking the more electrophilic carbonyl). In the industrial synthesis of Celecoxib, the trifluoromethyl (

    
    ) group dictates the regiochemistry due to its strong electron-withdrawing nature, directing the hydrazine attack.
    
Protocol: Optimized Celecoxib Synthesis (Industrial Batch)

Based on improved processes for Celecoxib (Yield ~84-86%).

  • Claisen Condensation: React 4-methylacetophenone with ethyl trifluoroacetate using

    
     or 
    
    
    
    in THF/Toluene to form the 1,3-diketone.
  • Cyclocondensation:

    • Reagents: 1,3-diketone (1.0 eq), 4-sulfonamidophenylhydrazine HCl (1.1 eq).

    • Solvent: Aqueous Ethanol or Toluene (Toluene improves water removal via azeotrope).

    • Conditions: Reflux (80°C) for 2–4 hours.

    • Purification: Crystallization from Toluene/Heptane removes the minor regioisomer.

Key Insight: Using trifluoroethanol (TFE) as a solvent has been shown to enhance regioselectivity in difficult substrates by stabilizing specific transition states via hydrogen bonding [1].

Part 3: Route B — 1,3-Dipolar Cycloaddition (Modern Approaches)

Best For: Accessing "impossible" regioisomers, bio-orthogonal chemistry, peptidomimetics.

Mechanism & Causality

Unlike the Knorr route, which relies on condensation, this route constructs the ring via a


 cycloaddition between a 1,3-dipole (e.g., diazo compound, nitrile imine) and a dipolarophile (alkyne).
  • Recent Advancement (2024): A metal-free approach using vinyl sulfoxonium ylides and aryl diazonium salts has emerged as a powerful alternative to hazardous diazoalkanes. This method generates a transient aryl diazene intermediate that undergoes specific cyclization to yield 1,3,5-trisubstituted pyrazoles with perfect regiocontrol [2].

Protocol: Sulfoxonium Ylide Cycloaddition (2024 Methodology)

A safer, transition-metal-free alternative to traditional "Click" chemistry.

  • Preparation: Synthesize vinyl sulfoxonium ylide from DMSO and acyl chloride.

  • Coupling:

    • Reagents: Vinyl sulfoxonium ylide (1.0 eq), Aryl diazonium tetrafluoroborate (1.2 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative).

    • Conditions: Room temperature, 1–2 hours.

    • Workup: Simple filtration (product often precipitates) or flash chromatography.

Self-Validating Step: The evolution of


 gas ceases upon completion. If gas evolution persists, the reaction is incomplete.

Part 4: Route C — Multicomponent Reactions (MCR)

Best For: High-throughput screening (HTS), green chemistry, fusing pyrazole rings (e.g., pyranopyrazoles).[1]

Mechanism & Causality

MCRs combine three or more reactants in a single vessel.[1] The most common pyrazole MCR involves an aldehyde, malononitrile, and hydrazine.

  • Efficiency: This route bypasses the isolation of the 1,3-dicarbonyl intermediate required in Knorr synthesis.

  • Catalysis: Recent protocols utilize nanocatalysts (e.g.,

    
    ) or ionic liquids to drive the Knoevenagel condensation and subsequent Michael addition/cyclization sequence [3].
    
Workflow: Ultrasound-Assisted Green Synthesis

Designed for atom economy and speed.

MCR_Workflow Inputs Aldehyde + Malononitrile + Hydrazine + Ketoester Catalyst Catalyst: L-Proline or Ionic Liquid Solvent: Water/Ethanol (1:1) Inputs->Catalyst Energy Ultrasound Irradiation (50°C, 15-20 mins) Catalyst->Energy Product Solid Product Precipitate (Yield >90%) Energy->Product Filtration

Figure 2: One-pot synthesis workflow for pyranopyrazoles using green chemistry principles.

Part 5: Head-to-Head Data Comparison

The following table synthesizes data from industrial process reports (Celecoxib) and recent academic literature (2020–2025).

MetricRoute A: Knorr Route B: Cycloaddition (Ylide) Route C: MCR (Green)
Primary Mechanism Condensation (Acid/Base)[3+2] CycloadditionDomino Knoevenagel-Cyclization
Typical Yield 80 – 88% (Optimized)75 – 92%90 – 98%
Regioselectivity Variable (Substrate dependent)Excellent (>98:2) High (Structural constraints)
Atom Economy Moderate (Loss of

)
High (Loss of leaving groups)Excellent (Water is sole byproduct)
Scalability High (kg to ton scale) Moderate (Reagent stability)High (Flow chemistry compatible)
Reaction Time 2 – 6 Hours1 – 2 Hours10 – 30 Minutes (Microwave)
Key Risk Isomer separation requiredHandling diazonium/diazo speciesSolubility of complex components
Technical Verdict
  • For Drug Manufacturing: The Knorr route remains superior due to established supply chains for 1,3-dicarbonyls and robust purification protocols (crystallization) that ensure GMP compliance.

  • For Discovery Chemistry: The Sulfoxonium Ylide (Route B) approach is the new standard for generating specific isomers that are otherwise difficult to access, preventing "regio-blind" SAR data.

  • For Diversity: MCR (Route C) is the method of choice for generating pyrazole-fused scaffolds (e.g., pyranopyrazoles) for fragment-based drug discovery.

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Vishwakarma, R. K., et al. (2024).[3] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry, 89(24), 18535–18549.[3] Link

  • Maddila, S., et al. (2016). Mn/ZrO2 catalyzed synthesis of pyranopyrazoles under ultrasound irradiation. Research on Chemical Intermediates, 42, 3865–3878. Link

  • Reddy, V., et al. (2009). An Improved and Scalable Process for Celecoxib. Organic Process Research & Development, 13(1), 98–101. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction and Chemical Profiling For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a highly versatile building block in medicinal chemistry. However, its specific structural features—a lipophilic sec-butyl group coupled with a reactive aldehyde and a nitrogen-rich pyrazole core—dictate stringent handling and disposal protocols.

Understanding the causality behind these protocols ensures laboratory safety and environmental compliance. The presence of the pyrazole ring means that improper combustion can release toxic nitrogen oxides (NOx)[1], while the aldehyde moiety presents a risk of cross-reactivity if mixed with incompatible waste streams (e.g., strong oxidizers or primary amines).

Quantitative Hazard Profiling

To establish a foundation for our disposal methodology, we must first quantify the physical and hazard parameters of the compound.

PropertyValue / ClassificationOperational Implication for Disposal
Molecular Weight 166.22 g/mol Used to calculate maximum accumulation limits and stoichiometric absorbent needs.
Physical State Viscous Liquid / OilProne to surface spreading during spills; necessitates high-capacity absorbent pads rather than sweeping.
Solubility High in Organics; Low in WaterAqueous washes from extractions remain hazardous and must not be drained[2].
Hazard Codes H315, H319, H335Contact irritant; mandates the use of a fume hood and chemical-resistant nitrile gloves during all waste transfers[2].

Regulatory Framework and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemicals must be evaluated to determine if they constitute hazardous waste[3]. 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is classified as a hazardous organic waste due to its toxicity and potential flammability when dissolved in organic solvents.

Causality in Waste Segregation: Why must this compound be segregated from general aqueous waste? The lipophilic sec-butyl group significantly reduces aqueous solubility, leading to phase separation in waste carboys if mixed with water. This phase separation can cause localized concentration spikes, increasing the risk of unexpected reactions or pressure buildup in sealed containers. Furthermore, the EPA mandates that nitrogenous organic wastes be processed through specific destruction pathways to prevent waterway contamination[3].

Operational Workflow: Step-by-Step Disposal Procedures

The overriding principle of laboratory waste management is that no experiment should begin without a formulated disposal plan[4]. Follow these self-validating steps for routine disposal:

Step 1: Primary Containment and Segregation

  • Action: Collect all reaction mixtures, mother liquors, and solvent washes containing the pyrazole carbaldehyde into a designated, clearly labeled "Hazardous Waste - Non-Halogenated Organics" container.

  • Exception: If the synthesis utilized dichloromethane (DCM) or chloroform, the waste must be diverted to a "Halogenated Organics" container.

  • Causality: Halogenated and non-halogenated wastes are processed differently at disposal facilities. Mixing them drastically increases disposal costs and can lead to the formation of highly toxic dioxins during incineration.

Step 2: Container Management

  • Action: Ensure the waste container is kept tightly closed using a vented cap if gas evolution is suspected, though typically a standard secure cap is sufficient for stable aldehydes. Store in a secondary containment tray.

  • Validation: Implement a "weight-check" protocol. Weigh the empty waste carboy before use, and log the added volume/weight after each disposal. This self-validates that the container will not exceed its safe fill line (typically 80% capacity) and complies with the 180-day accumulation limit[3].

Step 3: Final Destruction via Incineration

  • Action: Transfer the waste to a licensed professional waste disposal service. The required destruction method is incineration in a facility equipped with an afterburner and a scrubber[1].

  • Causality: The afterburner ensures complete thermal breakdown of the stable pyrazole ring, while the scrubber neutralizes the resulting acidic NOx gases, preventing atmospheric pollution.

WasteWorkflow N1 1-(sec-Butyl)-3-methyl-1H- pyrazole-4-carbaldehyde Waste N2 Phase Separation / Collection N1->N2 N3 Organic Stream (DCM, EtOAc, etc.) N2->N3 Primary Solvent N4 Aqueous Stream (Trace Contamination) N2->N4 Aqueous Washes N5 Halogenated Waste Container (If DCM used) N3->N5 Contains Halogens N6 Non-Halogenated Waste Container N3->N6 Halogen-Free N7 Aqueous Hazardous Waste (DO NOT DRAIN) N4->N7 N8 RCRA-Licensed Incinerator (with NOx Scrubber) N5->N8 N6->N8 N7->N8

Workflow for the segregation and RCRA-compliant disposal of pyrazole carbaldehyde waste streams.

Spill Management and Self-Validating Decontamination

In the event of an accidental spill, immediate and systematic action is required to prevent respiratory irritation and surface contamination[2].

Step-by-Step Spill Protocol:

  • Evacuation and PPE: Evacuate non-essential personnel. Don safety goggles, a lab coat, and double-layered nitrile gloves. If the spill occurs outside a fume hood, a P95 or OV/AG/P99 respirator cartridge may be necessary depending on the volume[1].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large spills, as the concentrated organic mixture may become highly flammable.

  • Collection: Carefully sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket. Label immediately as "Hazardous Solid Waste - Pyrazole Aldehyde Contaminated."

  • Surface Neutralization: Wash the affected area with a small amount of ethanol or isopropanol to dissolve residual compound, followed by a thorough wash with soapy water.

Self-Validating Decontamination Protocol: To scientifically guarantee that the area is fully decontaminated, do not rely solely on visual inspection. Implement the following self-validating analytical check:

  • Swab Test: Wipe the center of the spill zone with a clean piece of filter paper moistened with acetonitrile.

  • Extraction: Submerge the filter paper in a vial containing 1 mL of pure acetonitrile and agitate for 30 seconds.

  • Analysis: Spot the extract onto a silica gel Thin-Layer Chromatography (TLC) plate alongside a known reference standard of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Develop the plate in a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under 254 nm UV light.

  • Validation: The complete absence of a UV-active spot matching the Rf value of the standard confirms that the physical cleanup was 100% successful.

References

  • Capot Chemical. "1." Capotchem.com.

  • Fisher Scientific. "2." Fishersci.com.

  • National Research Council. "4." NCBI Bookshelf.

  • Environmental Protection Agency (EPA). "3." EPA.gov.

Sources

Handling

Personal protective equipment for handling 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde . This compound is a highly valuable electrophilic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde . This compound is a highly valuable electrophilic building block widely utilized in the synthesis of kinase inhibitors and agrochemicals. However, its specific molecular architecture demands rigorous, causality-driven safety protocols.

This guide transcends basic safety data sheets by providing a mechanistic understanding of the compound's hazards, ensuring that your laboratory’s operational and disposal plans are both self-validating and scientifically sound.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To handle this compound safely, researchers must understand how its structural components interact with biological systems:

  • The Electrophilic Carbaldehyde (-CHO): The aldehyde moiety is highly reactive toward primary amines, such as the lysine residues found in human skin and mucosal proteins. This cross-linking mechanism is the primary cause of acute dermal irritation, severe eye damage, and respiratory sensitization.

  • The Lipophilic Pyrazole Core: The addition of a sec-butyl group and a methyl group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances dermal penetration. If the compound contacts unprotected skin, it can bypass the stratum corneum, leading to rapid systemic absorption and potential organ toxicity.

  • Physical State Hazards: As a fine solid or crystalline powder, it poses a significant dust inhalation hazard. Aerosolized particles can bypass upper respiratory defenses, necessitating strict engineering controls[1].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling highly lipophilic electrophiles. The following matrix outlines the mandatory protective gear, grounded in quantitative breakthrough data and mechanistic rationale.

Protection ZoneRecommended PPEMaterial / StandardBreakthrough Time / SpecsMechanistic Rationale
Hands (Solid) Nitrile GlovesMinimum 0.11 mm thickness> 480 minutesProvides a sufficient barrier against the dry, lipophilic solid[1].
Hands (Solution) Viton / Butyl RubberMinimum 0.30 mm thickness> 240 minutesMandatory when the compound is dissolved in permeating organic solvents (e.g., DCM, DMF) which rapidly degrade standard nitrile.
Eyes & Face Safety GogglesANSI Z87.1 / EN 166N/A (Splash/Dust proof)Protects against irreversible corneal cross-linking caused by reactive aldehydes.
Respiratory Particulate RespiratorNIOSH N95 / EN 143 P295% - 99% filtration efficiencyMitigates inhalation of airborne particulates during weighing or transfer[1].
Body Flame-Resistant Lab Coat100% Cotton (FR treated)N/APrevents electrostatic accumulation of dust on personal clothing[2].

Operational Workflow: Handling & Dispensing Protocol

Every step in this protocol is designed as a self-validating system to ensure zero-exposure handling.

Step 1: Engineering Control Validation

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Self-Validation: Before opening the chemical container, check the fume hood's digital monitor. Proceed only if the face velocity reads between 80 and 120 feet per minute (fpm) .

Step 2: PPE Inspection and Donning

  • Action: Don the PPE outlined in the matrix above.

  • Self-Validation: Perform a pneumatic inflation test on nitrile gloves (trap air and squeeze) to verify the absence of microscopic pinhole leaks prior to handling the compound.

Step 3: Dispensing Mechanics

  • Action: Use a grounded, static-free stainless steel spatula. Transfer the solid slowly to avoid aerosolization. Do not vigorously sweep or drop the powder[3].

  • Self-Validation: Weigh the material in a closed, tared vial rather than an open weigh boat to prevent drafts from dispersing the powder.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent (e.g., isopropanol) followed by a damp soapy cloth[2].

  • Self-Validation: Perform a visual inspection using a contrasting background (white wipe test) to confirm zero residual powder remains on the workstation.

HandlingWorkflow Start Pre-Operation: Verify Hood Velocity (>100 fpm) DonPPE Don & Inspect PPE (Nitrile, Goggles, Respirator) Start->DonPPE Dispense Dispense Compound (Use Static-Free Spatula & Closed Vial) DonPPE->Dispense Decontaminate Decontaminate Surfaces (Isopropanol & Soap) Dispense->Decontaminate Validate Self-Validation: White-Wipe Test Decontaminate->Validate DoffPPE Doff PPE & Wash Hands Validate->DoffPPE

Workflow for the safe handling and dispensing of pyrazole carbaldehydes.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is critical to prevent environmental release and respiratory exposure.

Step 1: Assessment and Evacuation

  • Minor Spill (< 50g): Can be managed by laboratory personnel wearing standard PPE.

  • Major Spill (> 50g): Evacuate the immediate area, increase room ventilation, and notify the Environmental Health and Safety (EHS) team[3].

Step 2: Dry Containment

  • Action: Do not use water initially, as it may spread the lipophilic compound. Cover the solid spill with damp sand or a commercial inert absorbent to suppress dust generation[3].

Step 3: Collection

  • Action: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture. Place it into a sealable High-Density Polyethylene (HDPE) hazardous waste container[1].

Step 4: Chemical Neutralization and Washing

  • Action: Wash the affected surface with a mild detergent and copious amounts of water to break down residual organics[2].

  • Self-Validation: Swab the cleaned area with a pH indicator strip. A neutral pH (7.0) confirms the absence of reactive, acidic/basic residues.

SpillResponse Spill Spill Detected Assess Assess Volume (<50g or >50g) Spill->Assess Evacuate Major (>50g): Evacuate & Call EHS Assess->Evacuate >50g Contain Minor (<50g): Contain with Damp Sand Assess->Contain <50g Evacuate->Contain Collect Collect via Non-Sparking Scoop Contain->Collect Clean Wash Area (Detergent & Water) Collect->Clean Validate Validate Cleanup (pH Swab Test) Clean->Validate Dispose Hazardous Waste Disposal Validate->Dispose

Step-by-step spill response and decontamination pathway.

Waste Disposal Plan

Improper disposal of substituted pyrazoles can lead to long-lasting aquatic toxicity.

  • Solid Waste: All contaminated gloves, weigh boats, and absorbent materials must be placed in a dedicated, clearly labeled solid hazardous waste bin. Do not mix with general lab trash[4].

  • Liquid Waste: If the compound was dissolved in organic solvents, the resulting liquid must be segregated into clearly labeled organic waste carboys (specify halogenated vs. non-halogenated based on the solvent used).

  • Environmental Prohibition: Under no circumstances should 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde or its solutions be poured down the sink or allowed to enter municipal drains[1]. Dispose of all collected waste through a licensed hazardous waste management contractor in compliance with local and federal environmental regulations.

References

  • Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at:[Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.